molecular formula C10H21NO B1465102 3-((Dimethylamino)methyl)-5-methylhexan-2-one CAS No. 91342-74-4

3-((Dimethylamino)methyl)-5-methylhexan-2-one

Cat. No.: B1465102
CAS No.: 91342-74-4
M. Wt: 171.28 g/mol
InChI Key: QCDJYGZCMGEQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Dimethylamino)methyl)-5-methylhexan-2-one is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-5-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJYGZCMGEQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697484
Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91342-74-4
Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91342-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Dimethylamino)methyl)-5-methyl-2-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091342744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABF5VHY44N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-((Dimethylamino)methyl)-5-methylhexan-2-one is a versatile β-amino ketone that holds significant interest for researchers and professionals in drug development and organic synthesis. Its unique bifunctional structure, containing both a tertiary amine and a ketone, makes it a valuable intermediate in the synthesis of more complex molecules, most notably as a key precursor to Tetrabenazine, a treatment for hyperkinetic movement disorders.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and robust experimental protocols for its detailed characterization. The insights provided herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors. Mannich bases, such as the topic compound, are crucial in medicinal chemistry due to their synthetic accessibility and the diverse biological activities they can impart.[3][4]

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is systematically named and can be identified through various chemical identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 91342-74-4
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Synonyms 3-(Dimethylaminomethyl)-5-methyl-2-hexanone, 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone

G C10H21NO C10H21NO ketone ketone C10H21NO->ketone C=O tertiary_amine tertiary_amine C10H21NO->tertiary_amine N(CH3)2 isobutyl isobutyl C10H21NO->isobutyl CH2CH(CH3)2

Caption: Structural components of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence its solubility, absorption, distribution, and stability.

Physical State and Appearance

At ambient temperature, this compound is a colorless to light yellow liquid, often characterized by a mild amine-like odor.

Boiling Point and Density
  • Boiling Point: 219.5 ± 23.0 °C at 760 mmHg

  • Density: 0.861 ± 0.1 g/cm³

pKa and Ionization State

The tertiary amine functionality of this compound imparts basic properties to the molecule. The predicted pKa for the conjugate acid is approximately 8.89.[5] This indicates that at physiological pH (around 7.4), a significant portion of the molecules will be in their protonated, cationic form. This ionization state has profound implications for its aqueous solubility and interactions with biological targets.

The pKa can be experimentally determined using potentiometric titration, a robust and widely accepted method.[6]

  • Preparation of the Analyte Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain a constant ionic strength.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette tip.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small increments (e.g., 0.05 mL).

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Profile

This compound exhibits excellent solubility in most organic solvents. Its aqueous solubility is expected to be pH-dependent due to the presence of the basic amine group. In acidic solutions, where the amine is protonated, the solubility in water is anticipated to be significantly higher than in neutral or basic solutions.

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing buffered solutions at various pH values (e.g., pH 3, 5, 7.4, and 9).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved compound. Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or GC-FID.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter in drug development, influencing a molecule's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is more relevant.

The shake-flask method is also commonly employed for LogD determination.[9][10]

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

  • Partitioning: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this solution to a known volume of the saturated n-octanol in a vial.

  • Equilibration: Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation and Analysis: Centrifuge the vial to ensure complete separation of the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the acetyl group (a singlet), the dimethylamino group (a singlet), and the protons on the hexane backbone (multiplets). The chemical shifts of the protons adjacent to the carbonyl and the amine groups will be particularly informative.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon (typically in the range of 200-220 ppm), the carbons of the dimethylamino group, and the aliphatic carbons of the hexane chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹.[11][12] The C-N stretching of the tertiary amine will likely be observed in the 1250-1020 cm⁻¹ region.[13] The various C-H stretching and bending vibrations of the aliphatic groups will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (171.28). Common fragmentation patterns for β-amino ketones include cleavage alpha to the carbonyl group and alpha to the nitrogen atom. The McLafferty rearrangement is also a possible fragmentation pathway.[14][15][16]

Stability Profile

The stability of a pharmaceutical intermediate is a critical parameter that affects its storage, handling, and the quality of the final active pharmaceutical ingredient (API). As a β-amino ketone, this compound may be susceptible to degradation under certain conditions. For instance, some β-amino ketones can undergo retro-Mannich reactions, particularly at elevated temperatures or in the presence of strong acids or bases.

Recommended Stability Testing Protocol (Based on ICH Guidelines)

A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period.[17][18][19][20][21]

G cluster_0 Stability Study Design cluster_1 Storage Conditions cluster_2 Testing Frequency Batch_Selection Select ≥ 3 Primary Batches Container_System Use Proposed Commercial Packaging Batch_Selection->Container_System Specification Define Test Parameters & Acceptance Criteria (Appearance, Assay, Purity, etc.) Container_System->Specification Long_Term Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH Specification->Long_Term Accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH Specification->Accelerated LT_Freq Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months Long_Term->LT_Freq Intermediate Intermediate 30°C ± 2°C / 65% RH ± 5% RH Accel_Freq Accelerated: 0, 3, 6 months Accelerated->Accel_Freq

Caption: Workflow for a typical ICH-compliant stability study.

  • Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish the degradation pathways.

  • Long-Term and Accelerated Stability Studies: Store samples of the compound under the conditions specified in the ICH guidelines and analyze them at predetermined time points for appearance, assay, purity, and the presence of any degradation products.

Application in Synthesis: A Key Intermediate for Tetrabenazine

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Tetrabenazine.[1][11] Several synthetic routes to Tetrabenazine utilize this compound in a key condensation reaction with 6,7-dimethoxy-3,4-dihydroisoquinoline or its salts. The purity and quality of this intermediate directly impact the yield and purity of the final Tetrabenazine API.[1]

G Intermediate 3-((Dimethylamino)methyl) -5-methylhexan-2-one Product Tetrabenazine Intermediate->Product Condensation Reaction Reactant 6,7-Dimethoxy-3,4- dihydroisoquinoline HCl Reactant->Product

Caption: Role as an intermediate in Tetrabenazine synthesis.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties that are crucial for its application in pharmaceutical synthesis. This guide has provided a detailed overview of these characteristics, supplemented with robust experimental protocols for their determination. A thorough understanding of these properties is essential for researchers and drug development professionals to effectively and safely utilize this compound in their work, ultimately contributing to the development of important therapeutic agents.

References

Spectroscopic Characterization of 3-((Dimethylamino)methyl)-5-methylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-((Dimethylamino)methyl)-5-methylhexan-2-one is a key intermediate in the synthesis of various pharmaceuticals, most notably tetrabenazine, a treatment for movement disorders.[1] Its molecular structure, a β-aminoketone, presents a unique combination of a ketone carbonyl group and a tertiary amine, making it a versatile building block in organic synthesis.[2] The purity and structural integrity of this compound are paramount to the quality and efficacy of the final active pharmaceutical ingredient.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound (C₁₀H₂₁NO, Molar Mass: 171.28 g/mol ) is presented below.[3][4][5] Understanding the arrangement of atoms and functional groups is the first step in predicting its spectroscopic signature.

Key Structural Features:

  • Ketone: A carbonyl group (C=O) at the 2-position.

  • Tertiary Amine: A dimethylamino group [-N(CH₃)₂].

  • Alkyl Backbone: A substituted hexane chain with a methyl group at the 5-position.

  • Chiral Center: The carbon at the 3-position is a stereocenter, meaning the compound can exist as a racemic mixture.[3][5]

Based on these features, we can anticipate specific signals in each spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, we expect to see characteristic absorptions for the C=O and C-N bonds, as well as the various C-H bonds.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity Rationale
1710 - 1725C=O stretch (ketone)StrongThe carbonyl group of a saturated aliphatic ketone typically absorbs in this region.[6] The absence of conjugation keeps the frequency in the higher end of the typical ketone range.
2750 - 2850C-H stretch (N-CH₃)MediumThe C-H stretching of the methyl groups attached to the nitrogen atom often appears as distinct peaks slightly lower in frequency than alkyl C-H stretches.
2850 - 3000C-H stretch (alkyl)StrongThese absorptions arise from the various sp³ C-H bonds in the hexan-2-one backbone.[7]
1050 - 1250C-N stretch (tertiary amine)Medium to WeakThe stretching vibration of the C-N bond in a tertiary amine is expected in this region.
1350 - 1470C-H bend (alkyl)MediumBending vibrations of the CH₂, and CH₃ groups will be present.
Experimental Protocol: Acquiring the IR Spectrum

Given that this compound is a liquid at room temperature, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is recommended for its simplicity and minimal sample preparation.[4][8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[9]

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the spectral scan.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding frequencies.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin splitting).

Predicted Chemical Shift (δ, ppm) Proton Assignment Integration Predicted Multiplicity Rationale
~ 0.9-CH(CH₃ )₂6HDoublet (d)These two methyl groups are equivalent and are split by the single proton on the adjacent CH group.
~ 1.5 - 1.7-CH₂-CH (CH₃)₂1HMultiplet (m)This proton is coupled to the six protons of the two methyl groups and the two protons of the adjacent CH₂ group, resulting in a complex multiplet.
~ 1.2 - 1.4-CH₂ -CH(CH₃)₂2HMultiplet (m)These diastereotopic protons are coupled to the proton on the adjacent CH group and the proton on the chiral center, leading to a complex splitting pattern.
~ 2.1CH₃ -C=O3HSinglet (s)This methyl group is adjacent to the carbonyl group and has no neighboring protons, thus it appears as a singlet. Protons alpha to a ketone typically appear in the 2.0-2.4 ppm range.[10]
~ 2.2-N(CH₃ )₂6HSinglet (s)The six protons of the two methyl groups on the nitrogen are equivalent and have no adjacent protons to couple with.
~ 2.3 - 2.6-CH-CH₂ -N(CH₃)₂2HMultiplet (m)These diastereotopic protons are adjacent to the chiral center and are coupled to the proton on that carbon, resulting in a complex multiplet.
~ 2.7 - 2.9-C(=O)-CH -CH₂-1HMultiplet (m)This proton is on the chiral carbon and is coupled to the protons of the two adjacent CH₂ groups, leading to a complex multiplet.
¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. The spectrum is typically acquired with proton decoupling, resulting in a singlet for each carbon.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~ 210C =OThe carbonyl carbon of a ketone is highly deshielded and appears far downfield.[11]
~ 60-CH-CH₂ -N(CH₃)₂This carbon is adjacent to the nitrogen atom, which causes a significant downfield shift.
~ 50-55-C(=O)-CH -CH₂-This methine carbon is alpha to the carbonyl group.
~ 45-N(CH₃ )₂The carbons of the dimethylamino group are shifted downfield by the electronegative nitrogen.
~ 40-CH₂ -CH(CH₃)₂A standard aliphatic methylene carbon.
~ 25-CH₂-CH (CH₃)₂A standard aliphatic methine carbon.
~ 22-CH(CH₃ )₂The two equivalent methyl carbons of the isobutyl group.
~ 30CH₃ -C=OThe methyl carbon alpha to the carbonyl group.
Experimental Protocol: Acquiring NMR Spectra

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the pulse width to a 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): We expect to see a molecular ion peak at an m/z (mass-to-charge ratio) of 171, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: β-aminoketones are known to undergo characteristic fragmentation patterns. The most likely fragmentation is an α-cleavage adjacent to the nitrogen atom, which is a favorable process due to the formation of a stable iminium ion.

    • Major Fragment: A prominent peak at m/z 58 is predicted, resulting from the cleavage of the bond between the chiral carbon and the aminomethyl group. This fragment corresponds to the [CH₂=N(CH₃)₂]⁺ ion, which is a common and stable fragment for N,N-dimethylaminomethyl compounds.

    • Other Fragments: Cleavage adjacent to the carbonyl group (α-cleavage) is also possible. This would lead to fragments at m/z 43 ([CH₃CO]⁺) and m/z 128 ([M - CH₃CO]⁺).

Experimental Protocol: Acquiring the Mass Spectrum

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this volatile compound.[2][12]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS System Setup:

    • Use a GC column appropriate for separating volatile organic compounds (e.g., a DB-5ms column).

    • Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

    • Set the MS to operate in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Acquire mass spectral data across a suitable m/z range (e.g., 40-200 amu).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to confirming the structure of this compound.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structural Confirmation IR Acquire IR Spectrum IR_Analysis Identify C=O and C-N stretches in IR IR->IR_Analysis NMR Acquire 1H and 13C NMR Spectra NMR_Analysis Assign 1H and 13C signals; Determine connectivity NMR->NMR_Analysis MS Acquire Mass Spectrum MS_Analysis Confirm Molecular Weight (m/z 171); Analyze fragmentation (m/z 58) MS->MS_Analysis Confirmation Confirm Structure of This compound IR_Analysis->Confirmation NMR_Analysis->Confirmation MS_Analysis->Confirmation

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This technical guide has outlined a comprehensive, multi-technique spectroscopic approach for the characterization of this compound. By combining the predictive power of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can build a detailed and verifiable picture of the molecule's structure. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and reliability. The congruence of the predicted data from these orthogonal techniques provides a high degree of confidence in the structural assignment, a critical aspect of quality control in pharmaceutical development and chemical synthesis.

References

An In-depth Technical Guide to 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone (CAS 91342-74-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Dimethylamino)methyl]-5-methyl-2-hexanone, identified by the CAS number 91342-74-4, is a versatile organic compound that holds significant importance as a key intermediate in pharmaceutical synthesis and as a catalyst in polymer chemistry.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug development and industrial processes. As a β-amino ketone, its unique bifunctional nature, combining a ketone and a tertiary amine, imparts specific reactivity that is crucial for its utility.[1]

Chemical Identity and Structure

The structure of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone features a hexanone backbone with a dimethylaminomethyl substituent at the alpha-position relative to the carbonyl group. This arrangement classifies it as a Mannich base, a product of the Mannich reaction.

Molecular Formula: C₁₀H₂₁NO[2]

Molecular Weight: 171.28 g/mol [2]

Chemical Structure:

Caption: 2D Chemical Structure of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone.

Physicochemical Properties

The physical and chemical properties of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone are summarized in the table below. It is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1]

PropertyValueSource
CAS Number 91342-74-4[2]
Molecular Formula C₁₀H₂₁NO[2]
Molecular Weight 171.28 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 220 °C[3]
Flash Point 61 °C[3]
Density 0.861 g/cm³[3]
pKa (Predicted) 8.89 ± 0.28[3]
SMILES CC(C)CC(CN(C)C)C(=O)C[1]
InChI Key QCDJYGZCMGEQNF-UHFFFAOYSA-N[1]

Synthesis and Purification

3-[(Dimethylamino)methyl]-5-methyl-2-hexanone is synthetically accessible through various organic reactions, with the Mannich reaction being a prominent method for the formation of such β-amino ketones. A detailed synthesis protocol is outlined in Chinese Patent CN110143889B.[4] This method demonstrates good selectivity and yields a high-purity product.

Experimental Protocol: Synthesis via Catalytic Addition and Aminomethylation[4]

This synthesis is a two-step process starting from 5-methyl-3-hexene-2-ketone.

Step 1: Catalytic Addition to form Intermediate 6

  • To a reaction vessel, add 5-methyl-3-hexene-2-ketone (1 mol) and an organic silicon compound (e.g., dimethyl phenyl silane, 1.6 mol) as the raw materials.

  • Add a copper hydride triphenylphosphine complex (0.5 mol%) as the catalyst.

  • Use toluene (1.4 L) as the reaction solvent.

  • Heat the reaction mixture to 110 °C and maintain for 1 hour to obtain intermediate 6.

Step 2: Aminomethylation to Yield 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone

  • The intermediate 6 from the previous step is reacted with N,N-dimethyl methylene ammonium iodide.

  • A Lewis acid is used as a catalyst for this step.

  • The reaction yields the crude product of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone.

Step 3: Purification

  • The crude product is purified by distillation to obtain the final refined product.

This process is reported to achieve a purity of over 99.3% and a yield of 60-70%.[4]

G 5-methyl-3-hexene-2-ketone 5-methyl-3-hexene-2-ketone Intermediate_6 Intermediate_6 5-methyl-3-hexene-2-ketone->Intermediate_6 Cu-triphenylphosphine hydride complex, Toluene, 110°C Organic Silicon Compound Organic Silicon Compound Organic Silicon Compound->Intermediate_6 Crude_Product Crude_Product Intermediate_6->Crude_Product Lewis Acid Catalyst N,N-dimethyl methylene ammonium iodide N,N-dimethyl methylene ammonium iodide N,N-dimethyl methylene ammonium iodide->Crude_Product Final_Product Final_Product Crude_Product->Final_Product Distillation

Caption: Synthetic workflow for 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone.

Applications

The primary applications of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone are in pharmaceutical synthesis and polymer chemistry.

Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of Tetrabenazine .[4] Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. The purity and yield of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone directly impact the quality and efficiency of the final tetrabenazine production.[4]

Catalyst in Polymer Chemistry

As a tertiary amine, 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone can act as a catalyst in the formation of polyurethanes. Tertiary amine catalysts are known to accelerate the reaction between isocyanates and polyols to form the urethane linkages of the polymer backbone.

Catalytic Mechanism in Polyurethane Formation:

The lone pair of electrons on the nitrogen atom of the tertiary amine plays a key role in the catalysis. It can activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This "gelling" reaction is fundamental to the formation of the polyurethane polymer.

G Isocyanate Isocyanate (R-N=C=O) ActivatedComplex Activated Isocyanate-Amine Complex Isocyanate->ActivatedComplex Polyol Polyol (R'-OH) UrethaneLinkage Polyurethane (R-NH-CO-OR') Polyol->UrethaneLinkage Nucleophilic Attack TertiaryAmine 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone (Tertiary Amine Catalyst) TertiaryAmine->ActivatedComplex Activation ActivatedComplex->UrethaneLinkage UrethaneLinkage->TertiaryAmine Catalyst Regeneration

Caption: Catalytic role in polyurethane formation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like β-amino ketones.

Hypothetical GC-MS Protocol:

  • Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would likely provide good separation.

  • Injection: Use a split/splitless injector, with the mode depending on the sample concentration.

  • Oven Program: A temperature gradient would be employed, for example, starting at 50°C and ramping up to 250°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV would be used to generate a fragmentation pattern for identification.

Expected Mass Spectrum Fragmentation:

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 171. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group and alpha to the nitrogen atom. The loss of a methyl group (m/z 156) or an ethyl group from the isobutyl moiety would also be anticipated. A prominent peak corresponding to the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺) at m/z 58 is also highly probable due to alpha-cleavage.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, predicted data can provide an estimation of the expected spectral features.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum would be complex due to the number of aliphatic protons. Key expected signals would include:

  • A singlet for the acetyl methyl protons.

  • A singlet for the N-methyl protons.

  • Multiplets for the methylene and methine protons of the hexanone backbone and the dimethylaminomethyl group.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in unique chemical environments. The carbonyl carbon would be significantly downfield (typically >200 ppm).

Predicted IR Spectrum:

The infrared spectrum would be characterized by:

  • A strong absorption band for the C=O stretch of the ketone, typically in the range of 1710-1725 cm⁻¹.

  • C-H stretching vibrations for the aliphatic groups around 2850-3000 cm⁻¹.

  • C-N stretching vibrations.

Safety and Handling

Based on the available Safety Data Sheets (SDS), 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone is considered a hazardous chemical.[5][6]

GHS Hazard Statements: [6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [5][6]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

It is crucial to consult the full Safety Data Sheet before handling this compound.[5][6][7]

Conclusion

3-[(Dimethylamino)methyl]-5-methyl-2-hexanone (CAS 91342-74-4) is a valuable chemical entity with significant applications in both the pharmaceutical and polymer industries. Its role as a key intermediate in the synthesis of tetrabenazine underscores its importance in drug development. Furthermore, its catalytic activity in polyurethane formation highlights its industrial utility. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for researchers and professionals working with this compound. The lack of publicly available experimental spectral data remains a gap, and future work to publish this information would be beneficial to the scientific community.

References

A Guide to the Synthesis of β-Aminoketones via the Mannich Reaction: Mechanisms, Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-aminoketone moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The Mannich reaction, a three-component aminoalkylation, stands as one of the most powerful and atom-economical methods for constructing this vital motif through the simultaneous formation of C-C and C-N bonds.[3][4] This guide provides an in-depth technical exploration of the Mannich reaction for the synthesis of β-aminoketones. It is designed for researchers, medicinal chemists, and drug development professionals, offering a narrative that bridges fundamental mechanistic principles with field-proven protocols and modern catalytic advancements. We will dissect the causality behind experimental choices, from the classical acid-catalyzed procedures to highly sophisticated asymmetric organocatalytic systems, providing a robust framework for both understanding and practical application.

The Strategic Importance of β-Aminoketones

The strategic value of β-aminoketones, or Mannich bases, is rooted in their prevalence in pharmaceuticals and their versatility as synthetic intermediates.[5] The presence of both a carbonyl group and a basic amino function allows for diverse downstream chemical modifications, enabling the synthesis of complex nitrogen-containing heterocycles, 1,3-amino alcohols, and chiral amino acids.[2][6] This structural motif is integral to the pharmacological activity of drugs such as Tolperisone (a muscle relaxant), Oxyfedrine (a coronary vasodilator), and Sitagliptin (an antidiabetic agent), underscoring the reaction's critical role in modern drug discovery.[1][7][8]

The Core Mechanism: A Stepwise Dissection

The classical Mannich reaction is a condensation reaction involving a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound (the active hydrogen component).[9] The reaction is typically performed under acidic conditions, which are crucial for the key steps of the mechanism.[10]

Step 1: Formation of the Electrophilic Iminium Ion

The reaction initiates with the nucleophilic addition of the amine to the aldehyde. The acid catalyst then protonates the resulting hemiaminal intermediate, converting the hydroxyl group into a good leaving group (water). Subsequent dehydration yields a highly electrophilic Eschenmoser salt, or iminium ion.[3][11][12] The choice of a non-enolizable aldehyde, such as formaldehyde or benzaldehyde, is critical to prevent self-condensation (an aldol reaction) and to ensure it serves exclusively as the precursor to the electrophile.[11]

Step 2: Nucleophilic Attack by the Enol

Concurrently, the acid catalyst facilitates the tautomerization of the enolizable ketone into its more nucleophilic enol form.[3] This enol then attacks the electrophilic carbon of the iminium ion. This step forges the key carbon-carbon bond that defines the β-aminoketone backbone.[11][13]

Step 3: Deprotonation and Product Formation

The final step is a deprotonation of the carbonyl oxygen, which regenerates the catalyst and yields the final β-aminoketone product, often referred to as a Mannich base.[11]

Mannich_Mechanism Figure 1: Acid-Catalyzed Mannich Reaction Mechanism cluster_1 Iminium Ion Formation cluster_2 Enolization & Attack cluster_3 Final Product Amine R₂NH Aldehyde CH₂O Amine->Aldehyde + H⁺ Iminium [CH₂=NR₂]⁺ (Iminium Ion) Aldehyde->Iminium - H₂O Product_Salt Protonated Product Iminium->Product_Salt Ketone Ketone (R'-COCH₃) Enol Enol Form Ketone->Enol ⇌ H⁺ Enol->Iminium C-C Bond Formation Mannich_Base β-Aminoketone Product_Salt->Mannich_Base - H⁺ Catalytic_Workflow Figure 2: General Catalytic One-Pot Workflow Start Combine Aldehyde, Amine, Ketone, & Catalyst in Solvent React Stir at Defined Temperature (e.g., Room Temp to 80°C) Start->React Monitor Monitor Reaction (TLC / LCMS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Organic Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated β-Aminoketone Purify->Product Optimization_Logic Start Define Target β-Aminoketone Catalyst Screen Catalyst Class (Lewis Acid, Brønsted Acid, Organocatalyst) Start->Catalyst Solvent Optimize Solvent (Polar, Nonpolar, Solvent-free) Catalyst->Solvent Select best class Temp Vary Temperature & Concentration Solvent->Temp Select best solvent Analysis Analyze Yield & Selectivity (HPLC/NMR) Temp->Analysis Analysis->Catalyst Re-evaluate if poor Final Final Optimized Protocol Analysis->Final Acceptable

References

An In-depth Technical Guide to the Mechanism of Action for Tertiary Amine-Containing Ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Chemical Principles, Biological Activities, and Experimental Methodologies

Foreword

Tertiary amine-containing ketones, a diverse class of organic molecules, represent a significant area of interest in medicinal chemistry and drug development. Their unique structural features, particularly the presence of a ketone group and a tertiary amine, often connected by a flexible or rigid linker, give rise to a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the mechanisms of action of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into their role as prodrugs, their interactions with specific biological targets, their metabolic fate, and the experimental approaches used to elucidate their complex activities.

Chemical Foundation and Synthesis: The Mannich Reaction and Beyond

A prominent class of tertiary amine-containing ketones are the Mannich bases , which are β-aminoketones. The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (such as a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[1] This versatile reaction allows for the introduction of an aminoalkyl group, significantly influencing the physicochemical properties of the parent molecule.[1] The presence of the nitrogen atom can enhance water solubility and receptor affinity, thereby improving bioavailability and pharmacological activity.[2]

Beyond the traditional Mannich reaction, various synthetic strategies have been developed to create a diverse chemical space of tertiary amine-containing ketones, enabling fine-tuning of their structure for specific biological targets.

Mechanisms of Action: A Multifaceted Pharmacological Profile

Tertiary amine-containing ketones exhibit a remarkable diversity of biological effects, acting through multiple mechanisms. These can be broadly categorized as prodrug activation, direct target interaction, and induction of cellular stress pathways.

Prodrug Activation: pH-Dependent Drug Release

Many β-aminoketones are designed as prodrugs, which are inactive precursors that are converted into their active form in vivo. A key mechanism for their activation is a pH-dependent retro-Michael reaction. Under physiological or slightly alkaline conditions (pH ~7.4), the β-aminoketone can undergo elimination to release the active parent amine and the corresponding α,β-unsaturated ketone.[1] This strategy is particularly useful for improving the oral bioavailability and targeted delivery of amine-containing drugs.

Experimental Workflow: Assessing pH-Dependent Prodrug Activation

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_quantification Quantification A Dissolve β-aminoketone in appropriate buffer B Incubate at 37°C at various pH values (e.g., 5.0, 7.4, 9.0) A->B Time course C Collect aliquots at different time points B->C D Analyze by HPLC or LC-MS/MS C->D E Quantify disappearance of prodrug and appearance of active amine D->E Data Processing

Caption: Workflow for evaluating pH-dependent activation of β-aminoketone prodrugs.

Direct Interaction with Biological Targets

Tertiary amine-containing ketones can directly interact with a variety of biological macromolecules, leading to modulation of their function.

A significant number of tertiary amine-containing ketones have been identified as potent enzyme inhibitors.

  • Acetylcholinesterase (AChE) Inhibition: Certain tertiary amine derivatives of chalcones have demonstrated potent inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] The mechanism of inhibition often involves simultaneous binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[3] This dual-binding mode can lead to high inhibitory potency and selectivity.

  • Monoamine Oxidase (MAO) Inhibition: Chalcone analogs containing tertiary amines have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[4] The structure of the tertiary amine and the substitution pattern on the aromatic rings play a crucial role in the potency and selectivity of inhibition.[4]

  • Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many diseases, including cancer. While specific examples of tertiary amine-containing ketones as potent kinase inhibitors are an active area of research, the general scaffold is present in some known kinase inhibitors. Cell-based kinase assays are essential for determining the inhibitory activity of these compounds.[5][6][7]

Table 1: Inhibitory Activity of Selected Tertiary Amine-Containing Ketones

Compound ClassTarget EnzymeIC50 ValueReference
Tertiary amine derivative of chlorochalconeAcetylcholinesterase (AChE)0.17 µM[3]
Chalcone analogMonoamine Oxidase B (MAO-B)0.020 µM (Ki)[4]
Benzopyran derivativeAcetylcholinesterase (AChE)Nanomolar to subnanomolar range[8]

The tertiary amine moiety, which is often protonated at physiological pH, can engage in electrostatic interactions with negatively charged residues in receptor binding pockets. This has been demonstrated for Mannich bases that act as ligands for dopamine receptors.[9]

Induction of Cellular Stress and Apoptosis

Many cytotoxic Mannich bases exert their anticancer effects by inducing cellular stress, leading to programmed cell death (apoptosis).

  • Thiol Alkylation: Some cytotoxic Mannich bases can act as alkylating agents, reacting with cellular thiols such as glutathione (GSH).[10] This can disrupt the cellular redox balance and lead to oxidative stress.

  • Induction of Apoptosis: The cytotoxic effects of several Mannich bases have been linked to the induction of apoptosis. This can occur through the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.[11][12] Key players in this process include initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also critical in determining the cell's fate.[11][13]

Signaling Pathway: Caspase-Mediated Apoptosis

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Response Stimulus Tertiary Amine- Containing Ketone Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Stimulus->Bax Activation CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified overview of the intrinsic apoptotic pathway induced by cytotoxic agents.

  • Modulation of Signaling Pathways:

    • ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation and survival. Some cytotoxic compounds can modulate this pathway, and its inhibition is a target for cancer therapy.[7] Western blotting is a standard technique to assess the phosphorylation status of ERK1/2 as a measure of its activation.[2][3][7]

    • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. Inhibition of this pathway is a therapeutic strategy for various diseases.[14][15][16][17] Some β-aminoketones may exert their anti-inflammatory effects through the modulation of this pathway.[18]

Metabolism and Toxicological Considerations

The metabolic fate of tertiary amine-containing ketones is a critical factor in determining their efficacy and safety profile.

Cytochrome P450-Mediated Metabolism

The metabolism of tertiary amines is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to N-oxidation and α-carbon oxidation (N-dealkylation).[19][20][21][22][23] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP1A2) can vary depending on the structure of the compound.[20][23] This metabolism can lead to the formation of metabolites with altered pharmacological activity or potential toxicity.

Experimental Workflow: In Vitro Metabolic Profiling

G cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis cluster_identification Metabolite Identification A Incubate test compound with liver microsomes or recombinant CYP isoforms B Add cofactors (e.g., NADPH) C Quench reaction and extract metabolites B->C Time course D Analyze by LC-MS/MS C->D E Identify metabolites based on mass-to-charge ratio and fragmentation patterns D->E

Caption: General workflow for identifying metabolites of tertiary amine-containing ketones.

Formation of Reactive Metabolites

The metabolic activation of some tertiary amine-containing compounds can lead to the formation of reactive electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug reactions and toxicity.[24] Trapping agents such as glutathione (GSH) are used in in vitro assays to form stable adducts with these reactive metabolites, which can then be detected by LC-MS/MS.[25][26]

Key Experimental Methodologies

A variety of in vitro assays are employed to characterize the mechanism of action of tertiary amine-containing ketones.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][9][27][28]

    • Protocol:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells.

Enzyme Inhibition Assays
  • Acetylcholinesterase Inhibition Assay (Ellman's Method): This is a widely used spectrophotometric method to measure AChE activity.

    • Protocol:

      • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations in a 96-well plate.

      • Add the AChE enzyme solution to each well and pre-incubate.

      • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

      • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

      • Calculate the percentage of inhibition and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis
  • Analysis of ERK1/2 Phosphorylation: This technique is used to determine the activation state of the ERK signaling pathway.[2][3][4][7][29]

    • Protocol:

      • Culture cells and treat them with the test compound for the desired time.

      • Lyse the cells to extract total protein.

      • Determine protein concentration using a suitable method (e.g., BCA assay).

      • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Conclusion and Future Directions

Tertiary amine-containing ketones are a versatile class of compounds with a rich and diverse pharmacology. Their mechanisms of action range from serving as pH-sensitive prodrugs to directly interacting with enzymes and receptors, and inducing complex cellular signaling cascades. A thorough understanding of their structure-activity relationships, metabolic pathways, and potential for toxicity is essential for the rational design of new therapeutic agents.

Future research in this area will likely focus on:

  • The development of more selective and potent compounds targeting specific enzymes and receptors.

  • A deeper understanding of the signaling pathways modulated by these compounds to elucidate their precise mechanisms of action in disease models.

  • Comprehensive metabolic and toxicological profiling to identify safer and more effective drug candidates.

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a wide range of diseases.

References

Aliphatic β-Aminoketones: A Synthetic and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aliphatic β-aminoketones are a pivotal class of organic compounds characterized by a ketone functional group at the β-position relative to an amino group. This structural motif is a cornerstone in the synthesis of a diverse array of bioactive molecules, natural products, and pharmaceuticals.[1][2] Their prevalence in medicinal chemistry stems from their ability to serve as versatile synthetic intermediates and their inherent biological activities.[3] Notable drugs containing the β-aminoketone core include the vasodilator tolperisone, the coronary therapeutic agent oxyfedrine, and the anti-diabetic drug sitagliptin.[1][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of aliphatic β-aminoketones, with a focus on providing actionable insights for researchers in drug discovery and development.

The Mannich Reaction: The Workhorse for β-Aminoketone Synthesis

The Mannich reaction is the most fundamental and widely employed method for the synthesis of β-aminoketones.[6] This three-component condensation reaction involves an active hydrogen compound (often a ketone), an aldehyde, and a primary or secondary amine.[7] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently attacked by the enol form of the ketone.[7]

Catalytic Evolution of the Mannich Reaction

While the classical Mannich reaction often requires harsh conditions, significant advancements have been made in developing catalytic and more environmentally benign protocols. These modern approaches offer improved yields, stereoselectivity, and broader substrate scope.

Lewis Acid Catalysis: Lewis acids play a crucial role in activating the aldehyde component, thereby facilitating the formation of the iminium ion. A variety of Lewis acids, including organoantimony(III) halides, have been shown to be effective catalysts, even in aqueous media, leading to high stereoselectivity.[8] For instance, the reaction of an aldehyde, an amine, and a ketone in the presence of a catalytic amount of bismuth nitrate at ambient temperature provides a high yield of the corresponding β-aminoketone under mild and environmentally friendly conditions.[9]

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, can facilitate highly enantioselective and diastereoselective Mannich reactions, providing access to stereopure β-aminoketones.[10][11] These catalysts operate by forming a nucleophilic enamine intermediate with the ketone, which then reacts with the iminium ion.

Nanocatalysis: The application of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and recyclability. For example, Fe3O4@PEG-SO3H nanoparticles have been successfully employed as a recyclable catalyst for the one-pot, three-component synthesis of β-aminoketones in ethanol at room temperature, representing a green and efficient methodology.[1][8]

Experimental Protocol: A Representative Catalytic Mannich Reaction

The following protocol outlines a general procedure for the synthesis of a β-aminoketone using a Lewis acid catalyst. This protocol is intended to be a starting point and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Ketone (1.2 mmol)

  • Bismuth Nitrate (Bi(NO3)3) (5 mol%)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), ketone (1.2 mmol), and bismuth nitrate (5 mol%).

  • Add the chosen solvent (if any) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-aminoketone.

Self-Validation: The success of the reaction can be validated by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the structure and purity of the product. The yield and stereoselectivity (if applicable) should be determined and compared with literature values for similar reactions.

Alternative Synthetic Strategies

While the Mannich reaction is predominant, other valuable methods for synthesizing β-aminoketones exist, offering alternative pathways and accommodating different substrate functionalities.

Aza-Michael Addition

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated ketone, provides a direct route to β-aminoketones.[8] This method is often economically advantageous compared to the Mannich reaction.[8] The reaction can be catalyzed by various reagents, including ceric ammonium nitrate in water, which offers a mild and procedurally simple approach.[12]

Multi-component Reactions

Modern organic synthesis increasingly relies on multi-component reactions (MCRs) that combine three or more reactants in a single step to generate complex molecules.[13] Several MCRs have been developed for the efficient synthesis of β-aminoketones and their derivatives, often under green and atom-economical conditions.[5]

Mechanistic Insights: The Mannich Reaction Pathway

The generally accepted mechanism for the acid-catalyzed Mannich reaction involves three key steps, as illustrated in the following diagram:

Mannich_Reaction cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Enolization cluster_3 Step 3: Nucleophilic Attack A Amine + Aldehyde B Iminium Ion A->B + H⁺, - H₂O E β-Aminoketone B->E C Ketone D Enol C->D Tautomerization D->E

Caption: Generalized mechanism of the acid-catalyzed Mannich reaction.

Applications in Drug Discovery and Development

The β-aminoketone scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][14]

Pharmacological Activities

Derivatives of aliphatic β-aminoketones have demonstrated a wide range of pharmacological activities, including:

  • Vasodilation: As seen in the drug tolperisone.[1][4]

  • Coronary Therapeutic Effects: Exemplified by oxyfedrine.[1][4]

  • Antidiabetic Properties: The dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin is a prominent example.[1][4]

  • Antimicrobial Activity: Certain synthesized β-aminoketones have shown potency against various bacterial strains.[15][16]

  • Neurological Disorders: Alicyclic β-amino acid derivatives, which can be synthesized from β-aminoketone precursors, have been investigated for neurological applications.[17]

Prodrug Applications

The reversible nature of the aza-Michael addition has been exploited in the design of β-aminoketone prodrugs. These compounds can be stable at acidic pH but undergo elimination at physiological pH (around 7.4) to release the parent amine drug.[18] This pH-controlled activation offers a strategy for targeted drug delivery and improved pharmacokinetic profiles.[18]

Summary of Synthetic Methodologies

Synthetic MethodKey FeaturesCatalysts/ReagentsAdvantages
Mannich Reaction Three-component reaction of an aldehyde, amine, and ketone.[6]Lewis acids (e.g., Bi(NO3)3), organocatalysts (e.g., proline), nanocatalysts (e.g., Fe3O4@PEG-SO3H).[1][8][9]Versatile, convergent, allows for stereocontrol.
Aza-Michael Addition Conjugate addition of an amine to an α,β-unsaturated ketone.[8]Ceric ammonium nitrate, silicon tetrachloride.[12]Atom-economical, often uses readily available starting materials.
Multi-component Reactions One-pot synthesis involving three or more components.[13]Various, often tailored to the specific reaction.High efficiency, diversity-oriented synthesis.[5]

Conclusion

Aliphatic β-aminoketones represent a vital class of compounds with significant implications for synthetic and medicinal chemistry. The continuous evolution of synthetic methodologies, particularly the catalytic Mannich reaction, has provided researchers with powerful tools to access a wide array of these valuable scaffolds with high efficiency and stereocontrol. The diverse biological activities exhibited by β-aminoketone derivatives underscore their importance as pharmacophores and key intermediates in the development of new therapeutic agents. A thorough understanding of the synthesis, reactivity, and biological relevance of aliphatic β-aminoketones is therefore essential for scientists and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to 3-((Dimethylamino)methyl)-5-methylhexan-2-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-((Dimethylamino)methyl)-5-methylhexan-2-one, a key β-aminoketone intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its synthesis, purification, and analytical characterization, while also exploring its primary application and the broader context of aminoketone pharmacology.

Introduction: The Strategic Importance of a β-Aminoketone Building Block

This compound, with the molecular formula C10H21NO, is a tertiary amine-containing ketone that serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs).[][2] Its bifunctional nature, possessing both a reactive carbonyl group and a nucleophilic tertiary amine, makes it a versatile synthon in organic chemistry.[] The primary significance of this molecule lies in its role as a key intermediate in the total synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease.[3]

This guide will provide a detailed exploration of the synthetic pathways to this compound, with a focus on the widely employed Mannich reaction. Furthermore, it will cover essential techniques for its purification and in-depth analytical characterization, providing a valuable resource for researchers aiming to synthesize and utilize this important molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, synthesis, and purification. The compound is a colorless to light yellow liquid at room temperature with a characteristic mild amine odor.[] It exhibits good solubility in most organic solvents.[2]

PropertyValueSource(s)
Molecular Formula C10H21NO[4]
Molecular Weight 171.28 g/mol [4]
CAS Number 91342-74-4[5]
Appearance Colorless to light yellow liquid[]
Stereochemistry Racemic[4]
Synonyms 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl-; 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone[2]

Synthesis of this compound: The Mannich Reaction

The most prevalent and efficient method for the synthesis of this compound is the Mannich reaction.[3] This three-component condensation reaction involves an active hydrogen compound (5-methyl-2-hexanone), an aldehyde (typically formaldehyde or its equivalent, paraformaldehyde), and a secondary amine (dimethylamine or its hydrochloride salt).[6][7] The reaction proceeds via the formation of a dimethylaminomethyl cation (an Eschenmoser's salt precursor), which then undergoes electrophilic attack by the enol or enolate of 5-methyl-2-hexanone.

Experimental Protocol: Mannich Synthesis

This protocol is a synthesized representation of methodologies described in the patent literature, designed for laboratory-scale synthesis.[3]

Materials:

  • 5-methyl-2-hexanone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (95%)

  • Acetone

  • Sodium Hydroxide (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-methyl-2-hexanone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Solvent and Catalyst Addition: To the mixture, add 95% ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a solution of sodium hydroxide to neutralize the hydrochloric acid and basify the mixture to a pH of approximately 9-10.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Causality Behind Experimental Choices:

  • Excess of Dimethylamine Hydrochloride and Paraformaldehyde: Using a slight excess of the amine and aldehyde components helps to drive the reaction to completion and maximize the yield of the desired product.

  • Acid Catalyst: The acidic conditions facilitate the formation of the reactive dimethylaminomethyl cation intermediate.[6]

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.

  • Aqueous Work-up: The basification step is crucial to deprotonate the amine hydrochloride salt, rendering the free base soluble in the organic extraction solvent.

Mannich_Reaction_Workflow reagents 5-methyl-2-hexanone Dimethylamine HCl Paraformaldehyde reaction Reflux (3-5h) reagents->reaction solvent_catalyst Ethanol Conc. HCl (cat.) solvent_catalyst->reaction workup Aqueous Work-up (NaOH, EtOAc extraction) reaction->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

Purification Strategies

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and the catalyst. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Distillation

For larger scale preparations, vacuum distillation is an effective method for purifying the product, as it is a liquid at room temperature.[3] The boiling point of the compound will be significantly lower under reduced pressure, preventing potential degradation at high temperatures.

Flash Column Chromatography

For laboratory-scale purification and for removing impurities with similar boiling points, flash column chromatography is the preferred method.[8][9] Given the basic nature of the tertiary amine, special considerations are necessary to prevent streaking and poor separation on silica gel, which is acidic.[10]

Experimental Protocol: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. To mitigate the basicity of the amine, the addition of a small amount of triethylamine (0.1-1%) to the eluent system is highly recommended.[10]

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Causality Behind Experimental Choices:

  • Triethylamine Additive: The triethylamine in the eluent neutralizes the acidic silanol groups on the surface of the silica gel, preventing the basic amine product from irreversibly binding or streaking down the column, which leads to better peak shape and separation.[10]

  • Gradient Elution: A gradient elution is often more efficient for separating compounds with a range of polarities, as it allows for the sequential elution of impurities and the product with good resolution in a reasonable amount of time.[11]

Column_Chromatography_Workflow start Crude Product prepare_column Pack Silica Gel Column (with triethylamine in eluent) start->prepare_column load_sample Load Crude Product prepare_column->load_sample elute Gradient Elution (Hexanes/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor by TLC collect_fractions->monitor combine_pure Combine Pure Fractions monitor->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for the purification of this compound by flash column chromatography.

Analytical Characterization

Unequivocal identification and purity assessment of the synthesized this compound require a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group (doublet and multiplet), the acetyl methyl group (singlet), the dimethylamino group (singlet), and the aliphatic protons on the hexanone backbone (multiplets).[12][13]
¹³C NMR A peak corresponding to the carbonyl carbon (C=O) typically in the range of 200-220 ppm, along with signals for the various aliphatic carbons.[12][13]
FT-IR A strong absorption band for the C=O stretch of the ketone at approximately 1710-1720 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.
Mass Spec. The molecular ion peak (M+) at m/z = 171.28, along with characteristic fragmentation patterns of aminoketones.

Application in Drug Development: The Synthesis of Tetrabenazine

The primary application of this compound in drug development is as a key intermediate in the synthesis of Tetrabenazine.[3] This is achieved through a condensation reaction with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

Experimental Protocol: Condensation to Tetrabenazine

Procedure:

  • Reaction Setup: In a suitable solvent, often water or an alcohol, combine this compound (1.0 eq) and 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (1.0 eq).

  • Reaction: The reaction is typically carried out at an elevated temperature to facilitate the condensation and cyclization cascade that forms the tetrabenazine core.

  • Work-up and Purification: The product, tetrabenazine, is then isolated and purified, often by recrystallization, to yield the final API.

Tetrabenazine_Synthesis aminoketone 3-((Dimethylamino)methyl) -5-methylhexan-2-one condensation Condensation Reaction aminoketone->condensation isoquinoline 6,7-Dimethoxy-3,4- dihydroisoquinoline HCl isoquinoline->condensation tetrabenazine Tetrabenazine condensation->tetrabenazine

Caption: The role of this compound in the synthesis of Tetrabenazine.

Broader Biological Context and In-Vitro Evaluation of Aminoketones

While the primary focus of this guide is on a specific aminoketone intermediate, it is important to recognize that the β-aminoketone scaffold is present in a wide range of biologically active molecules.[14] These compounds have been investigated for various therapeutic applications, including antimicrobial,[15] anti-inflammatory, and central nervous system activities.[]

For drug development professionals, the in-vitro evaluation of novel aminoketone derivatives is a critical step in identifying lead compounds. A general workflow for such an evaluation is presented below.

In_Vitro_Evaluation start Synthesized Aminoketone Library primary_screen Primary Screening (e.g., Target-based biochemical assays) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., Cellular assays, selectivity profiling) hit_id->secondary_screen lead_gen Lead Generation secondary_screen->lead_gen lead_opt Lead Optimization lead_gen->lead_opt end Preclinical Candidate lead_opt->end

Caption: A generalized workflow for the in-vitro evaluation of novel aminoketone compounds in a drug discovery program.

Common in-vitro assays for evaluating aminoketones could include:

  • Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzyme targets.[16]

  • Receptor Binding Assays: To determine the affinity of the compounds for specific receptors.[17]

  • Cell-Based Assays: To evaluate the effect of the compounds on cellular processes such as cell viability, proliferation, or signaling pathways.[16]

  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[15]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).[18]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, with its role in the synthesis of tetrabenazine being a prime example of its utility. A thorough understanding of its synthesis via the Mannich reaction, coupled with robust purification and analytical characterization techniques, is essential for its effective use in research and drug development. This guide has provided a detailed, practical framework for scientists working with this versatile β-aminoketone, from the laboratory bench to its application in the synthesis of complex pharmaceutical agents.

References

The Biological Significance of β-Amino Ketones: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-amino ketone scaffold is a privileged structural motif in medicinal chemistry, underpinning the pharmacological activity of a diverse array of natural products and synthetic molecules.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of β-amino ketones for researchers, scientists, and drug development professionals. We will traverse their synthesis, natural occurrence, and wide-ranging biological activities, including their established roles as antimicrobial, anticancer, and antidiabetic agents. A core focus will be placed on elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed experimental methodologies for their synthesis and biological evaluation. This guide aims to be an authoritative resource, fostering a deeper understanding of β-amino ketones and empowering their continued exploration in the quest for novel therapeutics.

Introduction: The Versatility of the β-Amino Ketone Moiety

β-Amino ketones are organic compounds characterized by a ketone group and an amino group separated by a carbon atom. This arrangement of functional groups imparts a unique reactivity and conformational flexibility, making them valuable synthons for the synthesis of more complex molecules such as β-amino alcohols and various heterocyclic systems.[1] More importantly, the β-amino ketone moiety is a recurring feature in a multitude of biologically active compounds.[1][2][4][3]

Several well-established drugs leverage the β-amino ketone core for their therapeutic effects. These include the vasodilator tolperisone, the coronary therapeutic agent oxyfedrine, and the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used in the management of type 2 diabetes.[1][2] The broad spectrum of biological activities associated with this class of compounds underscores their importance in drug discovery and development.[5]

This guide will delve into the multifaceted biological significance of β-amino ketones, providing a detailed exploration of their synthesis, natural origins, and diverse pharmacological properties. We will also examine their mechanisms of action at the molecular level and discuss the critical structure-activity relationships that govern their biological effects.

Synthetic Strategies for β-Amino Ketones

The efficient synthesis of β-amino ketones is crucial for exploring their biological potential. The Mannich reaction is the most prominent and widely employed method for their preparation.[6][7][8]

The Mannich Reaction: A Cornerstone of β-Amino Ketone Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound (often a ketone), an aldehyde (like formaldehyde), and a primary or secondary amine.[6] This reaction leads to the formation of a C-C bond and a C-N bond in a single step, making it a highly atom-economical process.[6][7]

The general mechanism of the Mannich reaction involves the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and reacts with the enol form of the ketone.[2]

Below is a generalized workflow for a one-pot, three-component Mannich reaction:

Mannich_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Ketone Enolizable Ketone Reaction One-Pot Reaction Ketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Amine->Reaction Catalyst Catalyst (e.g., Acid or Base) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Extraction Extraction Reaction->Extraction Chromatography Column Chromatography Extraction->Chromatography Product β-Amino Ketone Chromatography->Product

Figure 1: Generalized workflow for the synthesis of β-amino ketones via the Mannich reaction.

The following is a general procedure for the synthesis of a β-amino ketone using a one-pot Mannich reaction, which can be adapted based on the specific substrates and catalysts used.[8][9]

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic amine (1 mmol), aromatic aldehyde (1.1 mmol), and acetophenone (1.1 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst. A variety of catalysts can be employed, including inorganic acids, organic catalysts like proline, and heterogeneous catalysts such as silica nanoparticles.[7]

  • Reaction: Stir the reaction mixture at room temperature or under microwave irradiation (e.g., 240 W) for the required time, monitoring the progress of the reaction by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter to remove the catalyst if it is heterogeneous.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure β-amino ketone.

Alternative Synthetic Routes

While the Mannich reaction is predominant, other methods for synthesizing β-amino ketones exist, such as the aza-Michael addition of amines to α,β-unsaturated ketones. This method can be advantageous due to its often milder reaction conditions.[2]

Natural Occurrence and Biosynthesis

While many biologically active β-amino ketones are synthetic, the core structure is also found in nature. The biosynthesis of natural products containing β-amino acids provides insight into the origins of this important structural motif.[10][11][12][13][14] β-Amino acids serve as the precursors for the formation of β-amino ketones in some natural product biosynthetic pathways.

These pathways often involve complex enzymatic machinery, including non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[11][14] Enzymes such as aminomutases can convert α-amino acids into their β-isomers, which are then incorporated into the growing natural product chain.[11][12] The resulting β-amino acid-containing intermediates can then be further modified to yield the final β-amino ketone-containing natural product.

Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Enzymatic Conversion cluster_incorporation Incorporation into Natural Product alpha_AA α-Amino Acid Aminomutase Aminomutase alpha_AA->Aminomutase beta_AA β-Amino Acid Aminomutase->beta_AA NRPS_PKS NRPS/PKS Machinery beta_AA->NRPS_PKS Intermediate β-Amino Acid-Containing Intermediate NRPS_PKS->Intermediate Post_Modification Post-Modification Enzymes Intermediate->Post_Modification Final_Product β-Amino Ketone-Containing Natural Product Post_Modification->Final_Product

Figure 2: Simplified schematic of the biosynthesis of β-amino ketone-containing natural products.

Biological Activities and Therapeutic Potential

β-Amino ketones exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of β-amino ketones.[5] Some β-amino ketone derivatives have shown significant activity against pathogenic bacteria such as Bacillus subtilis, Escherichia coli, and Bacillus cereus.[9] In some cases, metal complexes of β-amino ketones exhibit enhanced antimicrobial activity compared to the free ligand, which is attributed to increased lipophilicity and cell penetration.[9]

In the realm of antifungal agents, certain β-amino ketones have shown efficacy against Trichophyton species, a common cause of superficial fungal infections.

Anticancer Activity

The anticancer potential of β-amino ketones is a rapidly growing area of research. Ketone bodies, which share structural similarities with β-amino ketones, have been shown to inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancers.[15][16] While not directly cytotoxic, they appear to block cancer cell proliferation.[15][16] Furthermore, ketone bodies can enhance the efficacy of chemotherapeutic agents.[15]

The mechanisms underlying the anticancer effects of β-amino ketones are multifaceted and are discussed in more detail in the following section.

Antidiabetic Activity

The success of sitagliptin, a β-amino ketone derivative, has highlighted the potential of this class of compounds in the treatment of type 2 diabetes.[1][2] Research has focused on synthesizing novel β-amino ketones and evaluating their antidiabetic properties, such as α-glucosidase inhibition and peroxisome proliferator-activated receptor (PPAR) activation.[17]

Other Biological Activities

Beyond the activities mentioned above, β-amino ketones have also been investigated for their:

  • Analgesic properties [18][19]

  • Anticonvulsant effects [19]

  • Vasodilatory action [2]

Mechanisms of Action

Understanding the molecular mechanisms by which β-amino ketones exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition

A significant mode of action for many biologically active β-amino ketones is the inhibition of specific enzymes.

  • Kinase Inhibition: Certain β-amino ketone derivatives have been identified as inhibitors of various kinases, which are key regulators of cellular signaling pathways. For instance, irreversible inhibitors of Bruton's tyrosine kinase (BTK) and Transforming growth factor-β activated kinase-1 (TAK1) have been developed, with implications for the treatment of B-cell malignancies and inflammatory diseases, respectively.[20][21]

  • Histone Deacetylase (HDAC) Inhibition: The related compound, β-hydroxybutyrate, is a known inhibitor of class I histone deacetylases (HDACs).[22] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. This provides a plausible mechanism for the anticancer activity of some β-amino ketones.[23][24][25][26]

Disruption of Cellular Membranes

Some antimicrobial β-amino ketones exert their effects by disrupting the integrity of microbial cell membranes. This can lead to leakage of cellular contents and ultimately cell death.

Prodrug Activation

β-Amino ketones can be designed as prodrugs that undergo elimination under specific physiological conditions to release an active amine and a ketone.[27] This approach can be particularly useful for pH-controlled drug delivery, where the prodrug is stable at acidic pH but rapidly eliminates the active drug at the physiological pH of 7.4.[27]

Structure-Activity Relationships (SAR)

The biological activity of β-amino ketones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different substituents on the β-amino ketone scaffold influence its potency and selectivity.

For example, in the context of antidiabetic β-amino ketones, the nature and position of substituents on the aromatic rings can significantly impact their α-glucosidase inhibitory activity and PPAR activation.[17] Similarly, for analgesic β-amino ketones, modifications to the alkyl and aryl groups can drastically alter their efficacy.[18][28]

A systematic exploration of SAR is essential for optimizing lead compounds and developing drug candidates with improved pharmacological profiles.

Biological Evaluation: Experimental Protocols

The biological evaluation of novel β-amino ketones is a critical step in the drug discovery process. A variety of in vitro assays are employed to assess their activity and toxicity.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the toxic potential of new compounds and for evaluating their anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[29]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the β-amino ketone compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Other commonly used cytotoxicity assays include the CytoTox-Glo™ assay, which measures the release of a dead-cell protease, and the Neutral Red Uptake assay.[30][31][32]

Conclusion and Future Perspectives

β-Amino ketones represent a versatile and highly valuable class of compounds in medicinal chemistry. Their rich and diverse biological activities, coupled with their synthetic accessibility, make them a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Elucidation of novel mechanisms of action: A deeper understanding of the molecular targets of β-amino ketones will enable the development of more selective and potent drugs.

  • Exploration of new therapeutic areas: The broad spectrum of biological activities suggests that β-amino ketones may have therapeutic potential in a wider range of diseases than currently appreciated.

  • Development of more efficient and stereoselective synthetic methods: Advances in catalysis and synthetic methodology will facilitate the creation of more diverse and complex β-amino ketone libraries for biological screening.

  • In-depth pharmacokinetic and toxicological profiling: A thorough understanding of the ADME-Tox properties of β-amino ketone drug candidates is essential for their successful clinical translation.

References

Discovery and Synthesis of Novel Aminoketone Derivatives: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminoketone scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] From the atypical antidepressant bupropion to the antidiabetic sitagliptin, the versatility of this motif is undeniable.[1][2][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel aminoketone derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind synthetic choices, offering field-proven insights into reaction mechanisms, process optimization, and structural characterization. We present a framework for the logical design and execution of synthetic campaigns aimed at generating novel chemical entities for drug development, grounded in authoritative scientific literature.

The Strategic Importance of the Aminoketone Core

Aminoketones are bifunctional compounds that serve as invaluable building blocks in organic synthesis.[4] Their prevalence in bioactive molecules stems from the unique combination of a basic amino group and a reactive carbonyl function, which allows for a multitude of further chemical transformations. This dual functionality makes them key intermediates for synthesizing more complex heterocyclic systems and polyfunctional molecules like amino alcohols and diamines.[5]

The aminoketone framework is broadly classified into two main categories based on the relative positions of the amino and keto groups:

  • α-Aminoketones: The amino group is attached to the carbon atom adjacent to the carbonyl group. These are crucial synthons for α-amino acids, chiral auxiliaries, and various heterocyclic compounds.[6]

  • β-Aminoketones: The amino group is located on the carbon atom beta to the carbonyl group. This arrangement is particularly prominent in pharmaceuticals, including vasodilators like tolperisone and oxyfedrine.[1][2][3]

The strategic approach to synthesizing novel derivatives begins with understanding which core structure (α or β) is most amenable to the desired pharmacological target and the subsequent diversification chemistry planned.

cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Characterization & Validation cluster_3 Biological Evaluation Target Target Identification (e.g., GPCR, Kinase) Scaffold Scaffold Selection (α- vs. β-Aminoketone) Target->Scaffold Pharmacophore Modeling Library Virtual Library Design (In Silico Screening) Scaffold->Library Substituent Variation Route Synthetic Route Selection (e.g., Mannich, α-Amination) Library->Route Prioritized Candidates Synthesis Chemical Synthesis (Protocol Execution) Route->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Isolated Compound Purity Purity Analysis (HPLC, LC-MS) Structure->Purity Chirality Chiral Analysis (If applicable) Purity->Chirality Screening Primary Screening (In Vitro Assays) Chirality->Screening Validated Derivative ADMET ADME/T Profiling (Pharmacokinetics) Screening->ADMET Hit Identification ADMET->Target Lead Optimization Feedback Loop

Caption: High-level workflow for the discovery of novel aminoketone derivatives.

Core Synthetic Methodologies: A Mechanistic Perspective

The choice of synthetic strategy is dictated by the target scaffold (α or β), desired substitution patterns, and stereochemical requirements. Recent years have seen a significant increase in the development of novel, efficient, and stereoselective protocols.[7][8]

The Mannich Reaction: The Workhorse for β-Aminoketones

The Mannich reaction is a three-component condensation of an active hydrogen compound (typically a ketone), an amine, and a non-enolizable aldehyde (like formaldehyde).[5][9] It remains one of the most powerful and atom-economical methods for C-C bond formation in the synthesis of β-aminoketones.[5][10]

Causality Behind the Choice of Catalyst: The classical Mannich reaction often requires harsh conditions.[3] Modern protocols employ catalysts to improve yields, reduce reaction times, and control stereoselectivity under milder conditions. The catalyst's primary role is to activate the reactants, typically by generating a highly electrophilic iminium ion from the amine and aldehyde.

cluster_mechanism Reaction Mechanism Amine 1. Amine (R₂NH₂) step1 Iminium Ion Formation (Catalyst often required) Amine->step1 Aldehyde 2. Aldehyde (R₁CHO) Aldehyde->step1 Ketone 3. Ketone (Enol form) step2 Nucleophilic Attack by Ketone Enol Ketone->step2 Enolization Product β-Aminoketone step1->step2 Electrophilic Iminium Intermediate step2->Product cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine Receptor Postsynaptic Receptors DA->Receptor Binds NE Norepinephrine NE->Receptor Binds DAT DAT Transporter DAT->DA Reuptake NET NET Transporter NET->NE Reuptake Bupropion Bupropion (Aminoketone Drug) Bupropion->DAT Blocks Bupropion->NET Blocks

References

3-((Dimethylamino)methyl)-5-methylhexan-2-one synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synonyms and Nomenclature of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifunctional organic compound classified as a β-amino ketone.[] Its structure incorporates both a tertiary amine and a ketone functional group, bestowing upon it a versatile chemical reactivity that makes it a valuable intermediate in various synthetic applications.[] This compound is particularly significant in the pharmaceutical industry as a key precursor in the synthesis of Tetrabenazine, a medication used to treat movement disorders such as Huntington's disease.[2][3]

Given its importance, a precise understanding of its nomenclature, synonyms, and chemical identifiers is paramount for researchers in procurement, synthesis, and regulatory documentation. This guide provides a comprehensive overview of the compound's naming conventions, structural properties, and relevant data, serving as an authoritative reference for professionals in the field.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is rooted in its molecular structure. All names and identifiers ultimately refer to the specific arrangement of atoms that defines this compound.

The structure consists of a six-carbon hexane backbone with a ketone group at the second carbon (an "-one"). An isobutyl group is effectively at one end of the chain (originating from the methyl group at position 5), and a dimethylaminomethyl substituent is located at the third carbon, adjacent to the carbonyl group.[3][4] The carbon at position 3 is a stereocenter, meaning the compound can exist as a racemic mixture of enantiomers.[4][5]

IUPAC_Nomenclature cluster_parent Parent Chain & Functional Group cluster_substituents Substituents P hexan-2-one IUPAC 3-[(dimethylamino)methyl]-5-methylhexan-2-one S1 5-methyl S1->P at C5 S2 3-[(dimethylamino)methyl] S2->P at C3 Synthesis_Workflow A 5-methyl-3-hexene-2-ketone + Organic Silicon Compound B Addition Reaction (Copper-triphenylphosphine hydride complex catalyst) A->B C Intermediate 6 B->C D Aminomethylation (N,N-dimethyl methylene ammonium iodide + Lewis acid) C->D E Crude Product D->E F Distillation E->F G Purified 3-((Dimethylamino)methyl) -5-methylhexan-2-one F->G

References

Methodological & Application

The One-Pot Three-Component Mannich Reaction: A Comprehensive Guide to the Synthesis of β-Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of β-aminoketones is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of pharmaceuticals and biologically active natural products, serving as critical pharmacophores and versatile synthetic intermediates.[1][2][3] Among the most powerful and atom-economical methods for their construction is the one-pot, three-component Mannich reaction.[4][5] This guide provides an in-depth exploration of this reaction, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Mannich Reaction

The Mannich reaction is a multicomponent reaction (MCR) that elegantly combines an aldehyde, a primary or secondary amine, and a ketone (or another enolizable carbonyl compound) in a single synthetic operation to form a β-aminoketone, often referred to as a Mannich base.[6] The elegance of this approach lies in its operational simplicity, convergence, and the rapid generation of molecular complexity from readily available starting materials.[4] This efficiency is paramount in drug discovery, where the rapid synthesis of compound libraries for screening is essential.[7]

Mechanistic Underpinnings: A Tale of Three Components

The success of the one-pot Mannich reaction hinges on the orchestrated reactivity of the three components, which is typically facilitated by either an acid or a base catalyst, with acid catalysis being more common.[8] The generally accepted mechanism proceeds through the following key steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde. Under acidic conditions, the aldehyde's carbonyl group is protonated, enhancing its electrophilicity. The amine then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate.[7] Subsequent dehydration of the hemiaminal generates a highly electrophilic iminium ion.[6][7]

  • Enolization of the Ketone: Concurrently, the ketone, which possesses at least one acidic α-hydrogen, undergoes tautomerization to its enol form.[6] This step is also often acid-catalyzed.

  • Nucleophilic Attack and Product Formation: The electron-rich enol then acts as a nucleophile, attacking the electrophilic iminium ion.[8] This carbon-carbon bond-forming step is the crux of the Mannich reaction. Subsequent deprotonation of the resulting oxonium ion yields the final β-aminoketone product.

Mannich_Mechanism cluster_imine Iminium Ion Formation cluster_enol Enolization cluster_product C-C Bond Formation Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H2O Intermediate Intermediate Iminium_Ion->Intermediate + Enol Iminium_Ion->Intermediate Ketone Ketone Enol Enol Ketone->Enol Tautomerization Aminoketone Aminoketone Intermediate->Aminoketone - H+ Troubleshooting_Workflow start Reaction Outcome low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes success Successful Product Formation side_products->success No adjust_stoichiometry Adjust Reactant Ratios side_products->adjust_stoichiometry Yes modify_workup Modify Workup Protocol side_products->modify_workup No optimize_conditions Optimize Reaction Conditions (Time, Temp, Solvent) check_reagents->optimize_conditions optimize_conditions->start Re-run adjust_stoichiometry->start Re-run modify_workup->success

References

Application Notes & Protocols: The Strategic Utility of 3-((Dimethylamino)methyl)-5-methylhexan-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block

3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS No. 91342-74-4) is a versatile bifunctional organic compound that has garnered significant attention in synthetic chemistry.[][2] Structurally, it is a β-amino ketone, integrating the reactivity of a carbonyl group with the basic and nucleophilic nature of a tertiary amine.[][2] This unique combination within a single molecular framework makes it a valuable intermediate and reagent, particularly in the synthesis of complex pharmaceutical targets and in polymer chemistry.[][3]

Typically a colorless to light yellow liquid with a mild amine odor, it is soluble in most common organic solvents.[][2] Its primary utility stems from its role as a key intermediate in the synthesis of bioactive molecules and its application as a catalyst in polymerization processes.[] This guide provides an in-depth exploration of its synthesis, mechanistic roles, and detailed protocols for its application, aimed at researchers and professionals in organic synthesis and drug development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 91342-74-4[4]
Molecular Formula C₁₀H₂₁NO[][4]
Molecular Weight 171.28 g/mol [5][6]
Physical State Liquid (at room temperature)[][5]
Appearance Colorless to light yellow liquid[]
Stereochemistry Racemic (contains one stereocenter)[5][6]
Solubility Soluble in most organic solvents[][2]
Storage Sealed in a dry environment at 2-8°C[4]

Optimized Synthesis: A Modern Approach

The synthetic efficiency for producing this compound has evolved significantly. Early methods, such as the direct Mannich reaction using paraformaldehyde, dimethylamine hydrochloride, and 5-methyl-2-hexanone, were plagued by low yields (around 37%) and the formation of significant isomeric by-products, complicating purification.[5][7]

A more recent and vastly improved pathway, detailed in Chinese patent CN110143889B, offers superior purity and yield.[5] This two-step process demonstrates high selectivity and produces a final product with purity exceeding 99.3% and yields in the 60-70% range.[5][7]

Core Synthesis Workflow

The modern synthesis avoids the direct aminomethylation of a saturated ketone. Instead, it proceeds through an enol silyl ether intermediate, which provides superior regioselectivity in the subsequent Mannich reaction.

G cluster_0 Step 1: Enol Silyl Ether Formation cluster_1 Step 2: Mannich Reaction A 5-Methyl-3-hexene-2-ketone + Organosilicon Compound Catalyst1 Copper Hydride Triphenylphosphine Complex A->Catalyst1 B Intermediate 6 (Enol Silyl Ether) Catalyst1->B D Crude Product B->D Reacts with C N,N-Dimethyl Methylene Ammonium Iodide Catalyst2 Lewis Acid (e.g., ZnCl₂, SnCl₄) C->Catalyst2 Catalyst2->D Purification Distillation & Purification D->Purification Final Final Product (>99.3% Purity) Purification->Final

Caption: Optimized two-step synthesis of this compound.

Table 2: Comparative Synthesis Efficacy
MethodYield (%)Purity (%)Isomeric By-products (%)Reference
Traditional Mannich ~37.1%~98%>15%[5][7]
Improved Two-Step (Patent CN110143889B) 60-70% >99.3% <1% [5][7]

Core Application: A Key Intermediate for Tetrabenazine

The most prominent application of this compound is its role as a critical intermediate in the synthesis of Tetrabenazine.[7][8] Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders such as Huntington's disease.[7] The yield and purity of the final Tetrabenazine product are directly dependent on the quality of this key intermediate.[7]

In the synthesis of Tetrabenazine, the β-amino ketone undergoes a condensation reaction with a dihydroisoquinoline derivative, forming the core structure of the final active pharmaceutical ingredient (API).

G A 3-((Dimethylamino)methyl) -5-methylhexan-2-one (Key Intermediate) C Condensation Reaction (Water as solvent) A->C B 6,7-Dimethoxy-3,4- dihydroisoquinoline HCl B->C D Crude Tetrabenazine C->D E Recrystallization D->E F Purified Tetrabenazine (API) E->F

Caption: Role as a key intermediate in the synthesis of Tetrabenazine.

Broader Synthetic & Catalytic Utility

Beyond its role in Tetrabenazine synthesis, the dual functionality of this compound makes it a versatile tool in several areas of chemistry.

Building Block for Bioactive Molecules

The compound serves as a foundational scaffold for constructing a variety of pharmaceutical intermediates.[] The presence of both the ketone and tertiary amine allows for diverse structural modifications through reactions such as:

  • Reductive Amination: The ketone can be transformed into a secondary or tertiary amine.

  • Alkylation: The amine can act as a nucleophile.

  • Condensation Reactions: The ketone's alpha-protons are activated for various C-C bond-forming reactions.[3]

These transformations have been leveraged in the development of CNS-active molecules and local anesthetics.[]

Catalyst in Polymer Chemistry

The tertiary amine moiety enables the compound to function as an effective Lewis base catalyst, particularly in the production of polymers.[]

  • Polyurethane Formulations: It acts as a catalyst to accelerate the reaction between isocyanates and polyols, promoting the formation of urethane linkages.[] Its balanced nucleophilicity and volatility make it an excellent co-catalyst with organometallic systems.[]

  • Epoxy Resins: It serves as a curing agent, enhancing the crosslinking efficiency of epoxy systems and reducing the required cure time.[]

  • Coatings and Adhesives: The amine functionality improves adhesion to metal and polymer surfaces through acid-base interactions and hydrogen bonding.[]

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).[3]

Protocol 1: Synthesis of this compound (Improved Method)

Based on the process described in patent CN110143889B.[5][7]

Step 1: Formation of Enol Silyl Ether Intermediate

  • To a dry, inert-atmosphere reaction vessel, add 5-methyl-3-hexene-2-ketone and an appropriate organic silicon compound (e.g., chlorotrimethylsilane).

  • Add the copper hydride triphenylphosphine complex catalyst.

  • Allow the addition reaction to proceed under controlled temperature until analysis (e.g., GC-MS) indicates complete consumption of the starting material.

  • The resulting intermediate 6 (enol silyl ether) can often be used directly in the next step without purification, which improves overall yield and saves time.[7]

Step 2: Mannich Reaction and Purification

  • To the vessel containing the intermediate from Step 1, add N,N-dimethyl methylene ammonium iodide (1.4-1.5 molar equivalents).

  • Add a Lewis acid catalyst, such as anhydrous zinc chloride (5 mol%) or stannic chloride (6 mol%).[7]

  • Heat the reaction mixture to 90-110°C for 2-3 hours.[7] Monitor the reaction for the formation of the crude product.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove catalysts and salts.

  • Extract the crude product with a suitable organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain the final product as a high-purity liquid.[7]

Expected Outcome: A final product with >99.3% purity and a yield of 60-70%.[5][7]

Protocol 2: Conceptual Synthesis of Tetrabenazine Core

This protocol illustrates the condensation step using the title compound.

  • In a suitable reaction vessel, dissolve this compound and 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in water.[7]

  • Add a catalyst if required by the specific literature procedure.

  • Heat the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, which may induce precipitation of the crude product.

  • Isolate the crude Tetrabenazine by filtration.

  • Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the purified Tetrabenazine product.

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in complex organic synthesis. Its optimized production pathway provides a high-purity, high-yield source for this crucial building block. While its role as an intermediate for Tetrabenazine is paramount, its utility as a versatile β-amino ketone scaffold and as a catalyst in polymer science underscores its broad applicability. For researchers in drug discovery and materials science, a thorough understanding of this compound's reactivity and applications opens avenues for innovation in both established and novel synthetic endeavors.

References

Application Notes and Protocols for 3-((Dimethylamino)methyl)-5-methylhexan-2-one as a Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Catalytic Potential of a Multifunctional Aminoketone

3-((Dimethylamino)methyl)-5-methylhexan-2-one is a versatile organic molecule characterized by the presence of both a tertiary amine and a ketone functional group.[1][2] While extensively documented as a key intermediate in the synthesis of pharmaceuticals, such as tetrabenazine, its inherent chemical functionalities also endow it with significant, though less explored, catalytic capabilities.[3] The lone pair of electrons on the nitrogen atom of the tertiary amine group allows it to function as a Lewis base, a common motif in catalysis. This document provides detailed application notes and protocols for the use of this compound as a catalyst, primarily focusing on its role in polymer chemistry, specifically in polyurethane and epoxy resin systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 91342-74-4[4][5]
Molecular Formula C₁₀H₂₁NO[1][6]
Molecular Weight 171.28 g/mol [2][7]
Physical State Colorless to light yellow liquid[1]
Boiling Point Not specified
Solubility Soluble in most organic solvents[1]

Part 1: Catalysis in Polyurethane Systems

Mechanistic Insight: A Tale of Two Reactions

In the formation of polyurethanes, two primary reactions occur: the "gelling" reaction between a polyol and an isocyanate to form the urethane linkage, and the "blowing" reaction between water and an isocyanate, which generates carbon dioxide gas for foam production.[8] Tertiary amine catalysts, such as this compound, play a crucial role in modulating the rates of these two reactions.[3][9]

The catalytic activity of tertiary amines is primarily dependent on their basicity and the steric accessibility of the nitrogen's lone pair.[9] The mechanism is believed to involve the formation of a complex between the amine catalyst and either the isocyanate or the polyol, thereby activating it for nucleophilic attack.[1][10]

Given the structure of this compound, with its tertiary amine, it is expected to function as a potent catalyst in polyurethane synthesis. The presence of a ketone functionality may also influence its compatibility and dispersion within the resin matrix.[1]

polyurethane_catalysis cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Urethane Urethane Linkage Polyol->Urethane + Isocyanate Isocyanate_g Isocyanate (R'-NCO) Isocyanate_g->Urethane Water Water (H₂O) Urea Urea Linkage + CO₂ Water->Urea + Isocyanate Isocyanate_b Isocyanate (R'-NCO) Isocyanate_b->Urea Catalyst 3-((Dimethylamino)methyl) -5-methylhexan-2-one Catalyst->Polyol Activates Catalyst->Isocyanate_g Activates Catalyst->Water Activates Catalyst->Isocyanate_b Activates

Caption: Catalytic role in polyurethane formation.

Protocol 1: Representative Formulation for a Flexible Polyurethane Foam

This protocol provides a starting point for evaluating this compound as a gelling catalyst in a flexible polyurethane foam system.

Materials:

  • Polyether Polyol (e.g., Voranol® 3010)

  • Toluene Diisocyanate (TDI) 80/20

  • Deionized Water

  • Silicone Surfactant (e.g., Tegostab® B 8229)

  • Stannous Octoate (Gel co-catalyst)

  • This compound (Catalyst)

Experimental Workflow:

pu_foam_workflow A 1. Pre-mix Polyol, Water, Surfactant, and Amine Catalyst in a beaker. B 2. Stir vigorously for 30 seconds to ensure homogeneity. A->B C 3. Add Stannous Octoate (co-catalyst) and stir for 15 seconds. B->C D 4. Add Toluene Diisocyanate (TDI) and mix rapidly for 5-7 seconds. C->D E 5. Pour the mixture into a mold and allow it to rise and cure. D->E F 6. Monitor cream time, gel time, and tack-free time. E->F G 7. Post-cure at 70°C for 1 hour. F->G

Caption: Workflow for flexible polyurethane foam synthesis.

Formulation Table:

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
This compound0.1 - 1.0 (varied)
Stannous Octoate0.2
Toluene Diisocyanate (TDI)(Index 105)

Causality Behind Experimental Choices:

  • Catalyst Concentration: The concentration of the amine catalyst is varied to study its effect on the reaction kinetics. A higher concentration is expected to decrease the cream, gel, and tack-free times.

  • Co-catalyst: Stannous octoate is a strong gelling catalyst. Its combination with a tertiary amine allows for a synergistic effect, providing better control over the foam's properties.

  • Isocyanate Index: An index of 105 is a slight excess of isocyanate, which is common in flexible foam formulations to ensure complete reaction of the polyol and water.

Part 2: Curing Acceleration in Epoxy Resin Systems

Mechanistic Insight: Ring-Opening Polymerization

In epoxy systems, tertiary amines can function as accelerators for curing agents like anhydrides or as initiators for the anionic homopolymerization of the epoxy resin.[11] The lone pair on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to a zwitterionic intermediate. This intermediate can then initiate a chain-growth polymerization.

The steric hindrance around the nitrogen atom in this compound may favor its role as an accelerator for other curing agents rather than a sole curing agent, as it might be too bulky to efficiently initiate polymerization on its own.

epoxy_curing Catalyst 3-((Dimethylamino)methyl) -5-methylhexan-2-one Epoxy Epoxy Resin (Oxirane Ring) Catalyst->Epoxy Activates CrosslinkedPolymer Crosslinked Polymer Network Epoxy->CrosslinkedPolymer + Curing Agent CuringAgent Curing Agent (e.g., Anhydride) CuringAgent->CrosslinkedPolymer

Caption: Role as a curing accelerator in epoxy systems.

Protocol 2: Representative Formulation for an Epoxy Resin Curing Study

This protocol outlines a method to evaluate the efficacy of this compound as a curing accelerator in a standard epoxy resin system.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., DER™ 331)

  • Anhydride curing agent (e.g., Phthalic anhydride)

  • This compound (Accelerator)

Experimental Workflow:

epoxy_workflow A 1. Pre-heat epoxy resin to 80°C to reduce viscosity. B 2. Add the anhydride curing agent and stir until completely dissolved. A->B C 3. Add the accelerator, 3-((Dimethylamino)methyl) -5-methylhexan-2-one, and mix thoroughly. B->C D 4. Degas the mixture in a vacuum oven. C->D E 5. Pour into a pre-heated mold. D->E F 6. Cure in an oven at a specified temperature (e.g., 120°C for 2 hours). E->F G 7. Characterize the cured polymer (e.g., DSC for Tg, mechanical testing). F->G

References

Analytical methods for 3-((Dimethylamino)methyl)-5-methylhexan-2-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Strategies for the Characterization of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Abstract

This application note provides a detailed framework for the analytical characterization of this compound, a key β-aminoketone intermediate in pharmaceutical synthesis.[1][] Given its role in the development of active pharmaceutical ingredients (APIs), rigorous analytical oversight is critical to ensure purity, identity, and quality. This guide offers in-depth protocols and expert insights into the application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Introduction: The Analytical Imperative

This compound is a versatile bifunctional molecule, integrating the reactivity of a ketone with the basicity of a tertiary amine.[] This structure makes it a valuable building block, notably as an intermediate for the drug Tetrabenazine.[1] The purity and structural integrity of this intermediate directly impact the quality, safety, and efficacy of the final API. Therefore, a multi-faceted analytical approach is not merely recommended but essential for its comprehensive characterization.

This document moves beyond a simple listing of procedures. It provides a logical, science-first narrative explaining why certain methods are chosen, how to execute them effectively, and what to anticipate in the results. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations.[3][4]

Molecular Structure and Physicochemical Profile

A foundational understanding of the molecule's properties is paramount for method development. The presence of a chiral center, a basic nitrogen atom, and a carbonyl group dictates the selection of appropriate analytical conditions.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO[][5]
Molecular Weight 171.28 g/mol [5]
CAS Number 91342-74-4[6][7]
Appearance Colorless to light yellow liquid[]
Stereochemistry Racemic (contains one stereocenter)[5][8]
Key Functional Groups Tertiary Amine, Ketone[]
Solubility Soluble in most organic solvents[]

Chromatographic Methods: Purity, Impurities, and Enantioselectivity

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. For this molecule, both liquid and gas chromatography offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the preferred method for quantifying the main component and detecting non-volatile impurities. The tertiary amine in the structure presents a specific challenge: its basicity can lead to strong interactions with residual acidic silanols on standard silica-based columns, resulting in poor peak shape (tailing).

Causality Behind Method Design:

  • Column Choice: A mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) can provide excellent retention and peak shape for basic compounds.[9] Alternatively, a modern, end-capped C18 column with high purity silica minimizes silanol interactions.

  • Mobile Phase pH: Maintaining the mobile phase pH in the acidic range (e.g., 2.5-4.0) ensures the tertiary amine is protonated. This consistent charge state prevents mixed-mode interactions on reversed-phase columns and improves peak symmetry.

  • Buffer Selection: A buffer like ammonium formate or ammonium acetate is ideal, especially for LC-MS compatibility.[9]

  • Detector: UV detection is often challenging as the molecule lacks a strong chromophore.[10] Therefore, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are superior choices for universal detection.[9][10]

workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Injector Autosampler Filter->Injector Pump Isocratic Pump Pump->Injector Column Mixed-Mode or C18 Column Injector->Column Detector ELSD / CAD / MS Column->Detector CDS Chromatography Data System Detector->CDS Report Generate Purity Report CDS->Report

Caption: HPLC workflow for purity analysis.

Protocol 1: HPLC-ELSD/CAD Method

ParameterRecommended ConditionRationale
Column Mixed-Mode (e.g., Primesep 200) or C18, 4.6 x 150 mm, 5 µmPrimesep offers dual retention for amines[9]; C18 is a robust alternative.
Mobile Phase Acetonitrile:Water (50:50) with 0.1% Formic AcidAcid protonates the amine for better peak shape; compatible with ELSD/CAD/MS.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume; adjust based on concentration.
Detector ELSD/CADUniversal detection, necessary due to the lack of a strong UV chromophore.[10]
Sample Conc. 1 mg/mL in mobile phaseA typical starting concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is exceptionally well-suited for identifying volatile and semi-volatile impurities that may originate from starting materials or side reactions during synthesis. The target molecule itself is a β-aminoketone, which can be analyzed directly.

Causality Behind Method Design:

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is a standard choice that provides good separation for a wide range of organic molecules.

  • Inlet Temperature: Must be high enough to ensure complete volatilization without causing thermal degradation of the aminoketone.

  • Mass Spectrometry: Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification. Key fragmentation pathways for aminoketones include α-cleavage adjacent to the nitrogen or the carbonyl group.[11][12][13]

workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Dilute Dilute in Volatile Solvent (e.g., CH₂Cl₂) Sample->Dilute Injector Split/Splitless Inlet Dilute->Injector Column 5% Phenyl Polysiloxane GC Column Injector->Column MS Mass Spectrometer (EI Source) Column->MS Oven Temperature Programmed Oven Software MS Data Software MS->Software Library Spectral Library Search Software->Library Report Identify Impurities Library->Report

Caption: GC-MS workflow for impurity identification.

Protocol 2: GC-MS Method

ParameterRecommended ConditionRationale
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm filmGeneral-purpose column with excellent resolving power.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Inlet Temp. 250 °CBalances volatilization with minimizing degradation.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides separation for a range of volatile impurities.
MS Source Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation.
Mass Range 40-400 amuCovers the expected mass of the parent molecule and its fragments.
Sample Prep. 1 mg/mL in Dichloromethane or MTBEUse a volatile, high-purity solvent.
Chiral HPLC for Enantiomeric Purity

The molecule possesses a chiral center at the C3 position. For pharmaceutical use, it is often critical to control the stereochemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.

Causality Behind Method Design:

  • Column Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating the enantiomers of β-aminoketones.[14][15] The choice between cellulose and amylose may require screening, but cellulose derivatives often show higher enantioselectivity for this class of compounds.[14][15]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol or hexane/ethanol mixtures) is typically used with these columns to facilitate the chiral recognition mechanisms, which involve hydrogen bonding, dipole-dipole, and steric interactions.[14][15]

Protocol 3: Chiral HPLC Method

ParameterRecommended ConditionRationale
Column Chiralcel® OD-H or Chiralpak® IA/IB (or equivalent), 4.6 x 250 mm, 5 µmProven polysaccharide-based CSPs for aminoketone separation.[14][15]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Common mobile phase for normal-phase chiral separations.[14] Ratio may need optimization.
Flow Rate 0.8 mL/minAdjust for optimal resolution.
Column Temp. 25 °CTemperature can significantly affect chiral separation; consistency is key.
Detector UV at 210-220 nm or ELSD/CADThe ketone carbonyl provides weak UV absorbance at low wavelengths.

Spectroscopic Methods: Structural Confirmation and Identification

Spectroscopic techniques provide orthogonal, definitive information about the molecule's structure and functional groups.

NMR Spectroscopy (¹H and ¹³C)

NMR is the most powerful tool for unambiguous structural elucidation.

  • ¹H NMR: Will confirm the presence and connectivity of all protons. Key signals include the singlet for the N-methyl groups, the multiplet for the chiral proton at C3, and the characteristic signals for the isobutyl group. The protons on the carbon adjacent to the amine (C4) typically appear in the 2.3-3.0 ppm range.[16]

  • ¹³C NMR: Will show 10 distinct carbon signals (for the racemate), confirming the carbon skeleton. The carbonyl carbon (C2) will be a key downfield signal (>200 ppm), and the carbons attached to the nitrogen will also be readily identifiable.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to verify the presence of the primary functional groups.

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ .

  • C-N Stretch (Aliphatic Amine): A medium intensity band is expected in the 1250-1020 cm⁻¹ region.[17]

  • C-H Stretch (Alkanes): Strong bands will be present in the 2850-3000 cm⁻¹ region.

  • Absence of N-H Bands: Critically, the absence of bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[17]

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation analysis.

  • Molecular Ion (M⁺•): When analyzed by GC-MS (EI), the molecular ion peak should be observed at m/z = 171. According to the nitrogen rule, a molecule with one nitrogen atom will have an odd molecular weight, which is consistent.[12][18]

  • Key Fragmentation: The most characteristic fragmentation for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[16][18] This would lead to a stable iminium cation. For this molecule, cleavage between C3 and C4 would result in a prominent fragment. α-cleavage next to the carbonyl is also a common pathway for ketones.[12]

Method Validation Framework

Any analytical method intended for quality control or regulatory submission must be validated to prove it is fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][19]

Table 2: Key Analytical Method Validation Parameters (ICH Q2(R2))

ParameterPurposeRelevance to this Molecule
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities or degradants.[3]Crucial for impurity profiling. Must demonstrate separation from known starting materials and potential by-products.
Linearity To demonstrate that results are directly proportional to the analyte concentration over a defined range.Essential for accurate quantification in potency assays.
Accuracy The closeness of test results to the true value.Confirms the method provides correct quantitative results.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Demonstrates the method's reproducibility and reliability.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Important for trace impurity analysis.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit of the reporting range for impurities.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.[4]Establishes the working boundaries of the method.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Ensures the method is reliable for routine use in different labs or with different instruments.

Conclusion

The comprehensive characterization of this compound requires an orthogonal suite of analytical techniques. HPLC with universal detection is the primary tool for purity and potency assessment, while GC-MS provides unparalleled insight into volatile impurities. Chiral HPLC is mandatory for controlling stereochemistry. Spectroscopic methods, particularly NMR, MS, and FTIR, provide definitive structural confirmation. By implementing these detailed protocols and understanding the scientific rationale behind them, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

Application Notes & Protocols for the Reductive Amination of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development

The synthesis of amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, where nitrogen-containing compounds are ubiquitous.[1][2][3][4] Among the myriad methods for constructing carbon-nitrogen bonds, reductive amination stands out as a highly versatile, efficient, and widely adopted strategy.[5][6] This reaction allows for the conversion of a ketone (or an aldehyde) into a primary, secondary, or tertiary amine in a controlled manner, often avoiding the overalkylation issues that can plague direct alkylation methods.[6][7]

This guide provides an in-depth exploration of the experimental procedure for the reductive amination of ketones. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present a detailed, field-proven protocol that emphasizes both practical execution and the scientific rationale behind each step.

The Underlying Chemistry: Mechanism of Reductive Amination

At its core, the reductive amination of a ketone proceeds through a two-stage mechanism.[7][8][9] The initial step involves the condensation of the ketone with an amine to form a key intermediate, which is then reduced in the second step to yield the final amine product.

  • Formation of the Intermediate: A ketone reacts with a primary amine (or ammonia) to form a hemiaminal, which then dehydrates to an imine.[10] If a secondary amine is used, the corresponding intermediate is an enamine.[11] This initial condensation is a reversible process and is typically catalyzed by mild acid.[8][10] The optimal pH for this step is generally between 4 and 5, which is acidic enough to protonate the hydroxyl group of the hemiaminal and facilitate its departure as water, but not so acidic as to fully protonate the starting amine, which would render it non-nucleophilic.[10]

  • Reduction of the Intermediate: The C=N double bond of the imine (or the corresponding iminium ion) is then reduced by a suitable reducing agent to form the new C-N single bond of the product amine.[11] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting ketone.[7][12]

Below is a diagram illustrating the general mechanism for the reductive amination of a ketone with a primary amine.

G cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Ketone Ketone (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R3-NH2 (Nucleophilic Attack) Amine Primary Amine (R3-NH2) Imine Imine (R1-C(R2)=N-R3) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine (R1-CH(R2)-NH-R3) Imine->Product + [H-] (Hydride Attack) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) G start Start reagents 1. Charge Flask - Ketone (1.0 eq) - Amine (1.0-1.2 eq) - Anhydrous Solvent (DCE/THF) start->reagents stir 2. Stir for Imine Formation - 20-60 min at RT - (Optional: add catalytic AcOH) reagents->stir add_stab 3. Add STAB - Portion-wise at 0°C to RT - (1.5-2.0 eq) stir->add_stab reaction 4. Reaction Monitoring - Stir at RT for 2-24 h - Monitor by TLC or LC-MS add_stab->reaction quench 5. Quench Reaction - Slowly add sat. aq. NaHCO3 reaction->quench workup 6. Aqueous Workup - Separate layers - Extract aqueous with EtOAc/DCM - Dry combined organics quench->workup purify 7. Purification - Concentrate under vacuum - Purify by column chromatography workup->purify product Final Product purify->product

References

Application Notes and Protocols: Utilizing 3-((Dimethylamino)methyl)-5-methylhexan-2-one in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 3-((Dimethylamino)methyl)-5-methylhexan-2-one as a catalytic component in polyurethane (PU) systems. This guide moves beyond a simple datasheet to deliver in-depth scientific context, actionable protocols, and a framework for systematic evaluation. We will explore the dual-functionality of this β-aminoketone, detailing its role as a tertiary amine catalyst and postulating the influence of its ketone moiety on reaction kinetics and final polymer properties. The protocols provided are designed as self-validating systems to enable formulation scientists to precisely characterize the performance of this compound and benchmark it against established catalysts.

Introduction: A Molecule of Dual Functionality

This compound, hereafter referred to as "DMK," is an organic molecule featuring two key functional groups: a tertiary amine and a ketone (Figure 1). This unique structure makes it a compelling candidate for use in polyurethane formulations, where it can serve multiple roles.

  • Tertiary Amine: The dimethylamino group provides the primary functionality. Tertiary amines are widely used as catalysts in polyurethane chemistry to accelerate the reactions between isocyanates (-NCO) and polyols (-OH) to form urethane linkages, as well as the reaction between isocyanates and water to generate carbon dioxide for foaming applications.[1][2][3] The catalytic activity of tertiary amines is influenced by their basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.[1]

  • Ketone Moiety: The presence of a carbonyl group within the molecule's backbone introduces a secondary functionality. While less reactive towards isocyanates than hydroxyl or primary/secondary amine groups, ketones can participate in certain reactions and may influence the final properties of the polyurethane matrix through polarity modulation, adhesion enhancement, or potential for post-curing crosslinking reactions.[4][5]

This guide will focus on the primary application of DMK as a polyurethane catalyst, providing protocols to quantify its efficiency and impact on the resulting polymer.

PropertyValueSource
CAS Number 91342-74-4[4]
Molecular Formula C₁₀H₂₁NO[4]
Molecular Weight 171.28 g/mol [6]
Physical State Colorless to light yellow liquid[4]
Key Functional Groups Tertiary Amine, Ketone[4]
Solubility Soluble in most organic solvents[4][7]

Table 1: Physicochemical Properties of this compound (DMK).

The Catalytic Role of DMK in Polyurethane Chemistry

The formation of polyurethane is a delicate balance of two primary reactions, especially in foam applications: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[8] Tertiary amine catalysts are crucial for controlling the rates of these reactions to achieve a stable foam structure with desired properties.[9]

Diagram 1: Catalytic role of DMK in PU gelling and blowing reactions.

The lone pair of electrons on the nitrogen atom of DMK's tertiary amine group forms an activated complex with the isocyanate group, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water.[2][3] The balance between the gelling and blowing catalysis is critical; a catalyst that is too "hot" on the blowing reaction can lead to foam collapse, while a strong gelling catalyst might result in a dense, poorly expanded foam.

Experimental Evaluation Protocols

To effectively utilize DMK in a polyurethane formulation, a systematic evaluation is necessary. The following protocols provide a framework for characterizing its catalytic activity and its effect on the final foam properties. A standard flexible polyurethane foam formulation is provided as a baseline.

Materials and Baseline Formulation

A model formulation for a flexible polyurethane foam is presented in Table 2. This formulation can be used as a starting point for evaluating DMK. All components should be conditioned to 23 ± 1°C before use.

ComponentParts per Hundred Polyol (pphp)Purpose
Polyether Polyol (3000 MW, 3-fn)100Soft Segment / Polymer Backbone
Deionized Water4.0Chemical Blowing Agent
Silicone Surfactant1.0Cell Stabilizer
Stannous Octoate (T-9)0.2Co-Catalyst (Gelling)
Amine Catalyst See Protocol 3.2 Test Variable (Gelling/Blowing)
Toluene Diisocyanate (TDI 80/20)To NCO Index = 105Hard Segment / Crosslinker

Table 2: Baseline Flexible Polyurethane Foam Formulation. The NCO Index of 105 indicates a 5% excess of isocyanate groups relative to the hydroxyl and water groups.

Protocol 1: Determination of Catalytic Activity (Reactivity Profile)

This protocol measures the characteristic reaction times (cream, gel, rise, and tack-free) to quantify the catalytic activity of DMK.

Procedure:

  • Prepare the "B-side" mixture by combining the polyol, water, silicone surfactant, and stannous octoate in a suitable container (e.g., a 1L paper cup).

  • Add the test amine catalyst (DMK) to the B-side. A starting dosage range for amine catalysts is typically 0.1 to 5.0 pphp.[1][9] It is recommended to test DMK at several concentrations (e.g., 0.3, 0.5, and 0.8 pphp) and compare it against a standard amine catalyst (e.g., Triethylenediamine, TEDA) at a known effective concentration.

  • Mix the B-side thoroughly for 30 seconds at 3000 rpm with a high-shear mixer.

  • Add the pre-weighed amount of TDI (A-side) to achieve the target NCO index.

  • Immediately begin mixing at 3000 rpm and simultaneously start a stopwatch.

  • Mix for exactly 7 seconds, then pour the reacting mixture into a 30x30x15 cm open-top mold.

  • Record the following events:[6][10]

    • Cream Time: The time at which the mixture turns cloudy and begins to rise.

    • Gel Time: The time when touching the foam with a spatula first produces thin polymer strings or "cobwebs."

    • Rise Time: The time when the foam reaches its maximum height.

    • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.

  • Repeat the experiment for each catalyst concentration and the control catalyst.

G start Start: Mix B-Side (Polyol, Water, Surfactant, T-9) add_amine Add DMK Catalyst start->add_amine mix_b Mix B-Side (30s) add_amine->mix_b add_tdi Add TDI (A-Side) mix_b->add_tdi mix_final Mix A+B (7s) Start Timer add_tdi->mix_final pour Pour into Mold mix_final->pour observe Record Times: - Cream - Gel - Rise - Tack-Free pour->observe end End: Curing observe->end

Diagram 2: Workflow for determining the reactivity profile.

Hypothetical Data Presentation:

CatalystDosage (pphp)Cream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)
TEDA (Control) 0.41265110140
DMK 0.31580135170
DMK 0.51168115145
DMK 0.895595120

Table 3: Example Reactivity Profile Data. This table allows for a direct comparison of DMK's catalytic efficiency against a standard catalyst.

Protocol 2: Characterization of Physical Properties

This protocol outlines the standard tests required to evaluate the physical properties of the cured polyurethane foam, following ASTM D3574 guidelines.[3][4][11]

Procedure:

  • Allow the foams produced in Protocol 1 to cure at ambient conditions for at least 24 hours.

  • Cut test specimens from the core of the foam buns to the dimensions specified in ASTM D3574 for each test.

  • Condition the specimens for at least 12 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Perform the following tests according to the procedures outlined in ASTM D3574:

    • Density Test: (ASTM D3574, Test A)

    • Indentation Force Deflection (IFD) Test: (ASTM D3574, Test B1) - Measures foam hardness.

    • Compression Set Test: (ASTM D3574, Test D) - Measures the permanent deformation of the foam after prolonged compression.

    • Tensile Strength and Elongation Test: (ASTM D3574, Test E)

    • Tear Resistance Test: (ASTM D3574, Test F)

Hypothetical Data Presentation:

PropertyUnitsTEDA (Control) @ 0.4 pphpDMK @ 0.5 pphpDMK @ 0.8 pphpASTM D3574 Method
Density kg/m ³28.528.827.9Test A
IFD @ 25% N130135145Test B1
Compression Set (50%) %5.24.94.5Test D
Tensile Strength kPa9598102Test E
Elongation at Break %120125118Test E
Tear Resistance N/m250260275Test F

Table 4: Example Physical Property Data. This data helps to understand how different concentrations of DMK, and by extension its catalytic profile, influence the final mechanical properties of the foam.

Protocol 3: Spectroscopic and Thermal Analysis

Further analysis using Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) can provide deeper insights into the polymer structure.

  • FTIR Analysis:

    • Obtain a thin slice from the core of the cured foam.

    • Analyze using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.

    • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) to confirm complete reaction.

    • Examine the urethane (C=O stretch ~1730-1700 cm⁻¹) and urea (C=O stretch ~1640 cm⁻¹) carbonyl peaks.[12] The ratio of these peaks can give an indication of the relative extent of the gelling and blowing reactions.

  • DSC Analysis:

    • Analyze a small sample (~5-10 mg) of the cured foam.

    • Perform a heat-cool-heat cycle (e.g., -80°C to 200°C at 10°C/min) to determine the glass transition temperature (Tg) of the soft and hard segments. This provides information on the phase separation and morphology of the polymer, which are critical for mechanical performance.

Discussion: Interpreting the Results

  • Catalytic Potency: By comparing the reactivity profiles (Table 3), the potency of DMK can be established. A lower dosage of DMK required to achieve the same gel time as the control catalyst would indicate higher catalytic activity.

  • Gelling vs. Blowing Balance: The ratio of gel time to rise time is a good indicator of the catalyst's balance. A catalyst with a strong blowing character will have a short rise time relative to its gel time. The physical properties, especially density and cell structure, will also reflect this balance.

  • Influence of the Ketone Group: While the tertiary amine is the primary catalytic site, the ketone group's role should be considered. Its polarity may affect the solubility of the catalyst in the polyol blend, influencing its efficiency. Furthermore, while ketones do not readily react with isocyanates at room temperature, their presence could enhance adhesion to certain substrates or slightly alter the hydrogen bonding network within the polymer matrix, potentially influencing properties like compression set and tensile strength.[5][13] Further investigation into potential side reactions at elevated curing temperatures may be warranted for specific applications.

  • Overall Performance: The ultimate goal is to find a catalyst concentration that provides a desirable processing profile (i.e., not too fast or too slow) while yielding a foam with optimal physical properties (Table 4). The data gathered will allow a formulator to decide if DMK offers advantages in terms of performance, cure profile, or cost-effectiveness compared to existing catalysts.

Conclusion

This compound is a promising dual-functional molecule for polyurethane formulations, acting primarily as a tertiary amine catalyst. Its unique structure warrants a systematic evaluation to fully understand its potential benefits. The protocols outlined in this guide provide a robust framework for researchers and formulators to characterize its catalytic activity, determine optimal dosage levels, and assess its impact on the final physical and thermal properties of polyurethane foams. By following these self-validating experimental workflows, scientists can generate the necessary data to confidently incorporate this versatile compound into novel and existing polyurethane systems.

References

Application Notes and Protocols: The Role of Curing Processes in Epoxy Resin Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Mixture - The Chemistry of Epoxy Transformation

Epoxy resins, ubiquitous in high-performance coatings, adhesives, and composites, derive their exceptional properties not from the resin alone, but from a precisely controlled chemical reaction known as curing.[1] This process transforms the low-molecular-weight liquid resin into a rigid, three-dimensional, cross-linked network, yielding a thermoset polymer with high mechanical strength, chemical resistance, and thermal stability.[2][3] Understanding and manipulating the curing process is paramount for researchers and product developers aiming to tailor the final properties of an epoxy system to a specific application.

This guide provides an in-depth exploration of the critical components and mechanisms governing epoxy resin curing. We will delve into the diverse world of curing agents and the vital role of accelerators, offering not just procedural steps but the underlying scientific rationale. The protocols herein are designed as self-validating systems, providing researchers with the tools to characterize, optimize, and troubleshoot their epoxy formulations with confidence.

Section 1: The Heart of the Reaction - Curing Agents (Hardeners)

The curing agent, or hardener, is the indispensable partner to the epoxy resin. Its chemical structure dictates the reaction pathway, cure speed, and the ultimate performance characteristics of the cured material.[4] The most prevalent class of curing agents are amines, which react with the epoxide rings of the resin in a nucleophilic addition reaction.[5]

Amine Curing Agents: A Versatile Family

Amine hardeners are categorized based on their chemical structure, with each category offering a unique profile of reactivity and performance.[1]

  • Aliphatic Amines: These are characterized by linear or branched carbon chains. They are highly reactive and can cure epoxy resins at ambient temperatures, making them suitable for applications where heating is not feasible.[1][2] However, this high reactivity often translates to a short pot life and significant exotherm (heat release) during curing.[1]

  • Cycloaliphatic Amines: Incorporating a carbon ring structure, these amines offer a good balance of properties. They typically have lower vapor pressure and are less prone to "amine blush" (a waxy surface layer) than aliphatic amines. They provide good color stability and resistance to water and chemicals.[6]

  • Aromatic Amines: Featuring a benzene ring structure, these curing agents require elevated temperatures to react.[1] The resulting cured epoxy exhibits superior thermal stability and chemical resistance, making them ideal for demanding applications in aerospace and industrial coatings.[1][2]

The fundamental reaction involves the active hydrogen atoms on the amine's nitrogen attacking the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond.[5][6]

G Epoxy Epoxy Group (Resin) Secondary_Amine Secondary Amine Adduct + Hydroxyl Group Epoxy->Secondary_Amine Reaction Step 1: Primary amine attacks epoxy ring Amine Primary Amine (Hardener) R-NH₂ Tertiary_Amine Tertiary Amine + Another Hydroxyl Group Secondary_Amine->Tertiary_Amine Reaction Step 2: Secondary amine attacks another epoxy ring Crosslinking Formation of a 3D Cross-linked Network Tertiary_Amine->Crosslinking Continues until all reactive sites are consumed

Caption: Amine-Epoxy Curing Mechanism.

The stoichiometry, or the mix ratio of resin to hardener, is a critical parameter. It is typically calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin to ensure that, ideally, one active amine hydrogen is available for every epoxy group.[5] An incorrect ratio can lead to an incomplete cure, resulting in a soft or sticky final product.[7]

Section 2: Controlling the Pace - The Role of Accelerators

In many industrial applications, the intrinsic reaction rate between the epoxy resin and the curing agent is too slow. Accelerators are catalysts introduced into the formulation to increase the curing speed, reduce the curing temperature, or both.[8] They achieve this by lowering the activation energy of the curing reaction.[9]

Tertiary amines are a common class of accelerators.[8] Unlike primary and secondary amines, tertiary amines lack active hydrogens and therefore do not become incorporated into the polymer backbone.[5][6] Instead, they act as catalysts. The lone pair of electrons on the tertiary amine nitrogen can interact with the epoxy ring, making it more susceptible to attack by the primary or secondary amine hardener.[6][10] This catalytic action significantly speeds up the formation of the cross-linked network.[8]

G

Caption: Catalytic Role of a Tertiary Amine Accelerator.

The choice and concentration of an accelerator must be carefully considered. An overly aggressive acceleration can lead to an uncontrollable exotherm, potentially causing thermal degradation of the polymer. It can also drastically shorten the pot life, making processing difficult.[11]

Section 3: Protocols for Characterizing Epoxy Curing

Characterizing the curing process is essential for quality control and formulation development. Differential Scanning Calorimetry (DSC) is a powerful technique for studying the cure kinetics of epoxy resins.[12]

Protocol 3.1: Determination of Cure Kinetics using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the curing behavior of a two-component epoxy system using non-isothermal DSC.

Objective: To determine the total heat of reaction (ΔHtotal), onset of cure temperature, peak exothermic temperature, and the degree of cure (α).

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Precision balance (±0.01 mg)

  • Two-component epoxy system (resin and hardener)

  • Mixing stick and container

  • Liquid nitrogen for quenching (optional)

Procedure:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and curing agent into a mixing container according to the manufacturer's recommended stoichiometric ratio. An incorrect ratio is a primary cause of curing failure.[7]

    • Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is achieved. Incomplete mixing will result in uncured, sticky spots.[13]

    • Immediately after mixing, accurately weigh 5-10 mg of the reactive mixture into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during the experiment.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • DSC Instrument Setup and Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 0°C) to ensure a stable baseline before the onset of the reaction.

    • Program the DSC to heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from the starting temperature to a temperature well above the completion of the exothermic cure peak (e.g., 250°C).[3] Running multiple heating rates allows for more advanced kinetic modeling.[12]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The DSC thermogram will show an exothermic peak representing the heat released during the curing reaction.[12]

    • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔHtotal) in Joules per gram (J/g). This value is proportional to the total number of bonds formed during curing.

    • Determine the onset temperature of the cure (the temperature at which the exotherm begins) and the peak temperature (the temperature at the maximum rate of reaction).

    • The degree of cure (α) at any given time or temperature can be calculated by dividing the partial heat of reaction up to that point by the total heat of reaction.[3]

Interpretation of Results:

  • A sharp, well-defined exotherm indicates a rapid curing reaction.

  • The peak temperature provides an indication of the cure rate at a given heating rate.

  • By running a second heating scan on the same sample after the initial cure, the absence of an exothermic peak and the presence of a clear glass transition temperature (Tg) indicate a complete cure.[14] Any residual exotherm in the second scan points to an incomplete initial cure.[15]

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Weigh 1. Accurately Weigh Resin & Hardener Mix 2. Thoroughly Mix (2-3 min) Weigh->Mix Load 3. Load 5-10 mg into DSC Pan & Seal Mix->Load Place 4. Place Sample & Reference in DSC Load->Place Heat 5. Heat at Constant Rate (e.g., 10°C/min) Place->Heat Record 6. Record Heat Flow vs. Temperature Heat->Record Integrate 7. Integrate Exotherm Peak (ΔH_total) Record->Integrate Determine 8. Determine Onset & Peak Temperatures Integrate->Determine Calculate 9. Calculate Degree of Cure (α) Determine->Calculate

Caption: Workflow for DSC Analysis of Epoxy Curing.

Protocol 3.2: Mechanical Property Testing of Cured Epoxy Resin

The ultimate validation of a successful cure is the mechanical performance of the final material. Standardized testing provides quantitative data on strength, stiffness, and toughness.

Objective: To measure the tensile, flexural, and compressive properties of a cured epoxy resin according to ASTM standards.

Materials and Equipment:

  • Cured epoxy plaques or cast specimens

  • Universal Testing Machine (UTM) with appropriate load cells and grips

  • Calipers for precise dimensional measurement

  • Molds for specimen casting

Procedure:

  • Specimen Preparation:

    • Prepare the epoxy formulation as described in Protocol 3.1, Step 1.

    • Pour the mixed resin into molds shaped according to the specific ASTM standard for the desired test (e.g., "dog-bone" shape for tensile testing).

    • Cure the specimens according to the desired cure schedule (time and temperature). Ensure a complete cure has been achieved.

    • Carefully demold the specimens and inspect for defects like air bubbles or voids.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

  • Mechanical Testing (General Workflow):

    • Measure the dimensions of each specimen accurately.

    • Secure the specimen in the grips of the Universal Testing Machine.

    • Apply a load at a constant rate of crosshead displacement as specified by the relevant ASTM standard.

    • Record the load and displacement data until the specimen fractures.

  • Specific Test Standards:

    • Tensile Strength & Modulus: Follow ASTM D638 . This test pulls the specimen apart, measuring its ultimate strength and stiffness.[16]

    • Flexural Strength & Modulus: Follow ASTM D790 . This is a three-point bend test that measures the material's ability to resist bending forces.[16]

    • Compressive Strength: Follow ASTM D695 . This test measures the material's ability to withstand a crushing force.[16]

Data Analysis & Interpretation:

  • From the load-displacement curves, calculate key properties such as Ultimate Tensile Strength (UTS), Young's Modulus, Flexural Strength, and Compressive Strength.

  • Compare these values across different formulations or cure cycles to understand how these variables impact mechanical performance. For example, a higher degree of cross-linking generally leads to higher strength and modulus but may reduce toughness.

Section 4: Troubleshooting Common Curing Problems

Even with careful planning, issues can arise during the curing process. Understanding the root cause is key to resolving them.

Problem Common Causes Scientific Explanation & Solution
Sticky or Soft Spots Inaccurate mix ratio; Incomplete mixing.[13]Cause: Localized areas have an excess of either resin or hardener, preventing the formation of a complete polymer network. Unreacted molecules remain, leading to a soft, tacky surface.[7]Solution: Ensure precise measurement by weight and thorough mixing, scraping the sides and bottom of the mixing container.[13]
Amine Blush High humidity; Low temperature.[17]Cause: The amine curing agent reacts with moisture and carbon dioxide in the air, forming a greasy or waxy layer of ammonium carbamate on the surface. Solution: Work in a controlled environment with humidity below 85%. If blush occurs, it can be washed off with soap and water before applying another coat.
Bubbles Trapped air during mixing; Outgassing from porous substrates.[18]Cause: Vigorous mixing introduces air. Porous materials like wood release trapped air when covered with resin, which then gets trapped as the viscosity increases.[19]Solution: Mix slowly. Warm the resin slightly to reduce viscosity. Use a heat gun or torch lightly over the surface to help bubbles rise and pop.[7]
Cracking Excessive exotherm (heat buildup) in thick pours; Incorrect mix ratio.Cause: The curing reaction is exothermic. In a thick casting, this heat cannot dissipate, leading to high internal stresses that exceed the strength of the partially cured resin, causing cracks.[18]Solution: Adhere to the manufacturer's recommended maximum pouring thickness. For thick pours, apply in multiple thinner layers, allowing each to partially cure before adding the next. Ensure the correct mix ratio.[7]
Cloudy or Milky Appearance Moisture contamination; Low temperature.[13]Cause: Water is a common contaminant that can interfere with the curing reaction and become trapped in the polymer network, scattering light and causing a cloudy appearance.[13]Solution: Ensure all mixing containers and substrates are completely dry. Work in a temperature-controlled environment, as low temperatures can also lead to cloudiness.[13][17]

Conclusion

The curing process is a complex interplay of chemistry and processing conditions that defines the final performance of an epoxy resin system. By understanding the roles of curing agents and accelerators, and by employing systematic characterization protocols, researchers and developers can move beyond trial-and-error and engineer materials with precisely tailored properties. This guide serves as a foundational resource, empowering users to troubleshoot effectively and unlock the full potential of their epoxy formulations.

References

Application Notes and Protocols for the Synthesis of Tetrabenazine Utilizing 3-((Dimethylamino)methyl)-5-methylhexan-2-one as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrabenazine (TBZ) is a pivotal therapeutic agent for managing hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2] Its mechanism relies on the reversible inhibition of vesicular monoamine transporter 2 (VMAT2), which depletes cerebral monoamines and modulates dopaminergic signaling.[1][2][3][4] A robust and scalable synthesis of Tetrabenazine is critical for its clinical availability. This application note provides a detailed, in-depth guide for the synthesis of Tetrabenazine, focusing on the preparation of the key Mannich base precursor, 3-((Dimethylamino)methyl)-5-methylhexan-2-one, and its subsequent cyclocondensation to form the tetrabenazine core. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.

Introduction: Strategic Importance of the Mannich Base Precursor

The classical and widely adopted synthetic routes to Tetrabenazine often converge on the formation of its benzo[a]quinolizine skeleton through the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable β-amino ketone.[3][5] The precursor, this compound, serves as this critical building block. Its synthesis via the Mannich reaction is an efficient and atom-economical approach that has become a cornerstone of many industrial production processes.

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] In this context, 5-methyl-2-hexanone is reacted with formaldehyde and dimethylamine (often generated in situ from their respective salts) to introduce the dimethylaminomethyl moiety at the C-3 position. The choice of this specific precursor is strategic; it contains the necessary carbon framework and a reactive handle (the tertiary amine) that facilitates the subsequent intramolecular cyclization to yield the desired tetrabenazine structure.

This guide is structured to provide a comprehensive workflow, beginning with the synthesis and purification of the Mannich base precursor, followed by its conversion to Tetrabenazine, and concluding with analytical characterization protocols.

Synthesis Workflow Overview

The overall synthetic strategy is a two-step process. The first step is the synthesis of the key intermediate via a Mannich reaction. The second step involves the condensation of this intermediate with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride to form Tetrabenazine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Tetrabenazine Synthesis 5-Methyl-2-hexanone 5-Methyl-2-hexanone Mannich_Reaction Mannich Reaction (Aminoalkylation) 5-Methyl-2-hexanone->Mannich_Reaction Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Precursor 3-((Dimethylamino)methyl)- 5-methylhexan-2-one Mannich_Reaction->Precursor Purification Condensation Cyclocondensation Precursor->Condensation Key Intermediate Dihydroisoquinoline 6,7-Dimethoxy-3,4- dihydroisoquinoline HCl Dihydroisoquinoline->Condensation TBZ Tetrabenazine (TBZ) Condensation->TBZ Purification (Recrystallization) G Precursor 3-((Dimethylamino)methyl)- 5-methylhexan-2-one Intermediate_A In-situ elimination (forms α,β-unsaturated ketone) Precursor->Intermediate_A Heat Dihydroisoquinoline 6,7-Dimethoxy-3,4- dihydroisoquinoline HCl Intermediate_B Michael Addition Dihydroisoquinoline->Intermediate_B Intermediate_A->Intermediate_B Intermediate_C Intramolecular Mannich Reaction (Cyclization) Intermediate_B->Intermediate_C TBZ Tetrabenazine Intermediate_C->TBZ

References

Application Notes and Protocols for Advanced Coatings and Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Science of Surfaces and the Imperative of Modification

In the realms of materials science, biotechnology, and drug development, the surface of a material is not merely a boundary but an active interface that dictates its interaction with the external environment. The inherent properties of a bulk material often do not suffice for specialized applications where surface characteristics such as biocompatibility, corrosion resistance, wear resistance, or specific chemical functionality are paramount. Surface modification and the application of thin film coatings provide a powerful means to decouple surface properties from the bulk material, enabling the engineering of materials with tailored functionalities.[1][2]

This guide provides an in-depth exploration of several key techniques in surface modification and coating deposition. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that govern these processes. By understanding the "why" behind each step, practitioners can better optimize these techniques for their specific research and development needs. We will delve into the intricacies of Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD), Sol-Gel processes, and Self-Assembled Monolayers (SAMs), providing detailed protocols, validation methods, and the rationale for experimental choices.

Section 1: Chemical Vapor Deposition (CVD) for High-Performance Dielectric Films

Chemical Vapor Deposition (CVD) is a versatile coating technique that involves the reaction of volatile precursor gases on a heated substrate to form a solid thin film.[3][4][5][6] This method is capable of producing highly pure, uniform, and conformal coatings, making it indispensable in the semiconductor and optics industries.[5] Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant that utilizes a plasma to energize the precursor gases, allowing for deposition at lower temperatures, which is crucial for temperature-sensitive substrates.[7][8]

Causality in Experimental Choices for PECVD of Silicon Dioxide (SiO₂)

The deposition of silicon dioxide (SiO₂) films is a cornerstone of microelectronics, where it serves as a high-quality insulator. The choice of PECVD for this application is driven by the need for a dense, pinhole-free dielectric layer deposited at temperatures compatible with other materials on the substrate. The precursor gases, typically a silicon source like tetraethoxysilane (TEOS) or silane (SiH₄) and an oxygen source (O₂ or N₂O), are chosen for their reactivity and the purity of the resulting SiO₂ film. The plasma provides the necessary energy to break the chemical bonds in the precursors at lower temperatures than thermal CVD, preventing damage to the underlying device structures.[7]

Experimental Workflow for PECVD of SiO₂

PECVD_Workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_char Characterization Clean Substrate Cleaning (e.g., RCA-1, DI water rinse) Dry Drying (N₂ blow dry, bake) Clean->Dry Load Load Substrate into PECVD Chamber Dry->Load Pump Pump Down to Base Pressure Load->Pump Heat Heat Substrate to Deposition Temperature Pump->Heat Gas Introduce Precursor Gases (TEOS/O₂/N₂) Heat->Gas Plasma Ignite Plasma Gas->Plasma Deposit Film Deposition Plasma->Deposit Purge Purge Chamber and Cool Down Deposit->Purge Unload Unload Coated Substrate Purge->Unload Thickness Thickness Measurement (Ellipsometry, Profilometry) Unload->Thickness RI Refractive Index (Ellipsometry) Thickness->RI Stress Film Stress (Profilometry) RI->Stress Adhesion Adhesion Test (ASTM D3359) Stress->Adhesion

Caption: Workflow for PECVD of SiO₂ films.

Detailed Protocol for PECVD of SiO₂ on a Silicon Wafer

Objective: To deposit a 100 nm thick silicon dioxide film on a 4-inch silicon wafer using a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system.

Materials and Equipment:

  • Oxford Instruments PlasmaLab 100 PECVD system or equivalent[9]

  • 4-inch p-type silicon wafers, <100> orientation

  • Tetraethoxysilane (TEOS) precursor, heated to 40°C

  • Nitrogen (N₂) and Oxygen (O₂) gases (high purity)

  • Wafer handling tweezers

  • Filmetrics F50 or similar thin-film analyzer for thickness and refractive index measurement

  • KLA Tencor P7 or similar profilometer for stress measurement

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer using a standard RCA-1 cleaning procedure to remove organic contaminants.

    • Rinse the wafer thoroughly with deionized (DI) water.

    • Dry the wafer using a nitrogen gun and then bake it on a hotplate at 150°C for 5 minutes to remove any residual moisture.

  • PECVD System Preparation:

    • Perform a chamber clean run using a CF₄/O₂ plasma to remove any residues from previous depositions.[7]

    • Vent the chamber and load the cleaned silicon wafer onto the substrate holder using clean tweezers.

    • Pump the chamber down to a base pressure of less than 5 mTorr.[9]

  • Deposition Process:

    • Heat the substrate to the deposition temperature of 350°C.[9]

    • Introduce the precursor gases into the chamber at the following flow rates:

      • TEOS carried by 40 sccm N₂[10]

      • N₂: 100 sccm[10]

      • O₂: 500 sccm[10]

    • Allow the gas flows to stabilize for 1-2 minutes.

    • Set the RF power to 160 W and ignite the plasma.[9]

    • Maintain the deposition for a predetermined time to achieve the target thickness of 100 nm (the deposition rate needs to be pre-calibrated).

    • After the deposition time is complete, turn off the RF power and the precursor gas flows.

  • Post-Deposition:

    • Purge the chamber with nitrogen gas and allow the substrate to cool down.

    • Vent the chamber and carefully unload the coated wafer.

Self-Validation and Characterization:

ParameterTechniqueExpected Outcome/Standard
Film Thickness Ellipsometry100 nm ± 5 nm
Refractive Index Ellipsometry1.45 - 1.47 (indicative of stoichiometric SiO₂)
Thickness Uniformity Ellipsometry (mapping)< 5% variation across the wafer
Film Stress ProfilometryCompressive stress in the range of -100 to -300 MPa
Adhesion ASTM D3359 Tape Test5B classification (no detachment of squares of the coating)[11][12][13][14][15]
Pinhole Density Microscopic InspectionMinimal to no pinholes observed under 100x magnification

Section 2: Physical Vapor Deposition (PVD) for Hard and Biocompatible Coatings

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a solid material is vaporized and then condensed onto a substrate to form a thin film.[16] Common PVD techniques include sputtering and evaporation.[16] Sputtering, particularly magnetron sputtering, is widely used for depositing hard, wear-resistant, and biocompatible coatings such as titanium nitride (TiN).[17][18]

The Rationale Behind DC Magnetron Sputtering of Titanium Nitride (TiN)

Titanium nitride is a hard ceramic material with excellent wear resistance, corrosion resistance, and biocompatibility, making it a popular choice for coating cutting tools and medical implants.[18] DC magnetron sputtering is the preferred method for depositing TiN films due to its ability to produce dense, adherent coatings with good control over stoichiometry and microstructure.[19][20] In this process, a titanium target is bombarded with energetic ions from an argon plasma, causing titanium atoms to be ejected and subsequently react with nitrogen gas introduced into the chamber to form a TiN film on the substrate. The magnetron enhances the plasma density, leading to higher deposition rates.

Experimental Workflow for DC Magnetron Sputtering of TiN

PVD_Workflow cluster_prep Substrate Preparation cluster_pvd Sputtering Process cluster_char Characterization Clean Substrate Cleaning (Ultrasonic bath in acetone, ethanol) Dry Drying (N₂ blow dry) Clean->Dry Load Load Substrate into Sputtering Chamber Dry->Load Pump Pump Down to High Vacuum Load->Pump Heat Heat Substrate to Deposition Temperature Pump->Heat Gas Introduce Ar and N₂ Gases Heat->Gas Sputter Apply DC Power to Ti Target and Ignite Plasma Gas->Sputter Deposit TiN Film Deposition Sputter->Deposit Cool Cool Down in Vacuum Deposit->Cool Vent Vent Chamber and Unload Substrate Cool->Vent Thickness Thickness Measurement (Profilometry) Vent->Thickness Structure Structural Analysis (XRD) Thickness->Structure Morphology Surface Morphology (SEM, AFM) Structure->Morphology Hardness Mechanical Properties (Nanoindentation) Morphology->Hardness

Caption: Workflow for DC Magnetron Sputtering of TiN.

Detailed Protocol for DC Magnetron Sputtering of TiN on a Stainless Steel Substrate

Objective: To deposit a 2 µm thick titanium nitride (TiN) film on a stainless steel substrate for enhanced hardness and wear resistance.

Materials and Equipment:

  • DC magnetron sputtering system

  • High-purity titanium target (99.99%)

  • Stainless steel substrates (e.g., 316L)

  • Argon (Ar) and Nitrogen (N₂) gases (high purity)

  • Acetone and ethanol for cleaning

  • Ultrasonic bath

  • Profilometer for thickness measurement

  • X-ray diffractometer (XRD) for structural analysis

  • Scanning electron microscope (SEM) for morphology analysis

  • Nanoindenter for hardness measurement

Procedure:

  • Substrate Preparation:

    • Clean the stainless steel substrates by ultrasonically agitating them in acetone for 10 minutes, followed by ethanol for 10 minutes.

    • Dry the substrates with a nitrogen gun.

  • Sputtering System Preparation:

    • Mount the cleaned substrates onto the substrate holder.

    • Load the holder into the sputtering chamber.

    • Pump the chamber down to a base pressure of at least 2.7x10⁻⁶ mbar.[17]

  • Deposition Process:

    • Heat the substrates to a temperature of 400°C.[17]

    • Introduce argon gas into the chamber and perform a pre-sputtering of the titanium target for 5-10 minutes to clean its surface.

    • Introduce a mixture of argon and nitrogen gases into the chamber. A typical Ar/N₂ flow ratio would be in the range of 49:1 to 9:1.[19]

    • Set the working pressure to 2x10⁻² Torr.[18]

    • Apply DC power to the titanium target to ignite the plasma. A typical current density would be 10 mA/cm².[18]

    • Deposit the TiN film for the required duration to achieve a 2 µm thickness (deposition rate to be pre-calibrated).

    • After deposition, turn off the DC power and gas flows.

  • Post-Deposition:

    • Allow the substrates to cool down in a vacuum.

    • Vent the chamber with nitrogen and unload the coated substrates.

Self-Validation and Characterization:

ParameterTechniqueExpected Outcome/Standard
Film Thickness Profilometry2 µm ± 0.1 µm
Crystal Structure XRDPolycrystalline TiN with a preferred (111) orientation.[18]
Surface Morphology SEM, AFMDense, columnar grain structure with low surface roughness.
Hardness NanoindentationHardness values in the range of 20-25 GPa.
Adhesion Scratch TestCritical load (Lc) values indicating good adhesion to the stainless steel substrate.
Color Visual InspectionUniform golden-yellow color, characteristic of stoichiometric TiN.

Section 3: Sol-Gel Synthesis for Functional Oxide Coatings

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules.[21][22] The process involves the conversion of a solution of molecular precursors (the "sol") into a gel-like network. This gel can then be applied to a substrate and heat-treated to form a dense ceramic or glass coating.[21] Sol-gel coatings are advantageous due to their low processing temperatures, ability to coat complex shapes, and the ease of incorporating other materials to create hybrid coatings.[22][23]

Causality in Sol-Gel Deposition of Silica (SiO₂) for Corrosion Protection

Silica coatings are often used to protect metallic substrates from corrosion due to their chemical inertness and ability to act as a physical barrier.[24] The sol-gel method is a cost-effective and versatile way to deposit thin, dense silica films.[24] The process typically starts with a silicon alkoxide precursor, such as tetraethoxysilane (TEOS), which is hydrolyzed and condensed in the presence of a catalyst (acid or base) and water.[23][24] The choice of catalyst influences the rate of hydrolysis and condensation, which in turn affects the structure and properties of the final coating.[22] Dip-coating is a common method for applying the sol to the substrate, as it allows for good control over the coating thickness.[24]

Experimental Workflow for Sol-Gel Deposition of SiO₂

SolGel_Workflow cluster_sol Sol Preparation cluster_coating Coating Process cluster_char Characterization Mix1 Mix TEOS and Ethanol Mix2 Prepare Ethanol, Water, and HCl Mixture Mix1->Mix2 Add Add Acidic Mixture to TEOS Solution Mix2->Add Stir Stir to Promote Hydrolysis and Condensation Add->Stir Dip Dip-Coating Stir->Dip Clean Substrate Cleaning Clean->Dip Dry Drying Dip->Dry Heat Heat Treatment (Curing) Dry->Heat Morphology Surface Morphology (SEM, AFM) Heat->Morphology Corrosion Corrosion Resistance (Potentiodynamic Polarization) Morphology->Corrosion

Caption: Workflow for Sol-Gel Deposition of SiO₂.

Detailed Protocol for Sol-Gel Deposition of a Silica (SiO₂) Coating on Stainless Steel for Corrosion Protection

Objective: To deposit a protective silica coating on a 316L stainless steel substrate using the sol-gel and dip-coating method.

Materials and Equipment:

  • Tetraethoxysilane (TEOS)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

  • 316L stainless steel substrates

  • Magnetic stirrer and hotplate

  • Dip-coater

  • Furnace

  • Scanning electron microscope (SEM)

  • Potentiostat for electrochemical corrosion testing

Procedure:

  • Sol Preparation:

    • In a clean beaker, dissolve tetraethoxysilane (TEOS) in ethanol and stir for 1 hour. A typical concentration for the final solution is 0.5 M.[24]

    • In a separate beaker, prepare a mixture of ethanol, DI water, and hydrochloric acid. The molar ratio of H₂O to TEOS should be around 3.7.[24]

    • Slowly add the acidic water-ethanol mixture to the TEOS solution while stirring continuously.

    • Continue stirring the resulting sol for at least 2 hours to allow for hydrolysis and partial condensation.

  • Substrate Preparation and Coating:

    • Clean the stainless steel substrates ultrasonically in ethanol and then acetone.[24]

    • Immerse the cleaned and dried substrate into the prepared sol and withdraw it at a constant speed using a dip-coater. The withdrawal speed will determine the coating thickness.

    • Allow the coated substrate to dry at room temperature.

    • Repeat the dip-coating and drying cycle three times to build up the desired coating thickness.[24]

  • Heat Treatment:

    • Place the dried, coated substrates in a furnace.

    • Heat the substrates to a temperature of 300°C or 500°C in air and hold for 1-2 hours to densify the silica coating.[24][25]

    • Allow the furnace to cool down slowly to room temperature before removing the samples.

Self-Validation and Characterization:

ParameterTechniqueExpected Outcome/Standard
Surface Morphology SEM, AFMA uniform, crack-free coating. Coatings from lower concentration sols are expected to have fewer defects.[24]
Corrosion Resistance Potentiodynamic PolarizationThe coated substrate should exhibit a lower corrosion rate and a more positive corrosion potential compared to the uncoated stainless steel when tested in a corrosive medium (e.g., NaCl or H₂SO₄ solution).[24][25]
Adhesion Visual Inspection after TestThe coating should remain adhered to the substrate after corrosion testing, with no signs of peeling or blistering.

Section 4: Self-Assembled Monolayers (SAMs) for Surface Functionalization

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface.[26] The molecules that form SAMs typically have a head group with a specific affinity for the substrate, a hydrocarbon chain, and a terminal functional group. The ability to precisely control the terminal functional group makes SAMs a powerful tool for tailoring the surface properties of materials for applications in biosensors, molecular electronics, and corrosion protection.

The Principles of Alkanethiol SAM Formation on Gold

The formation of SAMs of alkanethiols on gold is a classic and well-studied system.[26][27][28] The sulfur head group of the alkanethiol has a strong affinity for the gold surface, leading to the formation of a stable gold-thiolate bond. The van der Waals interactions between the adjacent alkyl chains drive the molecules to pack closely together, resulting in a dense and highly ordered monolayer.[26] The terminal functional group of the alkanethiol is exposed at the surface, allowing for the modification of surface properties such as wettability and chemical reactivity.

Experimental Workflow for the Formation of an Octadecanethiol (ODT) SAM on Gold

SAM_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean Gold Substrate (e.g., Piranha solution, O₂ plasma) Rinse Rinse with DI Water and Ethanol Clean->Rinse Dry Dry with N₂ Rinse->Dry Immerse Immerse Gold Substrate in ODT Solution Dry->Immerse Solution Prepare Dilute Solution of ODT in Ethanol Solution->Immerse Incubate Incubate for 18-24 hours Immerse->Incubate Rinse_SAM Rinse with Ethanol to Remove Physisorbed Molecules Incubate->Rinse_SAM Dry_SAM Dry with N₂ Rinse_SAM->Dry_SAM Wettability Contact Angle Measurement Dry_SAM->Wettability Composition Surface Composition (XPS) Wettability->Composition Morphology Surface Morphology (STM, AFM) Composition->Morphology

Caption: Workflow for the formation of an ODT SAM on a gold substrate.

Detailed Protocol for the Formation of a Self-Assembled Monolayer of Octadecanethiol (ODT) on a Gold Surface

Objective: To form a well-ordered, hydrophobic self-assembled monolayer of octadecanethiol on a gold-coated silicon wafer.

Materials and Equipment:

  • Gold-coated silicon wafers

  • Octadecanethiol (ODT)

  • 200-proof ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Clean glass vials with caps

  • Tweezers

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

  • Scanning tunneling microscope (STM) or atomic force microscope (AFM)

Procedure:

  • Substrate Preparation:

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the gold-coated wafer in freshly prepared piranha solution for 10-15 minutes to remove any organic contaminants.

    • Carefully remove the wafer and rinse it extensively with DI water, followed by ethanol.

    • Dry the wafer with a stream of high-purity nitrogen.

  • SAM Formation:

    • Prepare a dilute solution of ODT in ethanol (typically 1-10 mM).

    • Place the cleaned and dried gold substrate in a clean glass vial.

    • Pour the ODT solution into the vial, ensuring the gold surface is completely submerged.

    • Seal the vial and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.[26]

  • Post-Formation Rinsing:

    • Carefully remove the substrate from the ODT solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

    • Dry the substrate with a stream of nitrogen.

Self-Validation and Characterization:

ParameterTechniqueExpected Outcome/Standard
Wettability Contact Angle MeasurementA high water contact angle (typically >110°) indicates the formation of a hydrophobic surface due to the exposed methyl groups of the ODT molecules.
Surface Composition XPSThe presence of sulfur (S 2p) peaks confirms the chemisorption of the thiol. The absence of contaminants indicates a clean and well-formed monolayer.
Surface Morphology STM, AFMHigh-resolution imaging should reveal a closely packed, ordered structure of the ODT molecules on the gold surface.[27][28][29]
Film Thickness EllipsometryA uniform thickness corresponding to the length of the ODT molecule (approximately 2.5 nm).

Section 5: Standardized Testing and Quality Control

The reliability and performance of any coating or surface modification are contingent upon rigorous quality control. Standardized testing methods are essential for ensuring consistency and for comparing the performance of different surface treatments.

Adhesion Testing: The ASTM D3359 Tape Test

The adhesion of a coating to its substrate is a critical performance parameter. The ASTM D3359 standard provides two methods (Method A: X-cut and Method B: cross-hatch) for assessing the adhesion of coatings to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[11][12][13][14][15] The result is a qualitative rating on a scale from 5B (no peeling or removal) to 0B (removal greater than 65%).[13]

Coating Thickness Measurement: ASTM D7091

The thickness of a coating is a fundamental property that influences many other characteristics, including corrosion resistance, wear resistance, and appearance. ASTM D7091 provides a standard practice for the nondestructive measurement of the dry film thickness of nonmagnetic coatings on ferrous metals and nonconductive coatings on non-ferrous metals using magnetic and eddy current gages, respectively.[30][31][32][33]

Surface Cleanliness Assessment: ISO 8501-1

The performance of a coating is highly dependent on the cleanliness of the substrate prior to application. ISO 8501-1 is a visual assessment standard that provides photographic examples of different rust grades and preparation grades of steel surfaces.[34][35][36][37][38] This standard is crucial for ensuring that a substrate has been adequately prepared for coating.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Mannich Reaction Conditions for High Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Mannich reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their Mannich reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during Mannich reactions.

Q1: My Mannich reaction is resulting in a low yield or no product at all. What are the common causes and solutions?

Low or no yield in a Mannich reaction can be a frustrating issue, often stemming from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Reagent Quality:

    • Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is fresh and of high quality, as old or degraded paraformaldehyde can be a primary cause of reaction failure.[1] Alternatively, aqueous formaldehyde (formalin) can be used, but be mindful of the water content, which can influence the reaction.[2]

    • Amine Salt: If using an amine salt, such as dimethylamine hydrochloride, ensure it has been stored correctly to prevent degradation.[1]

    • Active Hydrogen Compound: The purity of your ketone, aldehyde, or other enolizable starting material is critical. Impurities can lead to undesired side reactions.[1]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter.[3] Some reactions require refluxing for several hours to proceed to completion.[1] It's advisable to start at a lower temperature and gradually increase it if the reaction is sluggish, as high temperatures can sometimes promote side reactions.[3][4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1][3]

    • Solvent: Protic solvents like ethanol, methanol, or water are commonly used as they can facilitate the formation of the crucial electrophilic iminium ion.[1] The choice of solvent can significantly impact reaction rates and yields.[1][5] In some cases, water has been shown to be an excellent solvent, leading to high yields at room temperature.[6]

  • Stoichiometry and Order of Addition:

    • Molar Ratios: Carefully verify the molar ratios of your reactants. An excess of one reagent may be necessary in some cases, but significant deviations from the optimal ratio can lead to the formation of byproducts and a reduction in the desired product's yield.[1]

    • Order of Addition: While many protocols involve mixing all reactants at the start, the order of addition can be critical.[1] For instance, pre-forming the iminium ion before adding the enolizable component can sometimes improve the outcome.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

The formation of byproducts is a common challenge in Mannich reactions. Understanding the likely side products is the first step to mitigating their formation.[1]

  • Bis-Mannich Products: If your active hydrogen compound possesses more than one acidic proton, the formation of a bis-Mannich base (addition of two aminomethyl groups) can occur.[1][7]

    • Solution: Carefully control the stoichiometry of the reactants. Using a limited amount of formaldehyde and the amine can favor the formation of the mono-Mannich product.[1]

  • Self-Condensation of the Carbonyl Compound: Aldol condensation of the starting ketone or aldehyde can compete with the Mannich reaction, particularly under basic conditions.[1]

    • Solution: Maintaining acidic conditions, for example by using an amine hydrochloride salt, generally favors the Mannich reaction over aldol condensation.[1] Using a pre-formed iminium salt can also avoid the conditions that promote self-condensation.[7]

  • Polymerization of Formaldehyde: Formaldehyde is highly reactive and can self-polymerize.[3]

    • Solution: Slow, dropwise addition of a formaldehyde solution can help maintain a low concentration and minimize its polymerization.[1][3]

Q3: How do I choose the right catalyst for my Mannich reaction?

Catalyst selection is critical for optimizing yield and selectivity.

  • Acid Catalysis: Mineral acids like HCl are commonly used to facilitate the formation of the iminium ion.[1][8]

  • Base Catalysis: In some cases, a base like KOH may be used, particularly when starting with paraformaldehyde, to aid in its depolymerization.[2][9]

  • Organocatalysts: Proline and its derivatives have emerged as powerful organocatalysts for asymmetric Mannich reactions, enabling stereoselective synthesis.[10][11]

  • Lewis Acids and Metal Salts: Various Lewis acids and transition metal salts have been shown to effectively catalyze Mannich reactions, sometimes offering milder reaction conditions and improved yields.[12][13] Heteropoly acids have also been demonstrated as excellent catalysts in water.[6]

  • Ionic Liquids: Task-specific ionic liquids can act as both catalyst and solvent, offering advantages in terms of reusability and simplified product separation.[14]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Issue 1: Low or No Product Formation

A systematic investigation is key to diagnosing the root cause of poor or non-existent product formation.

Troubleshooting Workflow:

G start Low/No Yield Observed reagent_check 1. Verify Reagent Quality & Purity - Fresh Paraformaldehyde? - Amine/Amine Salt Purity? - Carbonyl Compound Purity? start->reagent_check conditions_check 2. Evaluate Reaction Conditions - Temperature appropriate? - Sufficient reaction time? - Optimal solvent used? reagent_check->conditions_check Reagents OK stoichiometry_check 3. Review Stoichiometry - Correct molar ratios? - Order of addition critical? conditions_check->stoichiometry_check Conditions OK catalyst_check 4. Assess Catalyst - Catalyst active? - Appropriate catalyst type? stoichiometry_check->catalyst_check Stoichiometry OK monitoring_check 5. In-Process Monitoring - TLC/LC-MS shows no conversion? catalyst_check->monitoring_check Catalyst OK resolution Resolution: - Use fresh reagents. - Systematically vary T & time. - Screen alternative solvents. - Adjust molar ratios. - Try a different catalyst. monitoring_check->resolution No conversion

Caption: Troubleshooting workflow for low or no yield.

Detailed Steps:

  • Reagent Verification: Always start by confirming the quality of your starting materials.[1][15] Use freshly opened or purified reagents whenever possible.

  • Condition Optimization:

    • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, reflux) to identify the optimal range.[4][10][16]

    • Time Course Study: Monitor the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS to determine the point of maximum conversion and to check for product degradation over time.[1]

  • Solvent Screening: The polarity and protic nature of the solvent can dramatically affect the reaction. Protic solvents generally favor iminium ion formation.[1] Consider screening a range of solvents such as ethanol, methanol, water, and acetonitrile.[1][6][14][17]

  • Stoichiometric Adjustments: Vary the molar equivalents of the formaldehyde source and the amine relative to the active hydrogen compound to find the optimal ratio that maximizes yield and minimizes byproduct formation.[1]

Issue 2: Formation of Multiple Products/Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates a lack of selectivity.

Troubleshooting Workflow:

G start Multiple Products Observed bis_mannich Possibility 1: Bis-Mannich Product (Multiple acidic protons on substrate) start->bis_mannich aldol Possibility 2: Aldol Condensation (Especially under basic conditions) start->aldol polymerization Possibility 3: Formaldehyde Polymerization start->polymerization sol_bis Solution: Control Stoichiometry - Use limiting amounts of formaldehyde and amine. bis_mannich->sol_bis sol_aldol Solution: Adjust pH - Use acidic conditions (e.g., amine HCl salt). - Consider pre-formed iminium salt. aldol->sol_aldol sol_poly Solution: Slow Addition - Add formaldehyde solution dropwise. polymerization->sol_poly

Caption: Troubleshooting strategies for byproduct formation.

Detailed Steps:

  • Favor Mono-substitution: To prevent bis-alkylation, use the active hydrogen compound as the excess reagent and slowly add the amine and formaldehyde.[7]

  • Suppress Aldol Reactions: Ensure the reaction pH is acidic. The use of amine hydrochlorides is a common and effective strategy.[1]

  • Minimize Polymerization: The slow, dropwise addition of formaldehyde is a highly effective technique to keep its instantaneous concentration low, thereby disfavoring polymerization.[3] A study on a redox-Mannich reaction demonstrated the success of a 5-hour slow addition of the aldehyde and ketone mixture.[3][18]

  • Consider Pre-formed Iminium Salts: Using a pre-formed iminium salt, such as Eschenmoser's salt, can provide greater control over the reaction and avoid some of the common side reactions associated with the in-situ formation of the electrophile.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Mannich Reaction Optimization

This protocol provides a framework for systematically optimizing a Mannich reaction.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the enolizable ketone (1.0 eq), the amine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in the chosen solvent (e.g., ethanol).[1]

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid.[1]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux).[1] Monitor the progress of the reaction by TLC at regular intervals.[1]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling or require the addition of an anti-solvent (e.g., acetone) to induce crystallization.[1]

  • Purification: Collect the product by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.[1]

Protocol 2: Mannich Reaction Using a Pre-formed Iminium Salt

This method offers greater control and can be beneficial for sensitive substrates.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the ketone (1.0 eq) in an anhydrous solvent (e.g., acetonitrile).[7]

  • Addition: Add the pre-formed iminium salt (e.g., Eschenmoser's salt, 1.1 eq) portion-wise to the stirred solution at room temperature.[7]

  • Monitoring: Monitor the reaction progress by TLC.[7]

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the impact of key parameters on the Mannich reaction, providing a starting point for optimization.

ParameterGeneral GuidelineRationale & CausalityPotential Issues
Temperature Start at RT, increase to reflux if needed.[1][3]Higher T increases reaction rate.High T can promote side reactions (Aldol, polymerization).[3]
Solvent Protic (EtOH, MeOH, H₂O).[1][6]Stabilizes charged iminium ion intermediate.[1]Solvent choice affects solubility and reaction rate.[5][17]
Catalyst Acidic (HCl) for iminium formation.[1]Protonates carbonyl, facilitating amine addition.Incorrect pH can inhibit enol/iminium formation.
Stoichiometry Slight excess of amine/formaldehyde.[1]Drives reaction to completion.Large excess can lead to bis-alkylation.[1]
Reagent Addition Slow/dropwise addition of formaldehyde.[3]Maintains low concentration of reactive species.Minimizes polymerization and other side reactions.[1][3]

Mechanistic Insight

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

The Mannich Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Iminium Ion: The amine adds to the carbonyl group of the aldehyde (typically formaldehyde), followed by dehydration, to form a reactive electrophilic species called an iminium ion.[19] This step is typically acid-catalyzed.

  • Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile and attacks the iminium ion, forming a new carbon-carbon bond.[19]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Amine Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Product β-Amino Carbonyl (Mannich Base) Iminium->Product Nucleophilic Attack Ketone Enolizable Ketone Enol Enol Form Ketone->Enol Tautomerization Enol->Product

Caption: General mechanism of the Mannich reaction.

By understanding these fundamental steps, researchers can more effectively diagnose issues. For example, if no reaction occurs, the problem may lie in the inefficient formation of the iminium ion (Step 1), which could be due to issues with the amine, aldehyde, or catalyst. If side products are forming, it may be due to competing reactions of the enol (Step 2).

References

Technical Support Center: Stereoselective β-Aminoketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective β-aminoketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical class of reactions. β-aminoketones are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and natural products, making the precise control of their stereocenters a paramount objective.[1][2][3][4] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high diastereo- and enantioselectivity in your experiments.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses common challenges encountered during the stereoselective synthesis of β-aminoketones, primarily through the Mannich reaction and related methodologies. The advice provided is grounded in mechanistic principles to foster a deeper understanding of the reaction dynamics.

Issue 1: Poor Diastereoselectivity (Low dr)

Q: My Mannich reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (dr)?

A: Achieving high diastereoselectivity is a multifaceted challenge that hinges on the subtle interplay of various reaction parameters. The geometry of the enolate or enamine intermediate and the facial selectivity of its attack on the imine are the deciding factors for the stereochemical outcome.[5] Here’s a prioritized list of parameters to investigate:

  • Catalyst System: The choice of catalyst is arguably the most critical factor.[5]

    • Organocatalysts: Proline and its derivatives are classic choices. For instance, (S)-proline often favors the formation of the syn diastereomer.[5][6] Conversely, thiourea-based organocatalysts can be highly effective in promoting anti-selectivity.[5][7] The catalyst dictates the organization of the transition state, influencing the approach of the reacting partners.

    • Metal Catalysts: Lewis acidic metal catalysts, in conjunction with chiral ligands, offer a tunable platform for stereocontrol. Dinuclear zinc catalysts, for example, have demonstrated high efficacy in generating syn products.[5] Zirconium oxychloride has been shown to effectively catalyze the formation of anti β-amino ketones under solvent-free conditions.[8][9]

  • Solvent: The solvent's polarity and its ability to participate in hydrogen bonding can dramatically influence the transition state energies, sometimes even reversing the diastereoselectivity.[5]

    • Aprotic solvents like DMSO or DMF can favor specific transition states through dipole-dipole interactions.

    • Protic solvents, such as alcohols, can stabilize intermediates and transition states through hydrogen bonding, altering the stereochemical course of the reaction. For instance, a DMSO/1-butanol mixture has been reported to favor anti-diastereoselectivity in L-tryptophan-catalyzed Mannich reactions.[5]

  • Temperature: Temperature control is crucial as the energy difference between the diastereomeric transition states can be small.

    • Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lower activation energy.

    • Conversely, in some cases, higher temperatures may be necessary to overcome activation barriers, though often at the cost of selectivity.[10] However, some studies have shown that thermal acceleration, for instance through microwave irradiation, can reduce reaction times and catalyst loading without compromising stereoselectivity.[11][12]

  • Substrate Sterics: The steric bulk of the substituents on the ketone, aldehyde, and amine can significantly influence the facial selectivity of the reaction. Bulky groups will favor an approach that minimizes steric hindrance in the transition state.

Troubleshooting Workflow for Poor Diastereoselectivity

Caption: Troubleshooting flowchart for low diastereoselectivity.

Issue 2: Poor Enantioselectivity (Low ee)

Q: I have achieved good diastereoselectivity, but the enantiomeric excess (ee) of the desired diastereomer is low. How can I improve the enantioselectivity?

A: Low enantioselectivity points to an issue with the chiral induction in your system. The catalyst and reaction conditions are not effectively differentiating between the two enantiomeric transition states.

  • Chiral Catalyst/Ligand Optimization: The source of chirality is paramount.

    • Catalyst Loading: While counterintuitive, sometimes increasing the catalyst loading can improve enantioselectivity, although this is not always the case and should be optimized.[11]

    • Catalyst Structure: Minor structural modifications to the chiral catalyst or ligand can have a profound impact on the ee. For organocatalysts, modifying substituents on the chiral backbone can alter the steric and electronic environment of the active site. For metal-based systems, a thorough screening of chiral ligands is often necessary.

  • Additives: The presence of additives can significantly influence the outcome.

    • Acids/Bases: In organocatalyzed reactions, the presence of a co-catalytic acid or base can be crucial for catalyst turnover and maintaining the active catalytic species in the correct protonation state.

    • Water Scavengers: In reactions that are sensitive to water, the use of molecular sieves or other drying agents can prevent catalyst deactivation and improve enantioselectivity.

  • Reaction Concentration: The concentration of your reactants can affect the aggregation state of the catalyst and the rates of competing racemic background reactions. A systematic evaluation of different concentrations is recommended.

  • Pre-formation of the Catalyst: In metal-catalyzed reactions, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together before adding the substrates can lead to more consistent and higher enantioselectivities.

Parameter Optimization Table for Enantioselectivity
ParameterRange to InvestigateRationale
Catalyst Loading 1 mol% - 30 mol%Balances reaction rate and potential for background reactions.[11]
Temperature -78 °C to RTLower temperatures generally favor higher enantioselectivity.
Solvent Apolar (Toluene) to Polar Aprotic (DMF) to Polar Protic (EtOH)Influences catalyst solubility, aggregation, and transition state stabilization.
Additives Acids (e.g., TFA), Bases (e.g., DIPEA), Water ScavengersCan modulate catalyst activity and suppress side reactions.
Concentration 0.01 M to 1 MAffects reaction kinetics and the potential for catalyst aggregation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use a pre-formed imine instead of a three-component Mannich reaction? What are the advantages and disadvantages?

A1: Yes, using a pre-formed imine is a common strategy.

  • Advantages:

    • Stoichiometric Control: It allows for better control over the stoichiometry of the reactants.

    • Reduced Side Reactions: It can minimize side reactions that may occur between the amine and the ketone or aldehyde starting materials.

    • Broader Substrate Scope: Some imines that are difficult to form in situ can be prepared and purified separately. However, the instability of some imines can be a challenge.[13]

  • Disadvantages:

    • Imine Stability: Imines can be unstable and susceptible to hydrolysis, requiring careful handling under anhydrous conditions.[13]

    • Extra Synthetic Step: It adds an extra step to your overall synthesis.

    • E/Z Isomerism: Pre-formed imines can exist as a mixture of E and Z isomers, which can potentially lead to a mixture of diastereomeric products.

Q2: My desired β-aminoketone product is unstable and decomposes during purification. What strategies can I employ?

A2: The instability of β-aminoketones is a known issue, often due to retro-Mannich reaction or other decomposition pathways.

  • In Situ Protection: After the reaction is complete, consider adding a protecting group to the amine functionality in situ before workup and purification. Common protecting groups include Boc, Cbz, or tosyl groups.

  • Telescoping the Reaction: If the β-aminoketone is an intermediate for a subsequent transformation (e.g., reduction to a 1,3-amino alcohol), consider performing the next reaction in a "one-pot" or "telescoped" sequence without isolating the intermediate.

  • Mild Purification Techniques: Avoid harsh purification conditions. Use techniques like flash chromatography with a deactivated silica gel (e.g., treated with triethylamine) to minimize decomposition on the column.

  • Salt Formation: Conversion of the basic amine to a stable salt (e.g., hydrochloride or trifluoroacetate) can facilitate isolation and storage.

Q3: How do I choose between an organocatalytic and a metal-catalyzed approach?

A3: The choice depends on several factors:

  • Substrate Scope: Some substrates may be more amenable to one type of catalysis over the other. For example, metal catalysts can be sensitive to certain functional groups that might be well-tolerated by organocatalysts.

  • Desired Stereoisomer: Different catalytic systems can provide access to different stereoisomers. It's essential to consult the literature for catalysts that are known to produce the desired syn or anti diastereomer and the desired enantiomer.

  • Cost and Availability: Organocatalysts are often derived from readily available and inexpensive chiral starting materials like amino acids. Chiral ligands for metal catalysts can be more expensive and require synthesis.

  • Metal Contamination: For applications in drug development, minimizing metal contamination is crucial. Organocatalytic methods are advantageous in this regard as they avoid the use of transition metals.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Mannich Reaction

This protocol provides a general starting point for a direct, three-component Mannich reaction catalyzed by (S)-proline. Optimization will likely be required for specific substrates.

  • To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) at room temperature, add (S)-proline (0.1 mmol, 10 mol%).

  • Stir the mixture for 10-15 minutes to allow for imine formation.

  • Add the ketone (2.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Catalyst Screening Workflow

A systematic approach to catalyst screening is essential for identifying the optimal conditions for a new reaction.

Caption: Workflow for initial catalyst screening.

References

Technical Support Center: Synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one, a versatile β-amino ketone intermediate.[] The synthesis is predicated on the classic Mannich reaction, a three-component condensation that forms a carbon-carbon bond via aminoalkylation.[2][3][4][5][6] This process involves the reaction of an active hydrogen compound (5-methylhexan-2-one), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[5][7]

The core of the reaction involves the in-situ formation of an electrophilic dimethylaminium ion (often called an Eschenmoser's salt precursor) from formaldehyde and dimethylamine.[3][8] The ketone, 5-methylhexan-2-one, then tautomerizes to its enol form under acidic conditions, which acts as a nucleophile, attacking the iminium ion to form the final product, a Mannich base.[3][5]

Reaction Overview:

Reactants:

  • Active Hydrogen Compound: 5-Methylhexan-2-one

  • Aldehyde: Formaldehyde (often used as paraformaldehyde or formalin)

  • Amine: Dimethylamine (typically as Dimethylamine Hydrochloride)

Product: this compound (Mannich Base)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Low or no yield is a common issue in Mannich reactions and can stem from several factors related to reagents, reaction conditions, or competing side reactions.[9]

A1: Systematic Troubleshooting for Low/No Yield

  • Reagent Quality and Stoichiometry:

    • Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formalin to maintain non-aqueous conditions if desired. However, old or poorly stored paraformaldehyde can depolymerize or contain inhibitors. Always use a fresh, high-quality source.[9] The high reactivity of formaldehyde can also lead to unwanted polymerization if not controlled.[10]

    • Amine Salt: Dimethylamine hydrochloride is typically used.[9] Ensure it is dry and has been stored correctly to prevent degradation. The hydrochloride salt helps maintain the acidic pH necessary for the reaction.[5]

    • Ketone Purity: The purity of 5-methylhexan-2-one is critical. Impurities can introduce competing side reactions.[9]

  • Reaction Conditions:

    • pH Control: The Mannich reaction is typically acid-catalyzed.[3][11] The acidic medium is crucial for both the formation of the electrophilic iminium ion and the enolization of the ketone.[5] If the medium is too neutral or basic, the reaction rate will be significantly lower. A catalytic amount of a strong acid like HCl is often added.[9][12]

    • Temperature and Time: These parameters are substrate-dependent. Many Mannich reactions require heating (reflux) for several hours to proceed to completion.[9][13] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9][14]

  • Order of Addition:

    • While it is a three-component reaction, the pre-formation of the iminium ion is often beneficial. Consider mixing the dimethylamine hydrochloride and paraformaldehyde in the solvent before adding the 5-methylhexan-2-one. This can minimize side reactions involving the ketone.

Q2: I'm observing multiple spots on my TLC plate and my final product is impure. What side reactions could be occurring?

The formation of byproducts is a significant challenge in multi-component reactions.[15]

A2: Common Side Products and Their Mitigation

  • Self-Condensation of the Ketone:

    • Problem: 5-Methylhexan-2-one can undergo an aldol condensation with itself, especially under basic or even neutral conditions, to form a β-hydroxy ketone, which may then dehydrate.[16]

    • Solution: Maintain acidic conditions. The acid-catalyzed enol formation for the Mannich reaction is generally faster than base-catalyzed enolate formation that leads to aldol products. Ensure the iminium ion is readily available to trap the enol as it forms.

  • Formaldehyde Polymerization:

    • Problem: Formaldehyde has a strong tendency to polymerize, especially under harsh conditions, appearing as a white, insoluble solid.[10]

    • Solution: Use paraformaldehyde and depolymerize it in situ by gently heating in the reaction solvent. Adding the reagents in the correct order (amine and formaldehyde first) can help consume the formaldehyde as it becomes available.

  • Bis-Aminomethylation:

    • Problem: Although less likely with 5-methylhexan-2-one due to steric hindrance, it's possible for a second aminomethyl group to add to the other α-carbon (the methyl group at C1). This is more common with ketones that have two equally reactive α-positions.

    • Solution: Use a strict 1:1:1 stoichiometry of ketone:amine:formaldehyde. Adding the ketone slowly to the pre-formed iminium salt solution can also favor mono-substitution.

Q3: The workup and purification are proving difficult. How can I effectively isolate the Mannich base?

The basic nature of the product requires a specific workup strategy.

A3: Purification Strategy for a Mannich Base

  • Initial Workup - Acid/Base Extraction:

    • The product, this compound, is a tertiary amine and will be protonated and water-soluble in acidic conditions. Unreacted ketone and non-basic impurities will remain in an organic solvent.

    • Step 1: After the reaction, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Step 2: Wash the organic layer with a dilute acid (e.g., 1M HCl). The protonated Mannich base will move to the aqueous layer.

    • Step 3: Separate the layers. The organic layer contains unreacted ketone and other non-basic impurities.

    • Step 4: Basify the aqueous layer carefully with a base like NaOH or NaHCO₃ to a pH > 10. This deprotonates the amine, making it insoluble in water.

    • Step 5: Extract the free Mannich base back into an organic solvent.

    • Step 6: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Crystallization: Sometimes, the Mannich base hydrochloride salt can be precipitated directly from the reaction mixture by adding a non-polar solvent like acetone and cooling.[9] The collected salt can then be recrystallized.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This is a representative protocol and may require optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimethylamine hydrochloride (1.0 eq) and paraformaldehyde (1.1 eq).

  • Solvent & Catalyst: Add a suitable solvent (e.g., ethanol or isopropanol) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Iminium Formation: Gently heat the mixture (e.g., to 50-60 °C) with stirring until the solids dissolve, indicating the formation of the iminium salt.

  • Ketone Addition: Add 5-methylhexan-2-one (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Follow the acid/base extraction procedure outlined in Q3 to isolate the crude product.

  • Purification: Purify the crude product by vacuum distillation or crystallization of its hydrochloride salt.

ParameterRecommended ConditionRationale
Solvent Protic (Ethanol, Methanol, Water)Stabilizes the iminium ion intermediate.[17]
Catalyst Acid (e.g., HCl)Promotes both iminium ion formation and ketone enolization.[5][11]
Temperature 60 °C to RefluxProvides activation energy; specific T depends on solvent and substrates.[9]
pH Acidic (pH 1-3)Essential for the reaction mechanism.[4][5]
Stoichiometry ~1:1.1:1 (Ketone:Formaldehyde:Amine)A slight excess of formaldehyde can help drive the reaction.

Visualizing the Mechanism and Troubleshooting

Diagram 1: The Mannich Reaction Mechanism

This diagram illustrates the key steps in the acid-catalyzed Mannich reaction.

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enol Formation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Deprotonation Amine Dimethylamine Iminium Dimethylaminium Ion (Electrophile) Amine->Iminium + H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Product_Salt Protonated Mannich Base Iminium->Product_Salt Ketone 5-Methylhexan-2-one (Keto) Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization (H+) Enol->Product_Salt Nucleophilic Attack Final_Product Final Product (Mannich Base) Product_Salt->Final_Product - H+ (Workup)

Caption: Key mechanistic steps of the Mannich reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Fresh Paraformaldehyde, Dry Amine Salt, Pure Ketone) Start->CheckReagents CheckConditions Analyze Reaction Conditions (pH, Temperature, Time) CheckReagents->CheckConditions Reagents OK SideReactions Investigate Side Reactions (TLC/NMR of Crude Mixture) CheckConditions->SideReactions Conditions OK Result1 Optimize Conditions: Adjust pH, Increase Temp/Time CheckConditions->Result1 Conditions Suboptimal WorkupLoss Review Workup Procedure (Incorrect pH for extraction?) SideReactions->WorkupLoss No Obvious Side Rxns Result2 Modify Protocol: Change Reagent Stoichiometry or Order of Addition SideReactions->Result2 Side Products Detected Result3 Refine Workup: Ensure complete extraction at correct pH WorkupLoss->Result3 Workup Error Identified

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Purification of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-((Dimethylamino)methyl)-5-methylhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key pharmaceutical intermediate. As an aminoketone, this compound presents unique purification hurdles that require a nuanced approach.[][2] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you achieve high purity and yield.

Section 1: Purification Strategy & Troubleshooting

The purification of this compound, a tertiary amine-containing ketone, often involves a multi-step approach to remove unreacted starting materials, by-products, and residual solvents.[] A typical workflow involves an initial workup followed by a primary purification technique like distillation, and potentially a secondary "polishing" step using chromatography for achieving very high purity.

General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Remove salts, water-soluble impurities Distillation Vacuum Fractional Distillation Workup->Distillation Remove solvents, volatile & non-volatile impurities Chromatography Column Chromatography (Polishing) Distillation->Chromatography Separate closely related impurities Pure Pure Product (>99%) Distillation->Pure If purity is sufficient Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues encountered during purification in a question-and-answer format.

Issue 1: Low Purity (<95%) After Vacuum Distillation

  • Question: I performed a vacuum distillation of my crude product, but the purity is still low. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to the distillation setup and the nature of the impurities.

    • Possible Cause 1: Inefficient Fractionating Column. A simple distillation setup may not be sufficient to separate impurities with boiling points close to that of the product.

      • Solution: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation efficiency. Ensure the column is well-insulated to maintain the temperature gradient.

    • Possible Cause 2: Co-distillation (Azeotrope Formation). An impurity may form an azeotrope with the product, causing them to distill together at a constant boiling point.

      • Solution: Analyze the distillate fractions by GC-MS or LC-MS to identify the persistent impurity. If an azeotrope is suspected, an alternative purification method like column chromatography or crystallization of a salt form may be necessary.

    • Possible Cause 3: Incorrect Pressure or Temperature. Operating at a vacuum level that is too low (pressure too high) requires higher temperatures, which can lead to thermal decomposition. Conversely, if the pressure is too high, separation from lower-boiling impurities will be poor.[3]

      • Solution: The boiling point of this compound is approximately 220°C at atmospheric pressure.[4] For vacuum distillation, aim for a pressure that allows the product to boil at a significantly lower temperature (e.g., 100-140°C) to prevent degradation. Use a vacuum manifold with a precise gauge to maintain stable pressure. Collect fractions over narrow temperature ranges.

    • Possible Cause 4: Bumping or Unstable Boiling. Violent boiling can carry non-volatile impurities into the condenser.

      • Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask. Heat the flask evenly using a heating mantle with a stirrer.

Issue 2: Significant Peak Tailing During Normal-Phase Column Chromatography

  • Question: I'm trying to purify my compound on a silica gel column, but the product peak is tailing severely, leading to poor separation and mixed fractions. Why is this happening?

  • Answer: This is a classic problem when purifying basic compounds like tertiary amines on acidic stationary phases like silica gel.[5]

    • Cause: The lone pair of electrons on the nitrogen atom of your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes a portion of the molecules to lag behind the main band, resulting in a tailed peak.[5]

    • Solution 1: Add a Basic Modifier to the Mobile Phase. The most common solution is to deactivate the acidic sites on the silica. Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1% to 1.0% v/v).[6] The modifier competes with your product for the active sites on the silica, leading to a more symmetrical peak shape.

    • Solution 2: Use an Alternative Stationary Phase. If tailing persists, switch to a more inert stationary phase.

      • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

      • Reversed-Phase Silica (C18): For more polar impurities, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water with a pH modifier can be very effective.[5]

    • Solution 3: Salt Formation and Filtration. If the impurities are non-basic, you can convert your product into a salt (e.g., an oxalate or hydrochloride salt), which may be crystalline.[2][7][8] The salt can then be purified by recrystallization or washed with a solvent that dissolves the impurities but not the salt. The free base can be regenerated afterward.

Troubleshooting Decision Tree for Chromatography

ChromatographyTroubleshooting Start Low Purity from Column Chromatography CheckTLC Analyze Fractions by TLC/LC-MS Start->CheckTLC Tailing Problem: Severe Peak Tailing CheckTLC->Tailing Asymmetric peaks? CoElution Problem: Co-elution of Impurities CheckTLC->CoElution Overlapping spots? AddAmine Solution: Add 0.5% Et3N to Mobile Phase Tailing->AddAmine ChangeStationary Solution: Switch to Alumina or Reversed-Phase C18 Tailing->ChangeStationary ChangeSolvent Solution: Change Mobile Phase Polarity/System CoElution->ChangeSolvent

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended first-pass purification method for crude this compound?

    • A1: For multi-gram scales, vacuum fractional distillation is the most effective and economical first-pass method. It efficiently removes residual solvents, volatile impurities, and non-volatile baseline material. A Chinese patent demonstrates that distillation can achieve purities of over 99.3%.[9]

  • Q2: How can I effectively remove water from my crude product before distillation?

    • A2: After an aqueous workup, the organic layer should be dried thoroughly. Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow sufficient contact time, then filter off the drying agent. Alternatively, for large volumes, azeotropic distillation with a solvent like toluene can be used to remove water.

  • Q3: My compound appears as a colorless to light yellow liquid. Is the color an indication of impurity?

    • A3: While the pure compound is typically described as a colorless to light yellow liquid, a more intense yellow or brown color often indicates the presence of impurities or slight degradation products.[] If the color persists after distillation, a polishing step like column chromatography or treatment with activated carbon may be necessary.

  • Q4: What are the recommended storage conditions for the purified product?

    • A4: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.[4]

  • Q5: Can I purify this compound by crystallization?

    • A5: The free base of this compound is a liquid at room temperature, making direct crystallization challenging.[2][4] However, it is possible to form a salt, such as the oxalate or hydrochloride salt, which is often a crystalline solid.[2][7] This salt can then be purified by recrystallization from a suitable solvent system. This is a powerful technique for achieving very high analytical purity.

Section 3: Recommended Purification Protocols

Protocol 1: High-Purity Vacuum Fractional Distillation

This protocol is designed for the purification of 50-200 g of crude material.

1. Preparation and Setup:

  • Ensure the crude material is dry and free of residual aqueous solutions.
  • Assemble a fractional distillation apparatus, including a round-bottom flask, a Vigreux column (at least 20 cm), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.
  • Add a magnetic stir bar to the distillation flask.
  • Grease all glass joints lightly with vacuum grease.

2. Distillation Procedure:

  • Charge the distillation flask with the crude this compound (not exceeding 2/3 of the flask volume).
  • Begin stirring and slowly apply vacuum, monitoring for excessive bubbling. A typical target pressure is 5-15 mmHg.
  • Once the pressure is stable, gradually heat the distillation flask using a heating mantle.
  • Fraction 1 (Fore-run): Collect the initial low-boiling fraction, which typically contains residual solvents and volatile impurities. The vapor temperature will be low and unstable.
  • Fraction 2 (Main Product): As the vapor temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range (e.g., ± 2°C).
  • Fraction 3 (End-run): When the vapor temperature begins to rise again or distillation slows significantly, stop collecting the main fraction. This final fraction may contain higher-boiling impurities.
  • Stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before disassembling.

3. Purity Analysis:

  • Analyze all collected fractions using Gas Chromatography (GC) or ¹H NMR to determine purity.

ParameterRecommended ValueRationale
Vacuum Pressure 5-15 mmHgLowers the boiling point to prevent thermal degradation.
Mantle Temperature 20-30°C above vapor temp.Provides a steady rate of distillation without overheating.
Stirring Speed ~150-200 RPMEnsures smooth boiling and even heat distribution.
Purity Target >99.0%Achievable for removing most common synthesis impurities.[9]
Protocol 2: Flash Column Chromatography (For Polishing)

This protocol is suitable for purifying smaller quantities (1-10 g) or for removing closely related impurities after distillation.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel, 230-400 mesh.
  • Mobile Phase (Eluent): A non-polar/polar solvent system such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
  • Crucial Additive: Add 0.5% v/v triethylamine (Et₃N) to the prepared mobile phase to prevent peak tailing.[5][6]
  • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal system should give the product an Rf value of ~0.25-0.35.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes/EtOAc + 0.5% Et₃N).
  • Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the semi-purified compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
  • Alternatively, for better resolution, perform a "dry load": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
  • Collect fractions in test tubes or vials.
  • Monitor the elution process using TLC by spotting fractions onto a TLC plate.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
  • Place the resulting oil under high vacuum to remove any final traces of solvent.

References

Technical Support Center: Synthesis of Tertiary Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tertiary aminoketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses the most frequent problems observed during the synthesis of tertiary aminoketones, particularly via the Mannich reaction, a cornerstone for constructing these valuable motifs.[1][2]

Issue 1: Significant Formation of bis-Mannich Adducts

Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the bis-Mannich product. How can I favor the formation of the desired mono-adduct?

Root Cause Analysis: bis-Mannich adducts form when the starting ketone or active methylene compound possesses more than one acidic proton, allowing for a second aminomethylation event.[3][4] This is often thermodynamically favored, leading to diminished yields of the desired mono-aminoketone.[3]

Strategic Solutions:

  • Stoichiometric Control (The First Line of Defense): The most direct approach is to carefully control the molar ratios of your reactants.

    • Protocol: Begin with a 1:1.1:1.1 molar ratio of your ketone substrate to the amine and aldehyde (e.g., formaldehyde).[3] A slight excess of the amine and aldehyde can drive the reaction to completion, but a large excess will promote the formation of the bis-adduct. Limiting the amount of formaldehyde and the secondary amine is crucial for favoring the mono-Mannich product.[5]

  • Order of Addition: The way you combine your reagents can significantly influence the outcome. Instead of mixing all components at once, consider a controlled addition.

    • Protocol: In a flask, dissolve your ketone substrate in the chosen solvent. In a separate vessel, pre-mix the secondary amine and the aldehyde. Cool the ketone solution to 0 °C in an ice bath and then add the amine/aldehyde mixture dropwise over a period of 30-60 minutes.[3] This maintains a low concentration of the electrophilic iminium ion at any given time, reducing the likelihood of a second addition to the initially formed mono-Mannich base.

  • Leveraging Steric Hindrance: The size of the amine can be a powerful tool for directing selectivity.

    • Expert Insight: Employing a bulkier secondary amine (e.g., diisopropylamine instead of dimethylamine) can sterically shield the mono-Mannich product, making the second aminomethylation step less favorable.[3]

  • Protecting Group Strategy (For Persistent Cases): When the above methods are insufficient, a protecting group strategy offers a more definitive solution.[3]

    • Concept: Temporarily block one of the active methylene sites on your substrate, perform the Mannich reaction, and then deprotect to yield the mono-adduct.[3] For symmetrical diketones, one carbonyl can be selectively protected as a ketal.[3]

Workflow for Minimizing bis-Mannich Adducts:

Start High Yield of bis-Mannich Adduct Stoichiometry Adjust Stoichiometry (Limit Amine/Aldehyde) Start->Stoichiometry Initial Step Order Control Order of Addition (Dropwise Addition) Stoichiometry->Order If still problematic Success Desired Mono-Adduct Stoichiometry->Success Sterics Use Sterically Hindered Amine Order->Sterics If selectivity is low Order->Success Protection Employ Protecting Group Strategy Sterics->Protection For challenging substrates Sterics->Success Protection->Success

Caption: Troubleshooting workflow for minimizing bis-Mannich adduct formation.

Issue 2: Low or No Yield of the Desired Tertiary Aminoketone

Question: My reaction is not proceeding, or I am getting a very low yield of the Mannich base. What factors should I investigate?

Root Cause Analysis: Low yields can stem from several factors, including poor reagent quality, suboptimal reaction conditions, or the occurrence of competing side reactions.

Systematic Troubleshooting:

  • Reagent Quality Check:

    • Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Aged paraformaldehyde can depolymerize improperly, leading to inconsistent formaldehyde concentration.[5]

    • Amine: Ensure the secondary amine is pure and has been stored correctly to prevent degradation.

    • Ketone/Active Methylene Compound: Impurities in your starting ketone can participate in undesired side reactions.[5]

  • Reaction Conditions Optimization:

    • Temperature: The reaction temperature is critical. Some Mannich reactions require heating to reflux for several hours to proceed at a reasonable rate.[5] Conversely, for sensitive substrates, lower temperatures may be necessary to prevent decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] Mannich reactions can take anywhere from a few hours to overnight to reach completion.[5]

    • Solvent: Protic solvents like ethanol, methanol, or water are commonly used as they facilitate the formation of the reactive iminium ion.[5] The choice of solvent can significantly impact reaction rates and yields.[3]

  • Catalyst/pH:

    • The Mannich reaction is typically acid-catalyzed.[6] A catalytic amount of a strong acid like HCl is often added to promote the formation of the electrophilic iminium ion from the amine and aldehyde.[2][5]

Table 1: Troubleshooting Low Yields in Mannich Reactions

Potential Cause Recommended Action Rationale
Poor Reagent Quality Use fresh paraformaldehyde and pure amine and ketone.Impurities can inhibit the reaction or lead to side products.[5]
Suboptimal Temperature Experiment with a range of temperatures (e.g., room temp, reflux).The activation energy for the reaction must be overcome.[5]
Insufficient Reaction Time Monitor the reaction by TLC/LC-MS until the starting material is consumed.Reactions may be slower than anticipated.[3][5]
Incorrect Solvent Try different protic solvents (e.g., ethanol, methanol, water).Solvent polarity can influence the stability of intermediates.[3][5]
Lack of Catalyst Add a catalytic amount of acid (e.g., HCl).Acid catalysis is crucial for generating the reactive iminium ion.[5][6]
Issue 3: Product Decomposition During Workup (Retro-Mannich Reaction)

Question: I seem to be losing my product during the workup and purification steps. What could be happening?

Root Cause Analysis: The Mannich reaction is reversible, and the reverse reaction is known as the retro-Mannich reaction.[7] This decomposition of the Mannich base back to the starting ketone, amine, and aldehyde can be triggered by harsh workup conditions.[7]

Preventative Measures:

  • Avoid High Temperatures: Mannich bases are often thermally labile.[7] Avoid excessive heating during solvent removal or distillation. Use a rotary evaporator at a moderate temperature and pressure.

  • Maintain Neutral pH: Both strongly acidic and strongly basic conditions can catalyze the retro-Mannich reaction.[7] During an aqueous workup, it is best to neutralize the reaction mixture carefully. A saturated solution of sodium bicarbonate is a good choice to quench the reaction before extraction.[3]

  • Purification Strategy:

    • Extraction: After quenching, extract the product into a suitable organic solvent. The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[3]

    • Crystallization/Precipitation: In many cases, the Mannich base can be precipitated as its hydrochloride salt. After the reaction, cooling the mixture and adding a solvent like acetone can induce crystallization, which is an effective purification method.[5]

Mechanism of Retro-Mannich Reaction:

Mannich_Base Tertiary Aminoketone (Mannich Base) Protonation Protonation of Carbonyl (Acidic Conditions) Mannich_Base->Protonation H+ Deprotonation Deprotonation of α-Carbon (Basic Conditions) Mannich_Base->Deprotonation B: Intermediate Unstable Intermediate Protonation->Intermediate Deprotonation->Intermediate Products Ketone + Amine + Aldehyde Intermediate->Products C-C Bond Cleavage

Caption: Catalysis of the retro-Mannich reaction under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are other common side reactions besides bis-amination and retro-Mannich?

A1:

  • Self-Condensation of the Ketone/Aldehyde: An aldol condensation can compete with the Mannich reaction, especially under basic conditions.[5] Using acidic conditions, which are typical for the Mannich reaction, generally suppresses this side reaction.[5]

  • Enamine Formation and Alkylation: Secondary amines can react with ketones to form enamines.[8][9] While the enamine is an intermediate in some Mannich pathways, it can also be alkylated by other electrophiles present in the reaction mixture, leading to undesired byproducts.[8][10]

  • Polymerization of Formaldehyde: Using a controlled, dropwise addition of formaldehyde solution can help prevent its polymerization, which can be an issue with using aged paraformaldehyde.[5]

Q2: Are there alternative methods for synthesizing tertiary aminoketones if the Mannich reaction fails?

A2: Yes, several other methods exist:

  • Aza-Michael Addition: This involves the addition of a secondary amine to an α,β-unsaturated ketone.[1] This can be a more atom-economical approach.

  • Reductive Hydroamination of Ynones: This method can provide access to β-aminoketones through the reaction of ynones with amines.[1]

  • Alkylation of Enamines (Stork Enamine Synthesis): As mentioned, pre-formed enamines can be alkylated with suitable electrophiles.[8][10][11] This offers a high degree of control over the regioselectivity of the alkylation.

  • Direct α-C-H Amination of Ketones: Modern methods using transition-metal catalysis allow for the direct coupling of ketones with amines.[12]

Q3: How can I effectively purify my tertiary aminoketone from unreacted secondary amine?

A3: This is a common purification challenge.

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The tertiary aminoketone and the unreacted secondary amine will be protonated and move to the aqueous layer. Then, carefully basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent. The success of this depends on the difference in pKa values.

  • Column Chromatography: While challenging due to the basic nature of amines interacting with acidic silica gel, it is often necessary. Using a mobile phase system containing a small amount of a competing amine like triethylamine (e.g., 0.1-1%) can help to achieve good separation.[13] Alternatively, using amine-functionalized silica can simplify the purification.[13]

  • Ion Exchange Chromatography: Strong cation exchange (SCX) cartridges can be very effective. The basic amines are retained on the column, and after washing away neutral impurities, the desired tertiary amine can be eluted with a solution of ammonia in methanol.[14]

References

Stability and degradation of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-((Dimethylamino)methyl)-5-methylhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a versatile β-amino ketone with applications in pharmaceutical synthesis and as a catalyst.[1] Its utility is intrinsically linked to its stability. Understanding its degradation pathways is critical for developing robust formulations, ensuring accurate experimental results, and meeting regulatory requirements. This guide provides practical, field-proven insights into maintaining the integrity of this compound.

Core Concepts: Stability and Degradation

The stability of this compound is influenced by its two primary functional groups: a tertiary amine and a ketone.[2] These groups are susceptible to specific degradation pathways under various environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry environment at 2-8°C.[3][4] It is crucial to prevent exposure to elevated temperatures, which can accelerate degradation.[2]

Q2: My experimental results are inconsistent. Could this be a stability issue?

A2: Inconsistent results are a common sign of compound instability.[3] The degradation of this compound can lead to a decrease in its effective concentration, resulting in experimental variability. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can impact its stability. It is essential to systematically evaluate the stability of the compound under your specific experimental conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, two primary degradation pathways are anticipated:

  • Oxidation of the Tertiary Amine: The dimethylamino group is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. This process can be accelerated by exposure to light and oxygen.[2]

  • Retro-Michael Reaction (Dealanylation): As a β-amino ketone, the compound can undergo a retro-Michael reaction, particularly under basic conditions. This would lead to the cleavage of the carbon-nitrogen bond, resulting in the formation of 5-methyl-2-hexanone and N,N-dimethylmethaniminium salt, which would be readily hydrolyzed to dimethylamine and formaldehyde.

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of the parent compound and the appearance of degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. A stability-indicating HPLC method should be developed and validated to ensure separation of the parent compound from all potential degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
pH of the Solution β-amino ketones can be unstable in neutral to basic solutions, leading to a retro-Michael reaction.[4]Buffer your solution to a slightly acidic pH (e.g., pH 4-6) to improve stability.
Presence of Oxidizing Agents Contaminants in solvents or reagents can oxidize the tertiary amine.Use high-purity solvents and fresh reagents. Consider degassing solvents to remove dissolved oxygen.
Exposure to Light Photodegradation can occur, especially if the compound is in solution.Protect solutions from light by using amber vials or covering vessels with aluminum foil.
Elevated Temperature Higher temperatures accelerate chemical reactions, including degradation.Prepare solutions fresh and store them at 2-8°C when not in use. For experiments at elevated temperatures, minimize the incubation time.
Issue 2: Poor Peak Shape or Tailing in HPLC Analysis

Symptoms:

  • Asymmetric or tailing peaks for this compound in reversed-phase HPLC.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Interaction with Residual Silanols The basic tertiary amine can interact with acidic residual silanols on the silica-based stationary phase.Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Operating the mobile phase at a lower pH (e.g., pH 3) will protonate the amine, which can also improve peak shape.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and chromatographic behavior of the compound.Optimize the mobile phase pH to achieve the best peak shape and resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Analyze samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Analyze samples at appropriate time points.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 60°C.

    • Analyze samples at appropriate time points.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze samples at appropriate time points and compare with a dark control.

Data Analysis:

  • Monitor the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Propose degradation pathways based on the identified products.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidative Stress cluster_base Basic Conditions parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation ketone 5-Methyl-2-hexanone parent->ketone Retro-Michael amine Dimethylamine + Formaldehyde parent->amine Retro-Michael ForcedDegradationWorkflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress analysis HPLC / LC-MS Analysis stress->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Stability Profile data->end

References

Technical Support Center: Optimizing Aminoketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminoketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Aminoketones are pivotal structural motifs in medicinal chemistry and materials science, but their synthesis can be challenging due to the formation of various byproducts.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate these challenges, enhance product purity, and improve overall yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during aminoketone synthesis, focusing on the most prevalent synthetic routes.

Method 1: The Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of β-aminoketones, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4] While powerful, it is often accompanied by side reactions.[5][6]

Symptom 1: Low Yield and Presence of a Higher Molecular Weight Byproduct

  • Probable Cause: Bis-alkylation. This is a frequent issue when using primary amines. The initially formed secondary amine can react again with the aldehyde and ketone, leading to a bis-alkylated product.[5]

  • Solutions:

    • Utilize a Secondary Amine: The most effective way to prevent bis-alkylation is to use a secondary amine as your starting material. The resulting tertiary amine product cannot undergo further reaction.[5]

    • Control Stoichiometry: If a primary amine is essential, carefully control the molar ratios. Using the primary amine as the limiting reagent can help minimize the second addition.[5]

    • In Situ Amine Generation: A more advanced technique involves the in situ generation of a low concentration of the free primary amine from its hydrobromide salt with a controlled amount of base. This keeps the concentration of the reactive amine low, favoring mono-alkylation.[5]

Symptom 2: Formation of a Complex Product Mixture, Possible Dehydration Products

  • Probable Cause: Competing Aldol Condensation. The enolizable ketone or aldehyde can undergo self-condensation or cross-condensation under the same acidic or basic conditions required for the Mannich reaction. This leads to a complex mixture of aldol products, which may subsequently dehydrate.[5]

  • Solutions:

    • Optimize Reaction Temperature: Lowering the reaction temperature often favors the Mannich reaction over the aldol condensation.[5]

    • Catalyst Screening: Systematically screen different acid or base catalysts. A catalyst that selectively promotes the formation of the iminium ion without excessively promoting enolate formation can significantly improve selectivity.[5]

    • Use Non-Enolizable Aldehydes: Whenever possible, use a non-enolizable aldehyde such as formaldehyde or benzaldehyde to eliminate the possibility of aldehyde self-condensation.[5]

    • Pre-formed Iminium Salts: The use of pre-formed iminium salts provides greater control over the reaction, bypassing the conditions required for their in situ formation and thus reducing the window for competing side reactions.[5]

Workflow for Troubleshooting the Mannich Reaction

Mannich_Troubleshooting Start Poor Yield or Complex Mixture Check_Amine Primary or Secondary Amine? Start->Check_Amine Primary_Amine Primary Amine Used Check_Amine->Primary_Amine Primary Secondary_Amine Secondary Amine Used Check_Amine->Secondary_Amine Secondary Bis_Alkylation High Likelihood of Bis-Alkylation Primary_Amine->Bis_Alkylation Check_Aldol Evidence of Aldol Condensation? Secondary_Amine->Check_Aldol Sol_Amine Solution: 1. Switch to Secondary Amine 2. Control Stoichiometry 3. Use Amine Salt Bis_Alkylation->Sol_Amine Aldol_Products Aldol Byproducts Detected Check_Aldol->Aldol_Products Yes No_Aldol No Obvious Aldol Products Check_Aldol->No_Aldol No Sol_Aldol Solution: 1. Lower Temperature 2. Screen Catalysts 3. Use Non-Enolizable Aldehyde 4. Use Pre-formed Iminium Salt Aldol_Products->Sol_Aldol Sol_General General Optimization: - Check Catalyst Activity - Ensure Anhydrous Conditions No_Aldol->Sol_General End Optimized Reaction Sol_Amine->End Sol_Aldol->End Sol_General->End Weinreb_Mechanism cluster_0 Reaction Phase cluster_1 Workup Phase Weinreb Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Chelated Tetrahedral Intermediate Weinreb->Intermediate Grignard Organometallic Reagent (R'-MgX) Grignard->Intermediate Workup Aqueous Acidic Workup (H3O+) Intermediate->Workup Byproduct Tertiary Alcohol (Byproduct - Avoided) Intermediate->Byproduct This path is blocked due to stability Ketone Desired Ketone (R-CO-R') Workup->Ketone

References

Safe handling and storage of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Welcome to the technical support guide for this compound (CAS No. 91342-74-4). This document is intended for researchers, scientists, and drug development professionals, providing essential information for its safe handling, storage, and use in experimental settings. As a key intermediate in various synthetic processes, including the production of Tetrabenazine, understanding its properties and handling requirements is paramount for ensuring experimental integrity and personnel safety.[1][2]

Section 1: Compound Identification and Properties

This aminoketone is a colorless to light yellow liquid with a mild amine-like odor.[][4] It possesses dual reactivity due to the presence of both a carbonyl group and a tertiary amine, making it a versatile intermediate in organic synthesis.[]

PropertyValueSource(s)
CAS Number 91342-74-4[5][6][7]
Molecular Formula C₁₀H₂₁NO[4][5][6]
Molecular Weight 171.28 g/mol [7][8]
Physical State Liquid (at room temperature)[4][7][9]
Appearance Colorless to light yellow[][4]
Storage Temperature 2-8°C (Refrigerated)[5][7][8][9]
Key Synonyms 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone[4][10]

Section 2: Frequently Asked Questions (FAQs)

Health and Safety

Q1: What are the primary health hazards associated with this compound?

A: This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[5][7][8]

  • H315: Causes skin irritation.[5][7][8]

  • H319: Causes serious eye irritation.[5][7][8]

  • H335: May cause respiratory irritation.[5][7][8]

The signal word for this chemical is "Warning".[7][8] In practice, this means that direct contact with the skin or eyes will likely cause irritation, and inhalation of its vapors or aerosols can irritate the respiratory tract. Accidental ingestion is harmful and requires immediate medical attention.[5][10]

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this liquid?

A: A risk assessment should always be conducted, but the minimum required PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5][6][10] This is crucial to prevent splashes from causing serious eye irritation.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5][11] Gloves must be inspected for integrity before each use and proper removal technique should be followed to avoid skin contact.[5]

  • Skin and Body Protection: A laboratory coat is required.[11] For tasks with a higher risk of splashing, impervious clothing or a chemical-resistant apron should be worn.[10]

  • Respiratory Protection: All handling of the neat compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[12]

The causality is direct: the compound's irritant properties necessitate a physical barrier (PPE) to prevent contact with sensitive tissues like the eyes, skin, and respiratory tract.

Handling and Storage

Q3: What are the optimal storage conditions?

A: The compound should be stored in a refrigerator at 2-8°C .[7][8][9] The container must be kept tightly closed and stored in a dry, well-ventilated area.[10][13] This self-validating protocol ensures stability by minimizing exposure to air, moisture, and elevated temperatures, which could lead to degradation or unwanted side reactions.

Q4: Are there any known incompatibilities I should be aware of?

A: While specific reactivity data is limited, as a tertiary amine and ketone, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or uncontrolled reactions.[14]

Disposal

Q5: How should I dispose of waste containing this compound?

A: Waste material must be treated as hazardous. It should be disposed of by a licensed professional waste disposal service.[5][10][15] Do not dispose of it down the drain or in general waste.[5][10] Contaminated packaging should be disposed of in the same manner as the unused product.[5][10] Always adhere to all federal, state, and local environmental regulations.[10]

Section 3: Troubleshooting Guides

Scenario 1: Accidental Spill

An accidental spill requires a prompt and systematic response to mitigate exposure and prevent contamination. The appropriate response depends on the spill's scale.

Immediate Steps for any Spill:

  • Alert Personnel: Immediately notify others in the vicinity.[16]

  • Assess the Situation: Evaluate the size of the spill and any immediate risks (e.g., proximity to ignition sources).[17]

  • Evacuate if Necessary: For large or uncontained spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[16][18]

Troubleshooting Protocol for a Minor, Contained Spill:

  • Don PPE: Before cleanup, don the full mandatory PPE as described in the FAQ section (goggles, gloves, lab coat).[16]

  • Containment: Prevent the liquid from spreading by creating a dike around the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[18][19] Work from the outside in.[19]

  • Absorption: Apply the absorbent material directly onto the spill until all the liquid is absorbed.[19][20]

  • Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[17][19][20]

  • Decontamination: Clean the spill surface thoroughly with soap and water.[16] For highly sensitive work, a secondary rinse with an appropriate solvent may be necessary, with the rinsate also collected as hazardous waste.

  • Disposal: Label the waste container clearly and arrange for pickup through your institution's hazardous waste program.[20]

  • Restock: Replace any used items from your spill kit.[16]

SpillResponse start Spill Detected assess Assess Spill Size & Immediate Risk start->assess is_minor Minor & Contained? assess->is_minor evacuate EVACUATE AREA ALERT EH&S is_minor->evacuate No ppe Don Appropriate PPE (Goggles, Gloves, Coat) is_minor->ppe Yes contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material for Disposal contain->cleanup decontaminate Decontaminate Surface with Soap & Water cleanup->decontaminate dispose Package & Label as Hazardous Waste decontaminate->dispose end Procedure Complete dispose->end

Caption: Decision workflow for spill response.

Scenario 2: Suspected Compound Degradation

Issue: You observe that the normally colorless to light yellow liquid has developed a darker yellow or brownish tint, or your experimental results are inconsistent.

Causality: Discoloration can be an indicator of degradation or contamination, potentially from improper storage (e.g., exposure to air, light, or elevated temperatures) or the introduction of an impurity. This can alter the compound's reactivity and lead to unreliable experimental outcomes.

Troubleshooting Steps:

  • Quarantine the Material: Do not use the suspect material. Clearly label it as "Suspect - Do Not Use" and segregate it from other stock.

  • Verify Storage Conditions: Confirm that the material has been stored consistently at 2-8°C in a tightly sealed container. Check storage records if available.

  • Analytical Confirmation (Optional): If critical, an analytical technique like NMR or LC-MS can be used to check the purity of the suspect material against a known standard or previous batch data.

  • Resolution: If degradation is confirmed or suspected, dispose of the material following proper hazardous waste procedures.[5][10] Obtain a fresh, unopened vial of the compound for subsequent experiments to ensure data integrity.

Section 4: Experimental Protocols

Protocol 1: Weighing and Preparing a Solution

This protocol ensures accurate measurement and safe handling when preparing a solution from the neat liquid compound. The entire procedure must be performed in a chemical fume hood.

Step-by-Step Methodology:

  • Preparation: Assemble all necessary materials: the stock container of this compound, required PPE, a clean glass vial or flask, an analytical balance, a pipette or syringe, and the chosen solvent.

  • Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.

  • Tare Vessel: Place your empty vial or flask on the analytical balance and press the "tare" or "zero" button.

  • Aliquot Compound: Carefully transfer the desired amount of the liquid compound into the tared vessel using a clean pipette or syringe. Avoid any drips or splashes.

  • Record Mass: Seal the vessel and record the exact mass.

  • Dissolution: Add the calculated volume of your desired solvent to the vessel.

  • Mixing: Gently swirl or stir the mixture until the compound is fully dissolved.

  • Labeling: Immediately label the prepared solution with the compound name, concentration, solvent, date, and your initials.

SolutionPrep start Begin Protocol step1 1. Work in Fume Hood Don Required PPE start->step1 step2 2. Place Weighing Vessel on Balance & Tare step1->step2 step3 3. Carefully Transfer Liquid Compound to Vessel step2->step3 step4 4. Record Exact Mass step3->step4 step5 5. Add Calculated Volume of Solvent to Vessel step4->step5 step6 6. Mix Until Fully Dissolved step5->step6 step7 7. Label Solution Clearly (Name, Conc., Date) step6->step7 end Solution Prepared step7->end

Caption: Standard workflow for solution preparation.

References

Technical Support Center: Overcoming Challenges in Scaling Up Aminoketone Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminoketone production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning aminoketone synthesis from the laboratory bench to a larger scale. Scaling up chemical processes presents a unique set of challenges that can impact yield, purity, and safety. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your scale-up experiments.

Our approach is rooted in fundamental chemical and engineering principles to not only solve immediate problems but also to foster a deeper understanding of the underlying causality.

Troubleshooting Guide: From Benchtop to Bioreactor

This section addresses common, specific problems encountered during the scale-up of aminoketone synthesis. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Section 1: Reaction Performance & Yield
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the primary causes?

A1: A drop in yield upon scale-up is a frequent challenge, often attributable to mass and heat transfer limitations that are negligible at the bench scale but become significant in larger vessels.

  • Causality:

    • Inefficient Mixing: In a large reactor, achieving uniform mixing (homogeneity) of reactants, reagents, and catalysts is more difficult. This can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and impurity formation at the expense of your desired product.

    • Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically as you scale up. This means a larger reactor cannot dissipate heat as efficiently as a small flask. If your reaction is exothermic, the internal temperature can rise uncontrollably, leading to thermal degradation of reactants, products, or catalysts, and favoring side-reaction pathways.

    • Reagent Addition Rate: A slow, controlled addition of a reactive intermediate on a small scale is difficult to replicate proportionally on a large scale. A faster-than-intended local concentration of a reagent can lead to undesired secondary reactions.

  • Troubleshooting Protocol:

    • Characterize the Mixing Dynamics:

      • Consult with a chemical engineer to model the mixing efficiency of your reactor geometry and impeller type.

      • Consider performing a mixing study using a tracer to understand homogenization times.

    • Optimize Thermal Management:

      • Ensure your reactor's heating/cooling jacket is functioning optimally and is appropriately sized for the reaction exotherm.

      • Implement a controlled, semi-batch addition of the limiting reagent. This allows the cooling system to keep pace with heat generation.

    • Re-evaluate Reaction Parameters:

      • Slightly lowering the reaction temperature can sometimes mitigate side reactions that are more sensitive to temperature increases.

      • Increase the reaction time to compensate for potentially lower effective concentrations due to slower mass transfer.

Section 2: Impurity Profile & Product Quality
Q2: I'm observing new impurities and higher levels of known impurities in my scaled-up batch. How can I identify and control them?

A2: Changes in the impurity profile are a direct consequence of the altered reaction conditions at scale, as discussed above. Identifying these impurities is the first step toward mitigating their formation.

  • Causality:

    • Side Reactions: The most common synthetic routes to aminoketones, such as the Mannich reaction, involve several equilibrium steps and potential side reactions.[1][2][3] Changes in local temperature and reactant concentrations can shift these equilibria to favor the formation of byproducts.

    • Process-Related Impurities: These can arise from the manufacturing process itself, including unreacted starting materials, intermediates, or reagents from previous steps.[4]

    • Degradation: The longer processing times and potentially higher temperatures at scale can lead to the degradation of the final aminoketone product.

  • Troubleshooting & Identification Protocol:

    • Impurity Identification:

      • Utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine the molecular weights of the new impurities.[5][6] This is often the gold standard for purity analysis.

      • Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for more volatile impurities or residual solvents.[5]

      • If possible, isolate the impurity using preparative chromatography and characterize its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Source Determination:

      • Review the synthetic pathway to hypothesize potential side reactions (e.g., dimer formation, over-alkylation, elimination).

      • Analyze samples from different stages of the process (in-process controls) to pinpoint where the impurity is being formed.

    • Mitigation Strategy:

      • Stoichiometry Control: Adjust the molar ratios of your reactants. For example, in a Mannich reaction, carefully controlling the amount of the amine or aldehyde can minimize certain byproducts.

      • Temperature and pH Control: Implement stricter control over the reaction temperature and pH, as small deviations can have a large impact on the impurity profile.

      • Purification Optimization: Develop a more robust purification method, such as recrystallization with a different solvent system or chromatography, to remove the specific impurities formed at scale.

Visualizing Potential Side Reactions in Mannich Synthesis

The following diagram illustrates a typical Mannich reaction for aminoketone synthesis and highlights points where common side reactions can occur, leading to impurities.

Mannich_Side_Reactions Ketone Enolizable Ketone Enol Enol/Enolate Ketone->Enol Base/Acid Aldehyde Aldehyde (e.g., Formaldehyde) Iminium Iminium Ion Aldehyde->Iminium Amine Amine Amine (Primary or Secondary) Amine->Iminium Product β-Aminoketone (Desired Product) Enol->Product Attacks Iminium Ion Self_Condensation Aldol Condensation (Ketone Self-Reaction) Enol->Self_Condensation Attacks another Ketone Molecule Iminium->Product Bis_Product Bis-Mannich Product (Over-alkylation) Product->Bis_Product Reacts with another Iminium Ion Elimination α,β-Unsaturated Ketone (Elimination Product) Product->Elimination Heat / pH change

Caption: Potential side reactions in Mannich synthesis leading to common impurities.

Section 3: Product Isolation & Purification
Q3: My aminoketone product is "oiling out" instead of crystallizing during workup at a large scale. How can I achieve a solid product?

A3: "Oiling out" or failure to crystallize is a common scale-up issue, often caused by impurities inhibiting crystal lattice formation or by differences in cooling rates.

  • Causality:

    • Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the ordered arrangement of molecules needed for crystallization.

    • Supersaturation Rate: Rapid cooling of a large volume can lead to a state of high supersaturation where molecules crash out of solution as an amorphous oil rather than forming ordered crystals.

    • Solvent Choice: A solvent system that works well for a small, rapidly cooled crystallization may not be optimal for the slower cooling and different mass transfer characteristics of a large batch.[7]

  • Troubleshooting Protocol for Crystallization:

    • Ensure Purity: Before attempting crystallization, ensure the crude product is as pure as possible. Consider an initial purification step like a liquid-liquid extraction or a charcoal treatment to remove gross impurities.

    • Optimize the Solvent System:

      • Experiment with different solvent/anti-solvent combinations at a small scale. Common choices include mixtures like ethanol/water, acetone/hexane, or ethyl acetate/heptane.[7]

      • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Control the Cooling Profile:

      • Implement a slow, linear cooling ramp. Avoid "cold shocking" the solution. A typical rate might be 5-10 °C per hour.

      • Hold the solution at the temperature where it becomes cloudy (the metastable zone) for a period to allow for nucleation.

    • Utilize Seeding:

      • Once the solution is supersaturated, add a small amount (0.1-1% by weight) of pure, crystalline product (seed crystals) to induce crystallization. This provides a template for crystal growth.

    • Adjust pH: For aminoketones, which are basic, the pH of the solution can dramatically affect solubility. Sometimes, partial neutralization to form a salt can aid in crystallization.[8]

Data Summary: Common Analytical Techniques for Impurity Profiling
TechniquePrincipleApplication in Aminoketone ProductionStrengthsLimitations
HPLC Differential partitioning between a mobile and stationary phasePrimary method for purity analysis, quantification of impurities, and in-process control.High resolution, quantitative, versatile for a wide range of compounds.[5]Can be time-consuming, requires method development.
GC-MS Separation by volatility followed by mass-based detectionAnalysis of residual solvents, volatile starting materials, and certain byproducts.Excellent for volatile compounds, provides structural information (MS).Not suitable for non-volatile or thermally labile compounds.
LC-MS HPLC separation coupled with mass spectrometryIdentification of unknown impurities by providing molecular weight information.High sensitivity and specificity, powerful for structural elucidation.Can be complex to operate, matrix effects can cause ion suppression.
NMR Nuclear magnetic resonance spectroscopyDefinitive structural confirmation of the final product and isolated impurities.Provides detailed structural information, quantitative (qNMR).Lower sensitivity than MS, requires pure samples for clear spectra.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up aminoketone synthesis?

A: Safety is paramount. Key concerns include:

  • Thermal Runaway: Many reactions, including the Mannich reaction, can be exothermic. At scale, the inability to dissipate heat effectively can lead to a dangerous, uncontrolled increase in temperature and pressure. A thorough thermal hazard evaluation is essential before scaling up.

  • Reagent Handling: Many starting materials, such as formaldehyde, are toxic and volatile. Amines can be corrosive and flammable.[9][10] Always handle reagents in well-ventilated areas (e.g., fume hoods or walk-in hoods for large quantities) and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.[10][11]

  • Waste Disposal: Chemical waste must be segregated and disposed of according to institutional and regulatory guidelines.[12] Never pour chemical waste down the drain.[11]

Q: How do I develop effective in-process controls (IPCs) for my scale-up process?

A: IPCs are critical for monitoring the reaction and ensuring it is proceeding as expected.

  • Identify Critical Parameters: Determine which parameters most affect the reaction's outcome (e.g., disappearance of a starting material, formation of product, appearance of a key impurity).[13]

  • Choose the Right Technique: HPLC is often the method of choice for monitoring the concentration of reactants and products.[14][15] A simple Thin Layer Chromatography (TLC) check might suffice for a quick qualitative assessment.

  • Set Acceptance Criteria: Define the expected values for your IPCs at various time points. For example, "After 4 hours, starting material X should be <5% by HPLC area."

  • Implement Process Analytical Technology (PAT): For advanced manufacturing, consider PAT tools like in-situ IR or Raman spectroscopy to monitor the reaction in real-time without taking samples, allowing for more precise control.[16]

Q: What regulatory aspects should I consider when scaling up a potential Active Pharmaceutical Ingredient (API)?

A: When producing an aminoketone intended for pharmaceutical use, you must operate under Current Good Manufacturing Practices (cGMP).

  • Process Validation: You will need to demonstrate that your manufacturing process is robust, controlled, and consistently produces a product of a predefined quality.

  • Impurity Qualification: Any impurity present above a certain threshold (typically 0.10-0.15% for APIs) must be identified, and its safety must be justified through toxicological data or literature precedent.

  • Documentation: Every step of the process, from raw material receipt to final product release, must be meticulously documented.

  • Regulatory Guidance: Familiarize yourself with guidelines from regulatory bodies like the FDA and EMA, which provide specific expectations for API manufacturing and control.[17][18][19]

Visualizing a General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to follow when encountering a problem during scale-up.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, High Impurity) Data_Review Review Batch Records & Process Data Start->Data_Review Hypothesize Formulate Hypothesis (e.g., Poor Mixing, Temp Spike) Data_Review->Hypothesize Small_Scale Design & Conduct Small-Scale Experiments to Test Hypothesis Hypothesize->Small_Scale Analyze Analyze Results (HPLC, GC-MS, etc.) Small_Scale->Analyze Evaluate Hypothesis Supported? Analyze->Evaluate Evaluate->Hypothesize No Implement Implement Corrective Action at Scale (e.g., Modify SOP) Evaluate->Implement Yes Confirm Run Confirmatory Scaled-Down Batch Implement->Confirm End Problem Resolved Confirm->End

Caption: A systematic workflow for troubleshooting scale-up issues in chemical synthesis.

References

Technical Support Center: Solvent Effects on the Rate of Mannich Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical role of solvents in Mannich reactions. The following question-and-answer section is designed to address common issues and provide a strong causal understanding to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Principles

Question 1: My Mannich reaction is unexpectedly slow. How does the solvent fundamentally influence the reaction rate?

The solvent is not merely a medium for dissolution; it is an active participant in the Mannich reaction mechanism, primarily by influencing the stability of key intermediates and transition states. The reaction generally proceeds in two main stages:

  • Iminium Ion Formation: The amine and aldehyde react to form an electrophilic iminium ion.[1][2]

  • Nucleophilic Attack: An enolizable carbonyl compound (the "active hydrogen" component) forms an enol, which then attacks the iminium ion to create the final C-C bond.[1][3]

A solvent's properties—specifically its polarity and proticity (ability to donate protons)—dictate how effectively it stabilizes the charged intermediates and transition states involved in these steps. An incorrect solvent choice can hinder the formation of the crucial iminium ion, dramatically slowing the entire reaction.

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation Amine Amine Iminium Iminium Ion (Electrophile) Amine->Iminium + Aldehyde Aldehyde Product Mannich Base (β-Amino Carbonyl) Iminium->Product C-C Bond Formation Ketone Active H Compound (e.g., Ketone) Enol Enol (Nucleophile) Ketone->Enol Tautomerization

Section 2: Solvent Selection Guide

Question 2: What is the difference between protic and aprotic solvents, and which is generally better for a Mannich reaction?

The choice between a protic and aprotic solvent is one of the most critical parameters for a successful Mannich reaction.

  • Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol, acetic acid) and can act as hydrogen bond donors.[4] They excel at stabilizing both anions and cations. For the Mannich reaction, they are particularly effective because they stabilize the charged iminium ion intermediate through hydrogen bonding, which often accelerates its formation.[5][6][7]

  • Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile, acetone).[4] They are good at solvating cations but are less effective at solvating anions because they cannot donate hydrogen bonds.[8][9]

General Recommendation: For most standard Mannich reactions, polar protic solvents are the preferred choice .[5][10] They provide a high concentration of the electrophilic iminium ion, which is often the key to a successful reaction.[6] Kinetic studies have shown that increasing the solvent's dielectric constant (a measure of polarity) can increase the overall reaction rate, indicating that the transition state is more charged than the reactants and is better stabilized by a polar environment.[11]

Solvent_Interaction cluster_protic Protic Solvent Environment cluster_aprotic Aprotic Solvent Environment Iminium_P R₂N⁺=CH₂ (Iminium Ion) H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O Iminium_A R₂N⁺=CH₂ (Iminium Ion) DMSO_1 DMSO DMSO_2 DMSO

Question 3: I see ethanol, methanol, and water used frequently. How do I choose between them?

While all are good protic solvents, subtle differences can impact your reaction:

  • Ethanol/Methanol: These are excellent general-purpose solvents for Mannich reactions. They effectively dissolve a wide range of organic substrates while still being polar and protic enough to facilitate iminium ion formation.

  • Water: Water is a highly effective solvent due to its high polarity and ability to form strong hydrogen bonds.[12] In some cases, the addition of water to an organic solvent can even be beneficial.[13] However, a key consideration is the solubility of your organic starting materials. If your ketone or amine has poor water solubility, the reaction may become mass-transfer limited, slowing it down.

  • Mixed Solvents: Using a mixture, such as ethanol/water, can be a powerful strategy to balance substrate solubility with the high polarity needed for the reaction.[11][14] One kinetic study found that adding ethanol or acetonitrile to water actually decreased the reaction rate, suggesting that in that specific system, selective solvation by the highly polar water molecules was optimal for stabilizing the transition state.[14] This highlights that the "best" solvent system can be highly substrate-dependent.

SolventTypeDielectric Constant (ε at 25°C)Key Considerations for Mannich Reactions
Water Polar Protic80.1Excellent for stabilizing iminium ions; may have substrate solubility issues.[12][13]
Methanol Polar Protic32.7Good balance of polarity and organic solubility.[7][10]
Ethanol Polar Protic24.5Very common, good general-purpose solvent.[7][10][15]
Acetonitrile Polar Aprotic37.5Less effective at stabilizing iminium ions via H-bonding.[14]
THF Polar Aprotic7.6Generally not recommended unless specific conditions require it.[13]
Toluene Nonpolar2.4Poor choice; does not stabilize charged intermediates.[13]
Section 3: Troubleshooting Common Issues

Question 4: My reaction gives a very low yield, or I've recovered only starting material. What's the first solvent-related parameter I should check?

If you're experiencing low or no conversion, the primary suspect is inefficient formation of the iminium ion.

Troubleshooting Workflow:

// Solvent Branch SolventIs [label="What is your current solvent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Protic [label="Protic\n(e.g., EtOH, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aprotic [label="Aprotic / Nonpolar\n(e.g., THF, Toluene)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

CheckSolvent -> SolventIs; SolventIs -> Protic [label="Protic"]; SolventIs -> Aprotic [label="Aprotic"];

// Protic Solutions ProticAction1 [label="Action: Increase Polarity\nTry water/ethanol mixture", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProticAction2 [label="Action: Consider pH\nAcid catalysis may be needed", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protic -> ProticAction1; Protic -> ProticAction2;

// Aprotic Solutions AproticAction [label="Action: Switch to a Protic Solvent\n(e.g., Ethanol)\nThis is the most likely fix.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aprotic -> AproticAction;

} } Caption: Troubleshooting workflow for low-yielding Mannich reactions.

The most common solvent-related mistake is using an aprotic or nonpolar solvent that cannot adequately stabilize the charged iminium intermediate. If you are using a solvent like THF, Dichloromethane, or Toluene, the first and most effective troubleshooting step is to switch to a polar protic solvent like ethanol or methanol .[10] This single change often resolves the issue by facilitating the rate-limiting iminium formation step.

Question 5: I'm observing significant side products like bis-Mannich adducts or aldol condensation. Can the solvent help minimize these?

Yes, the solvent can influence the relative rates of competing reaction pathways.

  • Bis-Mannich Products: This occurs when the active hydrogen compound has multiple acidic protons, allowing for a second aminomethylation.[10] While primarily controlled by stoichiometry, the solvent can play a role. A solvent system that promotes rapid reaction may consume the reagents before the second addition can occur.

  • Aldol Condensation: Self-condensation of the ketone or aldehyde starting material can compete with the Mannich reaction.[10] This is often more prevalent under basic conditions. Using an amine hydrochloride salt in a protic solvent helps maintain slightly acidic conditions, which generally favors the Mannich pathway over the base-catalyzed aldol pathway.[2][10]

  • Schiff Base Formation: In some cases, particularly with certain catalysts like lipases, using a neat organic solvent can lead to the formation of the Schiff base (from the amine and aldehyde) as the major product, with little to no subsequent C-C bond formation. The addition of water was found to be crucial to favor the desired Mannich reaction.[13]

If you are facing issues with side products, consider adjusting your solvent system to one that is known to favor the Mannich pathway, such as refluxing ethanol with the amine hydrochloride salt.

Section 4: Advanced Protocols

Question 6: How can I experimentally quantify the effect of different solvents on my specific Mannich reaction?

A kinetic study is the most rigorous way to quantify solvent effects. By measuring the reaction rate constant (k) in different solvents, you can directly compare their impact. UV-Vis spectrophotometry is a common and accessible method for this.[11][14][16]

Protocol: Kinetic Analysis of a Mannich Reaction via UV-Vis Spectrophotometry

This protocol is a generalized procedure. You must first determine a suitable wavelength (λ) where your product absorbs light but your starting materials do not, or where the change in absorbance is maximal.

1. Preparation:

  • Prepare stock solutions of your three reactants (e.g., 0.1 M benzaldehyde, 0.1 M aniline, and 1.0 M acetophenone) in the solvent you wish to test (e.g., pure ethanol).
  • Prepare a second set of identical stock solutions in a different solvent (e.g., a 1:1 ethanol/water mixture) for comparison.
  • Ensure all solutions are thermally equilibrated to the desired reaction temperature in a water bath.

2. Measurement:

  • Set your UV-Vis spectrophotometer to measure absorbance at the predetermined wavelength (λ_max of the product).
  • In a quartz cuvette, combine the active hydrogen compound (acetophenone) and the aldehyde (benzaldehyde) solutions in the desired stoichiometric ratio. Use the chosen solvent to reach the final volume. This is your "blank" or initial reading (A₀).
  • Initiate the reaction by adding the amine solution to the cuvette. Quickly mix with a pipette and immediately begin recording the absorbance (A_t) as a function of time (t). Record data at regular intervals (e.g., every 60 seconds) for a period sufficient to observe a significant change (e.g., 2-3 half-lives).

3. Data Analysis:

  • The reaction is often pseudo-first-order if one reactant (like the acetophenone) is in large excess.
  • The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction. The slope of this line will be -k_obs.
  • Compare the k_obs values obtained in different solvents. A higher k_obs value indicates a faster reaction rate in that solvent.

4. Interpretation:

  • By comparing the rate constants, you can draw direct conclusions about which solvent accelerates your reaction. For instance, if k_obs in ethanol/water is significantly greater than k_obs in pure ethanol, it provides strong evidence that the more polar, protic environment is beneficial for your specific substrates.[11]

References

Technical Support Center: Method Refinement for Analyzing Aminoketone Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aminoketone purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this important class of compounds. Aminoketones, containing a basic amine functional group, often present unique challenges during chromatographic analysis. This resource offers troubleshooting guidance and frequently asked questions to help you develop robust, accurate, and reliable analytical methods.

Troubleshooting Guide: Common Issues in Aminoketone Analysis

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Q1: My aminoketone peak is exhibiting significant tailing in my reversed-phase HPLC method. What is causing this and how can I fix it?

A1: Peak tailing is the most common issue when analyzing basic compounds like aminoketones.[1][2] The primary cause is secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the surface of conventional silica-based stationary phases (e.g., C18)[3][4][5]. These interactions lead to multiple retention mechanisms, causing the peak to tail.[2]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

1. Mobile Phase pH Adjustment:

  • The Problem: At mid-range pH, residual silanols (pKa ~3.5-4.5) are deprotonated (negatively charged), while the aminoketone (pKa typically 7-10) is protonated (positively charged), leading to strong ionic interactions.

  • The Solution: Lowering the mobile phase pH to between 2 and 3 ensures that the residual silanols are fully protonated (neutral), minimizing these secondary interactions.[1][3] At this low pH, the aminoketone is fully ionized, leading to a more consistent interaction with the stationary phase and improved peak shape.

    • Action: Use a buffer like phosphate or formate at a concentration of 10-50 mM to maintain a stable low pH.[2][3]

2. Choice of Stationary Phase:

  • The Problem: Standard Type B silica columns, even when end-capped, have accessible residual silanols that cause tailing with basic compounds.[4]

  • The Solution: Modern column chemistries are designed to minimize these effects.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes.[5]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charge on the surface, which repels basic analytes and prevents them from interacting with the underlying silica.[3]

    • High-Purity Silica: Using columns packed with high-purity silica reduces the concentration of metal impurities that can create highly acidic and problematic silanol groups.[1]

3. Mobile Phase Additives (Use with Caution):

  • The Problem: An alternative to pH control is to use a competing base to mask the silanol groups.

  • The Solution: Adding a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape.[1] The TEA will preferentially interact with the active silanol sites, reducing their availability to the aminoketone analyte. However, TEA can be problematic as it may shorten column lifetime and is not ideal for mass spectrometry (MS) detection. This approach is becoming less common with the availability of better column technologies.[1]

4. Column Overload:

  • The Problem: Injecting too much sample can saturate the stationary phase, leading to a specific type of peak distortion known as overload tailing.[1][2]

  • The Solution: Reduce the sample concentration or the injection volume and re-inject. If the peak shape improves, the original issue was likely column overload.[2][3]

Q2: I am trying to separate enantiomers of a chiral aminoketone, but I'm not getting any resolution. What should I consider?

A2: Chiral separation of aminoketones requires a chiral environment to differentiate between the enantiomers. This is typically achieved using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC).

1. Column Selection is Key:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including aminoketones.[6][7][8] Columns like Chiralcel® and Chiralpak®, which are based on cellulose or amylose derivatives, are excellent starting points.[6][7][8] Studies have shown that cellulose derivatives may offer higher enantioselectivity for some β-amino ketones compared to amylose derivatives.[6][7]

  • Pirkle-Type CSPs: These are another class of CSPs that can be effective, though some studies have reported limited success for certain aminoketones compared to polysaccharide phases.[9]

2. Mobile Phase Optimization:

  • Normal Phase vs. Reversed Phase: Chiral separations are often more successful in normal-phase mode (e.g., hexane/alcohol mixtures) than in reversed-phase mode.[6][7][8] The choice of alcohol (e.g., ethanol, isopropanol) and its concentration in the mobile phase can significantly impact selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often more efficient than HPLC.[10] It uses supercritical CO2 as the main mobile phase component, often with an alcohol co-solvent. SFC can offer faster separations and reduced solvent consumption. A screening approach using both HPLC and SFC with a variety of columns and mobile phases is often the most effective strategy.[10]

3. Capillary Electrophoresis (CE):

  • For some aminoketones, CE with chiral selectors like cyclodextrins in the buffer can provide excellent and rapid separations, sometimes outperforming HPLC.[9]

Q3: My aminoketone seems to be degrading during sample preparation or analysis. How can I improve its stability?

A3: Aminoketones can be susceptible to degradation, especially under certain pH and temperature conditions. A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products.[11][12][13][14]

1. pH of the Sample Diluent:

  • The Problem: The pH of the sample diluent can significantly impact the stability of the analyte. For aminoketones, both highly acidic and highly basic conditions can potentially lead to degradation over time.

  • The Solution: The sample diluent should ideally be similar to the initial mobile phase conditions to ensure good peak shape and stability.[13] Prepare samples in a diluent buffered to a pH where the aminoketone is stable. This often means a slightly acidic pH. Conduct solution stability studies as part of your method validation to determine the optimal storage conditions and time frame for your prepared samples.

2. Temperature Control:

  • The Problem: Elevated temperatures can accelerate degradation.

  • The Solution: Use a refrigerated autosampler (e.g., 4°C) to store samples during the analytical run. This is particularly important for long sequences.

3. Forced Degradation Studies:

  • To develop a truly stability-indicating method, you must perform forced degradation studies as outlined by ICH guidelines.[12][14] This involves subjecting the aminoketone to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[12] Your analytical method must then be able to separate the main aminoketone peak from all significant degradation products.[12]

Frequently Asked Questions (FAQs)

What is a good starting point for developing a generic HPLC method for aminoketone purity analysis?

A good starting point for a reversed-phase HPLC method for aminoketones would be:

  • Column: A C18 column with a polar-embedded phase or a CSH phase, e.g., 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A generic screening gradient, for example, 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the aminoketone has maximum absorbance.

  • Injection Volume: 5-10 µL.

This starting point can then be optimized based on the results.

Can I use Gas Chromatography (GC) to analyze aminoketone purity?

Yes, GC can be used for the analysis of amines and aminoketones, especially for volatile compounds.[15][16] However, the high polarity and reactivity of the amine and hydroxyl groups can lead to challenges such as poor peak shape and adsorption on the column.[17] Specialized columns, such as the Agilent CP-Volamine, are designed for the analysis of highly polar compounds like amines and can provide good chromatography.[16] Derivatization to reduce polarity and improve volatility is also a common strategy in GC analysis of amino compounds.[18]

How do I validate my refined analytical method?

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[19][20] According to USP <1225> and ICH Q2(R1) guidelines, the following parameters should be evaluated:[14][20][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[20][22]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]

Experimental Protocols & Workflows

Protocol: A Robust, Generic RP-HPLC Method for Aminoketone Purity
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded/CSH column).

    • Mobile Phase A: 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[23]

    • Detection Wavelength: As determined by UV scan of the analyte.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A/Mobile Phase B (95:5 v/v).

    • Prepare a stock solution of the aminoketone standard and sample at a concentration of approximately 1 mg/mL in the diluent.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the aminoketone peak should be ≤ 1.5.

Workflow for Method Development & Troubleshooting

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Method Development cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation & Finalization Start Define Analytical Target Profile (ATP) Info Gather Analyte Information (pKa, logP, UV spectra) Start->Info Method_Screen Initial Method Screening (Generic Gradient, Column Chemistries) Info->Method_Screen Eval Evaluate Initial Results (Peak Shape, Resolution) Method_Screen->Eval Tailing Peak Tailing? Eval->Tailing Resolution Poor Resolution? Tailing->Resolution No Optimize_MP Adjust Mobile Phase (pH, Buffer Strength) Tailing->Optimize_MP Yes Optimize_Grad Optimize Gradient Slope & Time Resolution->Optimize_Grad Yes Final_Method Finalized Method Resolution->Final_Method No Optimize_Grad->Eval Optimize_Col Screen Alternative Columns (Polar-Embedded, CSH, etc.) Optimize_MP->Optimize_Col Optimize_Col->Eval Validation Perform Method Validation (ICH/USP Guidelines) Final_Method->Validation SOP Write Standard Operating Procedure (SOP) Validation->SOP

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-((Dimethylamino)methyl)-5-methylhexan-2-one and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-((Dimethylamino)methyl)-5-methylhexan-2-one, a β-aminoketone of interest in pharmaceutical and organic synthesis.[1] We will explore the predictable fragmentation pathways of this molecule under electron ionization (EI), compare these pathways to related structures, and provide a foundational experimental protocol for researchers. Our approach is grounded in the fundamental principles of mass spectrometry, offering insights into the causal mechanisms behind the observed fragmentation patterns.

Introduction to the Analyte and Analytical Imperative

This compound (C₁₀H₂₁NO, Molecular Weight: 171.28 g/mol ) is a molecule featuring two key functional groups that dictate its behavior in a mass spectrometer: a ketone (carbonyl group) and a tertiary amine.[2][3] Understanding the fragmentation of this molecule is crucial for its identification in complex mixtures, for quality control in its synthesis, and for its characterization in various research and development settings. The presence of both a carbonyl and a tertiary amine group suggests a rich and predictable fragmentation pattern, primarily driven by α-cleavage and the McLafferty rearrangement.[4][5][6][7]

Predicted Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 171. Due to the presence of a nitrogen atom, this molecular ion will have an odd nominal mass, a helpful diagnostic tool known as the nitrogen rule.[8] The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses.

Alpha-Cleavage: The Dominant Fragmentation Route

Alpha-cleavage is a common fragmentation pathway for both ketones and amines, involving the breaking of a carbon-carbon bond adjacent to the functional group.[6][9][10] For this compound, there are three potential sites for α-cleavage.

  • Cleavage adjacent to the carbonyl group:

    • Loss of a methyl radical (•CH₃) to form a resonance-stabilized acylium ion at m/z 156 .

    • Loss of the isobutyl group ((CH₃)₂CHCH₂-) as a radical to form an acylium ion at m/z 114 .

  • Cleavage adjacent to the amino group:

    • The most favorable α-cleavage for amines involves the loss of the largest alkyl radical to form a stable iminium ion.[11] In this case, cleavage of the bond between C3 and C4 would lead to the loss of an isobutyl radical (•CH₂CH(CH₃)₂) and the formation of a highly stable, resonance-stabilized iminium ion at m/z 100 . This fragment is predicted to be the base peak in the mass spectrum.

G M Molecular Ion (M⁺˙) m/z 171 F1 α-Cleavage (loss of •CH₃) m/z 156 M->F1 -•CH₃ F2 α-Cleavage (loss of •CH₂CH(CH₃)₂) m/z 114 M->F2 -•C₄H₉ F3 α-Cleavage (loss of •CH₂CH(CH₃)₂) Base Peak m/z 100 M->F3 -•C₄H₉

Caption: Predicted α-cleavage fragmentation pathways of this compound.

The McLafferty Rearrangement: A Signature of Carbonyls

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[5][12][13][14][15] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene and a new radical cation.

For this compound, a γ-hydrogen is available on the isobutyl group. The McLafferty rearrangement would lead to the expulsion of a neutral isobutylene molecule (C₄H₈) and the formation of a radical cation at m/z 115 .

G M Molecular Ion (M⁺˙) m/z 171 F4 McLafferty Rearrangement (loss of C₄H₈) m/z 115 M->F4 -C₄H₈

Caption: Predicted McLafferty rearrangement of this compound.

Comparative Fragmentation Analysis

To provide context for the predicted fragmentation of our target molecule, we will compare its expected mass spectrum with that of simpler, related compounds.

CompoundKey Fragmentation PathwaysCharacteristic Fragments (m/z)Reference
This compound α-Cleavage (amine), α-Cleavage (ketone), McLafferty Rearrangement100 (Base Peak) , 156, 114, 115Predicted
2-Hexanone α-Cleavage, McLafferty Rearrangement43 (Base Peak, [CH₃CO]⁺), 58 ([C₃H₆O]⁺˙)[4]
Triethylamine α-Cleavage86 (Base Peak, [M-CH₃]⁺)[7]

This comparison highlights how the presence of both the ketone and tertiary amine functionalities in this compound leads to a more complex and informative mass spectrum than its simpler counterparts. The dominant α-cleavage at the amine is a key identifying feature.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a standard operating procedure for acquiring the electron ionization mass spectrum of this compound.

Instrumentation and Parameters
  • Mass Spectrometer: Any standard gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard for library matching)

  • Mass Range: m/z 35-200

  • Scan Rate: 1 scan/second

  • GC Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms, is suitable for this compound.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • GC Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

Sample Preparation
  • Prepare a 100 ppm solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial.

Data Analysis
  • Acquire the mass spectrum of the analyte.

  • Identify the molecular ion peak (m/z 171).

  • Identify the base peak and other major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation patterns and, if available, with library spectra.

Conclusion

The mass spectrometry of this compound is predicted to be characterized by a dominant α-cleavage adjacent to the tertiary amine, resulting in a base peak at m/z 100. Other significant fragmentation pathways, including α-cleavage at the carbonyl group and a McLafferty rearrangement, provide a rich fingerprint for the confident identification of this molecule. The experimental protocol provided herein offers a robust starting point for researchers to obtain high-quality mass spectra of this and related compounds. This guide serves as a valuable resource for scientists and professionals in drug development and analytical chemistry, enabling a deeper understanding of the mass spectrometric behavior of β-aminoketones.

References

A Senior Application Scientist's Guide to Catalytic Aminoketone Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The α-amino ketone framework is a cornerstone in medicinal chemistry and a versatile building block in organic synthesis. These bifunctional molecules are present in numerous natural products and pharmaceuticals and serve as critical intermediates for synthesizing valuable structures like amino alcohols and complex heterocycles.[1][2][3] However, the direct and stereocontrolled synthesis of aminoketones presents significant challenges, often requiring multi-step sequences or harsh reagents.

This guide provides an in-depth comparative analysis of the three principal catalytic strategies developed to address this synthetic challenge: transition metal catalysis, organocatalysis, and biocatalysis. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, comparative advantages, and practical limitations of each approach, grounded in experimental data and authoritative literature.

Transition Metal Catalysis: Power and Precision

Transition metal catalysts are renowned for their high efficiency and broad substrate scope in forging carbon-nitrogen bonds. Catalysts based on palladium, copper, rhodium, and iron have been extensively developed for aminoketone synthesis, enabling reactions that are often difficult to achieve through other means.

Mechanistic Rationale: The Logic of Metal Intermediates

The power of transition metal catalysis lies in the unique reactivity of the metal center, which can orchestrate the coupling of diverse partners through a series of well-defined elementary steps. A prominent strategy involves the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines.[1][4]

The catalytic cycle typically begins with the coordination of a chiral ligand to the palladium precursor. This complex then facilitates the generation of a reactive α-keto imine intermediate from a stable precursor. The subsequent steps involve transmetalation with an organoboron reagent (e.g., arylboronic acid) and reductive elimination to furnish the desired α-aryl-α-amino ketone while regenerating the active catalyst. The choice of chiral ligand is paramount, as it dictates the stereochemical outcome of the reaction by creating a chiral environment around the metal center.

// Nodes Pd_L [label="Pd(II)-L", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminal [label="C-acyl N,O-aminal\n(Imine Precursor)", fillcolor="#FFFFFF", fontcolor="#202124"]; Imine_Complex [label="[Pd(II)-L(α-keto imine)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylBoronic [label="ArB(OH)₂", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_Ar_Complex [label="[Ar-Pd(II)-L*(imine)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral α-Amino Ketone", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd_L -> Imine_Complex [label="- H₂O"]; Aminal -> Imine_Complex [label="+ Catalyst"]; Imine_Complex -> Pd_Ar_Complex [label="+ ArB(OH)₂"]; ArylBoronic -> Transmetalation; Imine_Complex -> Transmetalation [style=invis]; Pd_Ar_Complex -> Reductive_Elim; Reductive_Elim -> Product; Reductive_Elim -> Pd_L [label="Catalyst\nRegeneration"];

// Invisible edges for alignment Transmetalation -> Pd_Ar_Complex [style=invis];

// Rank settings {rank=same; Pd_L; Aminal;} {rank=same; Imine_Complex; ArylBoronic;} {rank=same; Transmetalation;} {rank=same; Pd_Ar_Complex;} {rank=same; Reductive_Elim; Product;} } केंद Caption: Palladium-catalyzed asymmetric arylation of an α-keto imine.

Performance Comparison: Transition Metal Systems

The selection of a specific metal and ligand system is dictated by the desired transformation, whether it's direct C-H amination, coupling with diazo compounds, or reactions involving imine intermediates.

Catalyst SystemSubstratesKey FeaturesYield (%)ee (%)Ref
Pd(TFA)₂ / Pyridine-Oxazoline C-acyl N,O-aminals + Arylboronic acidsForms challenging α-keto imines in situ; broad scope.78-9590-96[1]
Dirhodium(II) Complex Silyl enol ethers + ImidoiodinaneUtilizes an electrophilic nitrogen source.up to 82N/A[2]
Copper(II) Bromide Ketones + Secondary aminesDirect α-amination of ketones via an α-bromo intermediate.Good to HighN/A[5][6]
Iron Catalyst Ketones + SulfonamidesOxidative coupling without prefunctionalization.GoodN/A[5]
Experimental Protocol: Palladium-Catalyzed Asymmetric Arylation[1]

This protocol is representative of the enantioselective synthesis of α-amino ketones via the arylation of in-situ generated α-keto imines.

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(TFA)₂ (10 mol%) and the chiral pyridine-oxazoline ligand (12 mol%).

  • Reaction Setup: To the tube, add the C-acyl N-sulfonyl-N,O-aminal substrate (1.0 equiv., 0.20 mmol) and the arylboronic acid (1.5 equiv., 0.30 mmol).

  • Solvent Addition: Add trifluoroethanol (TFE) (1.0 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 40 °C and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the chiral α-amino ketone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, complementary approach that avoids the cost and potential toxicity of transition metals. These reactions are often operationally simple and utilize small, chiral organic molecules to induce asymmetry.

Mechanistic Rationale: Enamine and Brønsted Acid Catalysis

A cornerstone of organocatalysis for carbonyl functionalization is enamine catalysis . Chiral secondary amines, most famously L-proline, react with a ketone to form a nucleophilic enamine intermediate.[7] This enamine then attacks an electrophilic nitrogen source (e.g., an azodicarboxylate). Hydrolysis of the resulting adduct releases the α-amino ketone product and regenerates the catalyst. The stereochemistry is controlled by the chiral catalyst, which directs the electrophile to a specific face of the enamine.

Another strategy involves chiral Brønsted acid catalysis . Here, a chiral acid (e.g., a phosphoric acid derivative) activates an imine substrate by protonation, rendering it more electrophilic. A nucleophile can then add enantioselectively, guided by the chiral counterion. This has been successfully applied to the transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones with high yields and enantioselectivities.[2][5]

// Nodes Ketone [label="Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; Proline [label="(S)-Proline\n(Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Enamine [label="Chiral Enamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophilic\nN-Source (E-N)", fillcolor="#FFFFFF", fontcolor="#202124"]; Addition [label="Addition Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="α-Amino Ketone", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ketone -> Iminium [label="+ Proline"]; Proline -> Iminium; Iminium -> Enamine [label="- H₂O"]; Enamine -> Addition [label="+ E-N"]; Electrophile -> Addition; Addition -> Product [label="+ H₂O\n(Hydrolysis)"]; Product -> Proline [style=dashed, label="Catalyst\nRegeneration"];

// Invisible edges for alignment Iminium -> Electrophile [style=invis]; Enamine -> Product [style=invis];

// Rank settings {rank=same; Ketone; Proline;} {rank=same; Iminium;} {rank=same; Enamine; Electrophile;} {rank=same; Addition;} {rank=same; Product;} } केंद Caption: The L-Proline-catalyzed enamine cycle for α-amination.

Performance Comparison: Organocatalytic Systems

Organocatalysts offer diverse activation modes, leading to a variety of synthetic strategies for aminoketones.

Catalyst SystemSubstratesKey FeaturesYield (%)ee (%)Ref
L-Proline Ketones + AzodicarboxylatesClassic enamine catalysis; high enantioselectivity.Highup to 99[5]
Chiral Brønsted Acid Diaryl α-keto ketimines + Hantzsch esterAsymmetric transfer hydrogenation.95-9790-96[2]
N-Heterocyclic Carbene (NHC) Aldehydes + Boc-iminesEnantioselective aza-benzoin condensation.33-93Good[2]
β-Isocupreidine Acetoin + AnilinesAsymmetric rearrangement reaction.up to 95up to 81[2]
Experimental Protocol: L-Proline-Catalyzed Asymmetric α-Amination[5]

This protocol describes a foundational organocatalytic method for synthesizing α-hydrazino ketones, which are precursors to α-amino ketones.

  • Reaction Setup: In a standard reaction vial, dissolve the ketone (1.0 equiv.) in an appropriate solvent like chloroform or dichloromethane.

  • Catalyst Addition: Add L-proline (typically 10-20 mol%).

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the azodicarboxylate (e.g., dibenzyl azodicarboxylate, 1.1 equiv.) portion-wise or as a solution.

  • Reaction Execution: Stir the reaction at the specified temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the α-hydrazino ketone.

  • Deprotection (if required): The resulting N-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation) to yield the corresponding primary α-amino ketone.

Biocatalysis: Nature's Approach to Precision

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For aminoketone synthesis, this approach offers unparalleled stereocontrol and operates under environmentally benign conditions, often in a single step without the need for protecting groups.[8][9]

Mechanistic Rationale: The Enzyme Active Site

The α-oxoamine synthase (AOS) family of pyridoxal-5'-phosphate (PLP)-dependent enzymes is particularly adept at this transformation.[8][10] These enzymes catalyze the stereospecific Claisen-like condensation between an α-amino acid and an acyl-CoA thioester. The reaction proceeds through the formation of a Schiff base between the amino acid and the PLP cofactor, followed by decarboxylation and C-C bond formation with the acyl-CoA. The enzyme's three-dimensional active site precisely orients the substrates, ensuring near-perfect stereochemical fidelity. This contrasts sharply with traditional chemical methods that often require multiple protection-deprotection steps and stoichiometric, highly reactive reagents.[8]

// Nodes Substrates [label="α-Amino Acid\n+\nAcyl-CoA", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="α-Oxoamine Synthase\n(AOS Enzyme)", shape=octagon, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Enzymatic Reaction\n(Aqueous Buffer, RT)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="α-Amino Ketone\n(High ee)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Pure α-Amino Ketone", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Substrates -> Reaction; Enzyme -> Reaction; Reaction -> Product; Product -> Purification; Purification -> FinalProduct; } केंद Caption: General workflow for biocatalytic α-amino ketone synthesis.

Performance Comparison: Biocatalytic Systems

The primary advantage of biocatalysis is its specificity. While the substrate scope can be narrower than chemical methods, enzyme engineering is rapidly expanding the range of accessible molecules.

Enzyme SystemSubstratesKey FeaturesProductStereoselectivityRef
SxtA AONS domain L-Arginine + Propionyl-CoANative reaction for saxitoxin biosynthesis.Ethyl ketone derivative of arginineStereospecific[8][9]
SxtA AONS domain L-Ornithine + Acetyl-CoADemonstrates compatibility with non-native substrates.Acetyl derivative of ornithineStereospecific[8]
PtBioF (from Pinellia ternata) L-Alanine + Benzoyl-CoAProduces a key precursor to Ephedra alkaloids.(S)-Cathinoneee ≥ 95%[10]
Experimental Protocol: General Biocatalytic Synthesis of an α-Amino Ketone[8]

This protocol outlines a typical procedure for an in-vitro enzymatic reaction.

  • Enzyme Preparation: Obtain the purified enzyme (e.g., SxtA AONS) through recombinant expression and purification.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Reaction Setup: In a microcentrifuge tube or reaction vessel, combine the buffer, the α-amino acid substrate (e.g., L-ornithine, ~5 mM), the acyl-CoA substrate (e.g., acetyl-CoA, ~5 mM), and the PLP cofactor (~0.1 mM).

  • Reaction Initiation: Initiate the reaction by adding the purified enzyme to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 4-24 hours).

  • Quenching: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation.

  • Analysis and Purification: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for product formation using LC-MS. The product can be purified from the reaction mixture using techniques like HPLC.

Head-to-Head Comparison and Future Outlook

The choice of catalytic system is a multi-faceted decision that depends on the specific target molecule, required scale, cost considerations, and regulatory constraints (especially concerning metal impurities in pharmaceuticals).

FeatureTransition Metal CatalysisOrganocatalysisBiocatalysis
Selectivity High enantioselectivity achievable with chiral ligands.Excellent enantioselectivity, often predictable.Unsurpassed stereospecificity ("perfect" control).
Substrate Scope Generally broad; highly tunable.Good, but can be sensitive to steric/electronic factors.Often narrow but expandable via enzyme engineering.
Conditions Can require inert atmospheres, high temperatures.Generally mild, ambient conditions.Extremely mild (aqueous, neutral pH, RT).
Cost & Toxicity Precious metals can be costly; metal contamination is a concern.Catalysts are generally inexpensive, low toxicity, and metal-free.High initial setup cost for enzyme production, but very green.
Scalability Well-established for large-scale industrial processes.Readily scalable.Scalable, particularly with immobilized enzymes.

Future Outlook: The field of aminoketone synthesis continues to evolve rapidly. Emerging areas like photoredox and electrochemical catalysis are addressing previous limitations by enabling novel reactivity under exceptionally mild conditions, often removing the need for stoichiometric oxidants.[2][11] The synergy between different catalytic modes, such as combining a transition metal with an organocatalyst or a biocatalyst in a tandem reaction, holds immense promise for developing highly efficient and elegant synthetic routes to these valuable molecules.[9]

References

The Aminoketone Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Aminoketones

Substituted aminoketones represent a versatile and highly valuable class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural framework, characterized by a ketone and an amino group, serves as a key pharmacophore that can be strategically modified to achieve desired therapeutic effects. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted aminoketones across various therapeutic areas, supported by experimental data and detailed protocols for their evaluation. We will explore how subtle changes in their chemical architecture can profoundly influence their potency and selectivity as central nervous system agents, anticancer therapeutics, antimicrobials, anti-inflammatory agents, and local anesthetics.

Central Nervous System Activity: Tuning Dopamine and Norepinephrine Reuptake Inhibition

Aminoketone derivatives, most notably bupropion, have established themselves as important players in the management of depression and smoking cessation.[1][2] Their primary mechanism of action involves the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[3] The SAR of bupropion analogs reveals critical structural features that govern their potency and selectivity as norepinephrine-dopamine reuptake inhibitors (NDRIs).

The core aminoketone structure of bupropion is essential for its activity. The presence of a tert-butyl group on the amine is a key determinant of its transporter inhibition profile, distinguishing it from structurally similar compounds like cathinone which act as releasing agents.[4] Deconstruction of the bupropion molecule has shown that while removal of certain features can decrease potency, no single substituent plays a dominant role, indicating a more complex interplay of steric and electronic factors.[5]

Substitutions on the aromatic ring also significantly impact activity. For instance, the meta-chloro substituent in bupropion contributes to its overall profile. The exploration of various analogs has demonstrated that modifications to the phenyl ring can modulate the potency and selectivity for DAT and NET.[6][7]

A field-based Quantitative Structure-Activity Relationship (QSAR) study of aminoketone derivatives has further elucidated the importance of steric and hydrophobic fields in regulating activity at both hNET and hDAT.[8] This suggests that the volume and lipophilicity of substituents on the phenyl-aminoketone scaffold are major drivers of potency.[8]

Table 1: Comparative in vitro activity of Bupropion and its analogs as Dopamine and Norepinephrine Transporter Inhibitors

CompoundR (Amine Substituent)Phenyl Ring SubstitutionDAT Uptake Inhibition IC50 (nM)NET Uptake Inhibition IC50 (nM)Reference
Bupropion (1) tert-butyl3-Cl3053715[5]
Analog 6 methyl3-Cl29 (EC50 as releaser)N/A[5]
Analog 7 H3-Cl64 (EC50 as releaser)N/A[5]
Analog 1x cyclopropyl3-ClN/AN/A[6]
Analog 2x N/AN/A31180[7]

Note: N/A indicates data not available in the cited source. EC50 values for analogs 6 and 7 are for neurotransmitter release, not uptake inhibition, highlighting a shift in mechanism.

Experimental Protocol: Dopamine and Norepinephrine Transporter Uptake Inhibition Assay

This protocol outlines a fluorescence-based assay for measuring the inhibition of dopamine and norepinephrine transporters in a high-throughput format.[9][10]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or NET (hNET)

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate)

  • Test compounds (substituted aminoketones)

  • Positive control inhibitors (e.g., vanoxerine for DAT, nisoxetine for NET)

  • 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed the hDAT or hNET expressing cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test aminoketone derivatives. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells.

  • Signal Measurement: Immediately begin kinetic reading of fluorescence intensity using a bottom-read fluorescence microplate reader, or incubate for a defined period (e.g., 10-30 minutes) at 37°C for an endpoint reading.

  • Data Analysis: The inhibitory potency (IC50) of the test compounds is determined by plotting the percent inhibition of substrate uptake against the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_plating Seed hDAT/hNET cells overnight_incubation Incubate overnight cell_plating->overnight_incubation add_compounds Add test aminoketones overnight_incubation->add_compounds incubate_compounds Incubate (15-30 min) add_compounds->incubate_compounds add_substrate Add fluorescent substrate incubate_compounds->add_substrate read_fluorescence Kinetic/Endpoint Reading add_substrate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_curve Dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the in vitro neurotransmitter transporter uptake assay.

Anticancer Activity: Disrupting the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2.[11] The discovery of small molecules that can inhibit the p53-MDM2 interaction represents a promising strategy in cancer therapy.[12] Recently, α-aminoketone derivatives have emerged as potent dual inhibitors of both p53-MDM2 and p53-MDMX interactions.[13][14]

Structure-based design has led to the identification of α-aminoketone scaffolds that effectively mimic the key interactions of p53 with MDM2.[13] SAR studies have revealed that specific substitutions on the aminoketone framework are crucial for high binding affinity and cellular activity. For example, compound C16 from a recent study, which bears a specific substituted α-aminoketone scaffold, demonstrated low micromolar binding affinities for both MDM2 and MDMX and exhibited potent antiproliferative activity in cancer cell lines with wild-type p53.[13]

Table 2: Antiproliferative Activity of an α-Aminoketone p53-MDM2/MDMX Inhibitor

CompoundCell Linep53 StatusAntiproliferative IC50 (µM)Reference
C16 HCT116Wild-type0.68[13]
C16 SH-SY5YWild-type0.54[13]
Experimental Protocol: Cell-Based p53-MDM2 Interaction Assay

A common method to screen for inhibitors of the p53-MDM2 interaction is a cell-based assay, such as a mammalian two-hybrid system or an AlphaLISA assay.[3][11][15]

Materials:

  • HCT116 cells (or other suitable cell line with wild-type p53)

  • MDM2-p53 Homogenous Assay Kit (e.g., AlphaLISA)

  • Test compounds (α-aminoketone derivatives)

  • Positive control inhibitor (e.g., Nutlin-3a)

  • 384-well microplates

  • AlphaLISA-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant MDM2 and p53 proteins, as well as donor and acceptor beads according to the kit manufacturer's instructions.

  • Compound Addition: Add the test α-aminoketone derivatives at various concentrations to the wells of a 384-well plate.

  • Protein Incubation: Add the MDM2 and p53 proteins to the wells and incubate to allow for their interaction in the presence of the test compounds.

  • Bead Addition: Add the acceptor beads followed by the donor beads, with incubation steps after each addition as recommended by the protocol.

  • Signal Measurement: Read the plate on an AlphaLISA-compatible reader. A decrease in the AlphaLISA signal indicates inhibition of the p53-MDM2 interaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

p53_mdm2_pathway cluster_normal Normal Cell Regulation cluster_inhibition Inhibition by Aminoketone p53 p53 mdm2 MDM2 p53->mdm2 activates apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis induces mdm2->p53 binds & inhibits degradation p53 Degradation mdm2->degradation promotes aminoketone α-Aminoketone Inhibitor aminoketone->mdm2 blocks interaction p53_active Active p53 apoptosis_active Apoptosis & Cell Cycle Arrest p53_active->apoptosis_active induces

Caption: Mechanism of action of α-aminoketone p53-MDM2 inhibitors.

Antimicrobial Activity

β-aminoketones, often synthesized through the Mannich reaction, have demonstrated promising antimicrobial properties.[5] The SAR in this class of compounds is influenced by the nature of the substituents on the aromatic aldehyde, the ketone, and the amine used in the synthesis.

While a comprehensive quantitative SAR table is challenging to construct from the available literature, some trends can be observed. The presence of certain substituents on the aromatic rings can enhance antibacterial activity. For example, specific derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Aminoketone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 6 E. coli>1000[2]
Compound 11 E. coli524[2]
Compound 11 B. subtilis1249[2]
Compound 16 S. aureus>1000[2]
Xanthone 16 S. aureus ATCC 259234[16]
Xanthone 16 E. faecalis ATCC 292124[16]

Note: The data presented is from different studies and compound structures are not directly comparable without further information.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17][18]

Materials:

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (aminoketone derivatives)

  • Positive control antibiotic

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the aminoketone compounds in the 96-well plate using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Analgesic Activity

Substituted α-aminoketones have been investigated for their anti-inflammatory and analgesic properties. Early studies indicated that the effectiveness of these compounds is dependent on the length of an alkyl chain substituent, suggesting that lipophilicity plays a role in their activity.[11]

Table 4: In vivo Anti-inflammatory Activity of Selected Compounds in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Compound 1 20096.314[2]
Compound 3 20099.694[2]
Indomethacin 1057.664[2]
Asparacosin A 40significant inhibition3 and 5[10]

Note: The compounds in this table are not all aminoketones but illustrate the data obtained from this type of assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[9][13]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds (aminoketone derivatives)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.

  • Compound Administration: Administer the test aminoketone compounds and the positive control drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Local Anesthetic Activity

The chemical structure of local anesthetics typically consists of a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group.[5] Substituted aminoketones can fit this structural paradigm and have been investigated for their local anesthetic properties.[15]

The SAR of these compounds is influenced by their physicochemical properties, such as pKa and lipophilicity (logP).[16] The nature of the substituents on the aromatic ring and the amine can modulate these properties and, consequently, the anesthetic potency. For example, electron-donating groups on the aromatic ring can enhance activity.[19] The type of amine (primary, secondary, or tertiary) also plays a role, with tertiary amines often being more effective.[19]

Table 5: Relative Local Anesthetic Activity of Substituted Aminoketones

Compound SeriesKey Structural FeaturesRelative Activity (RA) to ProcaineReference
3-amino-substituted-butanones1-indane and tetrahydronaphthalene spiro-pyrrolidinedione moieties0.50 - 0.85[16]
Experimental Protocol: In Vitro Evaluation of Local Anesthetic Activity on Isolated Frog Sciatic Nerve

This classic in vitro method assesses the ability of a compound to block nerve impulse conduction.[16]

Materials:

  • Isolated sciatic nerve from a frog

  • Ringer's solution

  • Test compounds (aminoketone derivatives)

  • Positive control (e.g., Lidocaine)

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and oscilloscope

Procedure:

  • Nerve Preparation: Dissect the sciatic nerve from a frog and mount it in a nerve chamber containing Ringer's solution.

  • Baseline Recording: Stimulate the nerve and record the compound action potential (CAP).

  • Compound Application: Replace the Ringer's solution with a solution containing the test aminoketone compound at a specific concentration.

  • Action Potential Measurement: Continuously stimulate the nerve and record the amplitude of the CAP over time.

  • Data Analysis: The local anesthetic activity is determined by the degree and rate of reduction in the CAP amplitude. The potency can be compared to a standard local anesthetic like lidocaine.

Conclusion

The substituted aminoketone scaffold is a remarkably versatile platform for the development of new therapeutic agents. As demonstrated in this guide, strategic modifications to this core structure can lead to potent and selective compounds with a wide array of biological activities, from modulating neurotransmitter levels in the CNS to inhibiting cancer cell growth and combating microbial infections. The continued exploration of the structure-activity relationships of aminoketones, guided by robust experimental evaluation and computational modeling, holds great promise for the discovery of novel drugs with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS 91342-74-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical research, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS 91342-74-4), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor and potential impurity of Tetrabenazine.[1][2] Understanding the nuances of the analytical data presented in a CoA is critical for ensuring the quality, safety, and efficacy of the final drug product.

This document will dissect a typical CoA for this compound, offering a comparative analysis of the primary analytical techniques employed for its characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers to critically evaluate and potentially replicate these analyses.

The Critical Role of Purity for a Pharmaceutical Intermediate

This compound is a tertiary amine-containing ketone.[3] Its dual functionality makes it a versatile building block in organic synthesis.[3] However, impurities arising from its synthesis, such as isomers or unreacted starting materials, can carry through to the final API, potentially altering its pharmacological profile or introducing toxic effects. Therefore, a comprehensive CoA is not merely a formality but a cornerstone of quality control.

Deconstructing the Certificate of Analysis: A Comparative Approach

A typical Certificate of Analysis for a research-grade chemical like CAS 91342-74-4 will present data from several orthogonal analytical techniques to confirm the identity and purity of the compound. Below, we delve into the most common methods, comparing their strengths and the specific information they provide.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal & Further Analysis cluster_3 Final Documentation Sample Sample HPLC HPLC (Purity & Impurities) Sample->HPLC NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS GC_MS GC-MS (Volatile Impurities) Sample->GC_MS If required Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC If required CoA Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA GC_MS->CoA Chiral_HPLC->CoA

Caption: A typical analytical workflow for the quality control of a pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Principle of Comparison: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By comparing the peak area of the main compound to the total area of all peaks, a percentage purity can be calculated. A stability-indicating method can also separate the main compound from its potential degradation products.[4][5][6][7]

Representative HPLC Data
ParameterSpecificationRepresentative Result
Purity (by Area %) ≥ 98.0%99.5%
Largest Impurity ≤ 0.5%0.2%
Total Impurities ≤ 1.0%0.5%
Detailed Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common starting point is a gradient of acetonitrile in a phosphate buffer (pH 7.0). The basic nature of the tertiary amine in the analyte necessitates a buffered mobile phase to ensure consistent peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. The ketone carbonyl group provides some UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (initial conditions).

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • A buffered mobile phase is crucial to control the ionization state of the tertiary amine, preventing peak tailing and ensuring reproducible retention.

  • UV detection at 210 nm provides good sensitivity for the carbonyl chromophore.

Comparison with an Alternative: Gas Chromatography (GC)

While HPLC is the primary method, Gas Chromatography (GC) offers a valuable orthogonal technique, particularly for identifying volatile impurities.

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile compounds.[8][9]Requires volatile or derivatized analytes.[8][9]
Derivatization Not typically required.Often necessary for polar compounds like amines and ketones to increase volatility.[10][11][12][13][14]
Primary Use Case Purity and impurity profiling of the main compound.Analysis of residual solvents and volatile by-products.
Sensitivity High, dependent on the detector.Very high, especially with a mass spectrometer (MS) detector.[8][15]

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: To a dried sample (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes. The silylation reagent will react with any active hydrogens, making the molecule more volatile.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a CoA, ¹H NMR is the minimum requirement to confirm the identity of the compound.

Principle of Comparison: ¹H NMR provides information about the chemical environment of each proton in the molecule, including their connectivity through spin-spin coupling. The chemical shift, integration, and multiplicity of the signals in the spectrum should be consistent with the expected structure of this compound.[16][17][18]

Representative ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.75 - 2.65m1H-CH-CO-
2.50 - 2.35m2H-CH₂-N-
2.20s6H-N(CH₃)₂
2.15s3H-CO-CH₃
1.80 - 1.70m1H-CH(CH₃)₂
1.30 - 1.15m2H-CH₂-CH(CH₃)₂
0.90d6H-CH(CH₃)₂

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and instrument.

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: Standard proton acquisition parameters.

Causality Behind Experimental Choices:

  • CDCl₃ is a common, relatively non-polar solvent that dissolves the analyte well and has a simple solvent signal.

  • 400 MHz provides sufficient resolution to distinguish most of the proton signals in this molecule.

Mass Spectrometry (MS): Verifying the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental confirmation of its identity.

Principle of Comparison: The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₁₀H₂₁NO), the expected monoisotopic mass is approximately 171.16 g/mol .

Representative MS Data
IonExpected m/zObserved m/z
[M+H]⁺172.17172.2

Predicted Fragmentation Pattern: In addition to the molecular ion, the mass spectrum will show fragment ions resulting from the breakdown of the molecule. Key predicted fragments for this compound include:

  • Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines, leading to a stable iminium ion.

  • Cleavage adjacent to the carbonyl group is characteristic of ketones.[19][20]

MS_Fragmentation cluster_0 Molecular Ion [M]⁺˙ m/z = 171 cluster_1 Fragmentation Pathways cluster_2 Resulting Fragment Ions mol C₁₀H₂₁NO⁺˙ frag1 Alpha-cleavage (C-C bond next to N) mol->frag1 frag2 Cleavage next to C=O (Acylium ion formation) mol->frag2 ion1 [CH₂=N(CH₃)₂]⁺ m/z = 58 frag1->ion1 ion2 [M - CH₃CO]⁺ m/z = 128 frag2->ion2 ion3 [CH₃CO]⁺ m/z = 43 frag2->ion3

Caption: Predicted mass spectrometry fragmentation pathways for CAS 91342-74-4.

Detailed Experimental Protocol: LC-MS
  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Method: As described in the HPLC section. The mobile phase should be compatible with MS (e.g., using ammonium acetate or formate as a buffer instead of non-volatile phosphates).

  • MS Parameters:

    • Ionization Mode: Positive ESI. The tertiary amine is readily protonated.

    • Scan Range: m/z 50-300.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Causality Behind Experimental Choices:

  • LC-MS is preferred over direct infusion as it provides separation of the analyte from potential impurities before it enters the mass spectrometer.

  • Positive ESI is the ideal ionization technique for this molecule due to the presence of the basic tertiary amine, which is easily protonated to form [M+H]⁺.

Conclusion: An Integrated Approach to Quality Assurance

A comprehensive Certificate of Analysis for this compound (CAS 91342-74-4) relies on the synergistic use of multiple analytical techniques. HPLC provides the quantitative measure of purity, NMR confirms the structural integrity, and Mass Spectrometry verifies the molecular weight. Orthogonal methods like GC-MS can offer additional insights into volatile impurities.

For researchers and drug development professionals, a critical evaluation of the CoA is a non-negotiable step in ensuring the reliability and reproducibility of their work. This guide provides the foundational knowledge and practical protocols to interpret the data presented and to understand the scientific rationale behind the analytical methods employed. By demanding and understanding comprehensive analytical data, the scientific community can uphold the highest standards of quality and integrity in research and development.

References

A Comparative Guide to the Synthetic Routes of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-((Dimethylamino)methyl)-5-methylhexan-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its production is paramount for the overall cost-effectiveness and scalability of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, focusing on a traditional one-pot Mannich reaction and a modern, improved two-step synthesis. We will delve into the mechanistic underpinnings of each approach, supported by experimental data on yield, purity, and scalability. Detailed experimental protocols and visual workflow diagrams are provided to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, a β-amino ketone, is a crucial building block in organic synthesis. Its structural features, including a tertiary amine and a ketone functional group, make it a versatile precursor for the construction of more complex molecules. Notably, it serves as a key intermediate in the synthesis of tetrabenazine, a drug used to treat hyperkinetic movement disorders.[1] The demand for high-purity this compound has driven the development of various synthetic strategies. This guide will compare and contrast two prominent methods: the traditional one-pot Mannich reaction and a modern, higher-yield two-step approach.

Route 1: The Traditional One-Pot Mannich Reaction

The Mannich reaction is a classic and widely utilized method for the aminomethylation of a carbon acid, such as a ketone.[2] In the context of synthesizing this compound, this involves a three-component condensation of 5-methyl-2-hexanone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine (typically as its hydrochloride salt).[1][3]

Mechanism and Rationale

The reaction proceeds through the initial formation of an electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor) from the reaction of formaldehyde and dimethylamine.[4] The 5-methyl-2-hexanone, under the reaction conditions (typically acidic), enolizes to form a nucleophilic enol. This enol then attacks the dimethylaminomethyl cation, leading to the formation of the desired β-amino ketone after an acid-base workup. The use of the hydrochloride salt of the amine is common as it prevents the undesired polymerization of formaldehyde and facilitates the formation of the reactive iminium species.

While this one-pot approach is attractive due to its operational simplicity, it often suffers from several drawbacks. The reaction can be prone to the formation of byproducts, including the product of bis-aminomethylation. Moreover, the yields can be moderate, and the purification of the final product can be challenging.[5]

Route 2: Modern Two-Step Synthesis via Silyl Enol Ether

To address the limitations of the traditional Mannich reaction, a more refined, two-step synthetic route has been developed, which offers significantly improved yield and purity.[3] This method involves the initial formation of a silyl enol ether from an α,β-unsaturated ketone, followed by a Lewis acid-catalyzed Mannich reaction.

Mechanism and Rationale

Step 1: Copper-Catalyzed Hydrosilylation. The synthesis commences with the 1,4-conjugate addition of a silane (e.g., polymethylhydrosiloxane) to 5-methyl-3-hexen-2-one, catalyzed by a copper hydride complex (e.g., copper-triphenylphosphine hydride). This highly selective reaction generates a silyl enol ether intermediate. The choice of a copper catalyst is crucial for achieving high regioselectivity for the 1,4-addition over the 1,2-addition to the carbonyl group.

Step 2: Lewis Acid-Catalyzed Mannich Reaction. The generated silyl enol ether is then reacted with a pre-formed N,N-dimethylmethylene ammonium iodide (Eschenmoser's salt) in the presence of a Lewis acid catalyst (e.g., zinc chloride or stannic chloride).[3] The Lewis acid activates the Eschenmoser's salt, making it a more potent electrophile. The silyl enol ether, a stable and readily handled nucleophile, then attacks the iminium salt to afford the desired this compound with high selectivity. This stepwise approach allows for greater control over the reaction and minimizes the formation of byproducts, leading to a final product of high purity.[3]

Comparative Analysis

ParameterTraditional Mannich ReactionModern Two-Step Synthesis
Starting Materials 5-methyl-2-hexanone, Paraformaldehyde, Dimethylamine HCl5-methyl-3-hexene-2-ketone, Organosilicon compound, N,N-dimethyl methylene ammonium iodide
Number of Steps 1 (One-pot)2
Typical Yield 50-60%[1]60-70%[3]
Purity of Crude Product Moderate, often requires extensive purificationHigh (>99%)[3]
Key Reagents Catalytic HClCopper-triphenylphosphine hydride complex, Lewis acid (e.g., ZnCl₂, SnCl₄)
Reaction Conditions Refluxing ethanolStep 1: 20-90°C; Step 2: 10-110°C[3]
Scalability ModerateHigh, with consistent performance
Byproduct Formation Potential for bis-aminomethylation and other side reactionsMinimal, high selectivity[3]

Experimental Protocols

Protocol 1: Traditional One-Pot Mannich Reaction

This protocol is a representative procedure based on established methods for the Mannich reaction of ketones.[1]

Materials:

  • 5-methyl-2-hexanone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Acetone

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methyl-2-hexanone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

  • Add 30 mL of 95% ethanol and 0.50 mL of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling the reaction mixture to room temperature, add 150 mL of acetone and store in a refrigerator overnight to facilitate crystallization of the hydrochloride salt of the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a mixture of acetone and 95% ethanol to yield pure this compound hydrochloride.

  • For the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃) to pH 9, and extract with an organic solvent (e.g., ethyl acetate). Remove the solvent under reduced pressure.

Protocol 2: Modern Two-Step Synthesis

This protocol is based on the procedure outlined in Chinese patent CN110143889B.[3]

Materials:

  • 5-methyl-3-hexene-2-ketone

  • Polymethylhydrosiloxane (PMHS)

  • Copper-triphenylphosphine hydride complex

  • Toluene

  • N,N-dimethyl methylene ammonium iodide

  • Anhydrous Zinc Chloride (or other suitable Lewis acid)

Procedure:

Step 1: Synthesis of the Silyl Enol Ether Intermediate

  • In a reaction vessel under an inert atmosphere, dissolve 5-methyl-3-hexene-2-ketone (1 mol) in toluene (1.4 L).

  • Add the copper-triphenylphosphine hydride complex (5% mol).

  • To this mixture, add polymethylhydrosiloxane (1.5 mol) dropwise while maintaining the temperature at 50°C.

  • Stir the reaction mixture at 50°C for 7 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the resulting solution containing the silyl enol ether intermediate is used directly in the next step.

Step 2: Mannich Reaction

  • To the solution from Step 1, add N,N-dimethyl methylene ammonium iodide (1.5 mol) and anhydrous zinc chloride (5% mol).

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to obtain this compound with high purity.

Workflow Diagrams

Traditional_Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 5-methyl-2-hexanone 5-methyl-2-hexanone One-pot Reaction One-pot Reaction 5-methyl-2-hexanone->One-pot Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->One-pot Reaction Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->One-pot Reaction Product_HCl_salt Product HCl Salt One-pot Reaction->Product_HCl_salt Reflux in EtOH, HCl (cat.) Free_Base This compound Product_HCl_salt->Free_Base Basification & Extraction

Caption: Workflow for the Traditional One-Pot Mannich Reaction.

Modern_Two_Step_Synthesis cluster_step1 Step 1: Hydrosilylation cluster_step2 Step 2: Mannich Reaction Start_Mat_1 5-methyl-3-hexene-2-ketone Process_1 Copper-Catalyzed Addition Start_Mat_1->Process_1 Reagent_1 Organosilicon Compound Reagent_1->Process_1 Intermediate Silyl Enol Ether Process_1->Intermediate Process_2 Lewis Acid-Catalyzed Reaction Intermediate->Process_2 Reagent_2 N,N-dimethyl methylene ammonium iodide Reagent_2->Process_2 Product This compound Process_2->Product

Caption: Workflow for the Modern Two-Step Synthesis.

Conclusion

The choice of synthetic route for this compound is a critical decision that impacts the overall efficiency and cost of production. The traditional one-pot Mannich reaction offers simplicity and is suitable for smaller-scale synthesis where moderate yields are acceptable. However, for large-scale production where high purity and yield are paramount, the modern two-step synthesis via a silyl enol ether intermediate is demonstrably superior. The enhanced control over the reaction, afforded by the stepwise approach, minimizes byproduct formation and simplifies purification, ultimately leading to a more robust and scalable process. Researchers and process chemists should carefully consider the trade-offs between operational simplicity and overall efficiency when selecting the optimal synthetic strategy.

References

A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Beta-Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-aminoketones are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Their structural motif is a cornerstone in drugs ranging from vasodilators to modern antidiabetics.[1] Given their significance, ensuring the identity, purity, and quality of these intermediates is not merely a procedural step but a foundational requirement for the safety and efficacy of the final drug product. The objective of validating an analytical procedure is to rigorously demonstrate that it is suitable for its intended purpose.[2][3][4]

This guide provides a comparative analysis of the principal analytical techniques for the validation of beta-aminoketones, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][5] We will explore the causality behind methodological choices, offering a practical perspective on selecting and validating the most appropriate analytical procedure for your specific application.

The Regulatory Bedrock: Understanding ICH Q2(R1)

Before comparing instruments and methods, we must first establish the regulatory and scientific standards against which they are measured. The ICH Q2(R1) guideline is the globally recognized benchmark for the validation of analytical procedures.[2][5] It outlines the key performance characteristics that must be evaluated to ensure a method is reliable, reproducible, and fit for purpose.[2][6][7]

The core validation parameters stipulated by ICH Q2(R1) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value or true value.[7][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8]

The following workflow diagram illustrates the logical progression of a typical method validation process according to these principles.

G cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Reporting & Implementation Dev Method Development Proto Write Validation Protocol (Define Scope & Acceptance Criteria) Dev->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability, Intermediate) LOD LOD / LOQ Rob Robustness Report Validation Report (Summarize Data, Deviations) LOD->Report Routine Routine Use with System Suitability Testing (SST) Report->Routine

Caption: High-level workflow for analytical method validation.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique for a beta-aminoketone is dictated by its physicochemical properties: polarity, volatility, thermal stability, and the presence of a chromophore. The two most prevalent and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is often the workhorse for the analysis of pharmaceutical intermediates like beta-aminoketones.

  • Why it Works: Beta-aminoketones are typically polar enough to be soluble in common HPLC mobile phases but possess sufficient hydrophobicity to be retained on a nonpolar stationary phase (like C18). Their aromatic ketone structure usually provides a strong UV chromophore, allowing for sensitive detection.

  • Strengths:

    • Versatility: Applicable to a wide range of polar and nonpolar compounds.

    • Robustness: Well-established, reliable technology.

    • Non-destructive: Allows for fraction collection if needed.

  • Considerations:

    • pH Control is Critical: The basic amine group in the beta-aminoketone means its ionization state is pH-dependent. A buffered mobile phase is essential to ensure consistent retention times and peak shapes. Failure to control pH is a common source of poor robustness.

    • Resolution of Impurities: Isomeric or structurally similar impurities may be challenging to resolve and require careful method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially for identifying and quantifying volatile impurities or when higher specificity is required.

  • Why it Works: GC separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer provides highly specific detection and structural information. However, due to the polar and low-volatility nature of many beta-aminoketones, derivatization is often a necessary prerequisite.[11]

  • Causality of Derivatization: The primary amine and potentially the enolizable ketone can engage in hydrogen bonding, which increases the boiling point and can lead to poor peak shape. Derivatization, such as silylation (e.g., with BSTFA or MTBSTFA), replaces active hydrogens with nonpolar groups (like trimethylsilyl), making the molecule more volatile and thermally stable.[12]

  • Strengths:

    • High Efficiency & Resolution: Capillary GC columns offer excellent separating power.

    • High Specificity: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

    • Excellent Sensitivity: Particularly in selected ion monitoring (SIM) mode.

  • Considerations:

    • Thermal Stability: The analyte must be thermally stable or be made so via derivatization. Decomposition in the injector port is a risk.

    • Derivatization Adds Complexity: The derivatization step must be reproducible and complete, adding another variable to validate. It can also increase sample preparation time.

Head-to-Head Comparison: HPLC vs. GC-MS for Beta-Aminoketone Validation

The following table summarizes the performance of each technique against the key ICH Q2(R1) validation parameters.

Validation ParameterHPLC with UV DetectionGC-MS (with Derivatization)Scientific Rationale & Expert Insight
Specificity Good to ExcellentExcellent HPLC specificity relies on chromatographic resolution. Co-eluting impurities can interfere. GC-MS specificity is superior due to the added dimension of mass analysis, allowing for the deconvolution of chromatographically unresolved peaks.
Linearity & Range Excellent Good to ExcellentHPLC-UV typically provides excellent linearity over 2-3 orders of magnitude. GC-MS linearity can be affected by detector saturation or non-linear derivatization efficiency at concentration extremes.
Accuracy (% Recovery) Typically 98.0-102.0%[13]Typically 97.0-103.0%Both methods can achieve excellent accuracy. HPLC accuracy is straightforward to determine. GC-MS accuracy is also dependent on the consistency of the derivatization reaction recovery.
Precision (%RSD) Repeatability: ≤1.0% Intermediate: ≤2.0%Repeatability: ≤2.0% Intermediate: ≤3.0%HPLC methods are often more precise due to fewer sample handling steps. The multi-step nature of derivatization, extraction, and injection in GC-MS can introduce slightly higher variability. An RSD of ≤ 2 % is commonly acceptable.[9]
LOQ ~0.05-0.1% of nominal~0.01-0.05% of nominal GC-MS, especially in SIM mode, generally offers lower limits of quantitation, making it ideal for trace impurity analysis.
Robustness GoodModerate to GoodHPLC robustness is sensitive to mobile phase pH and composition.[8] GC-MS robustness is influenced by injector temperature, oven ramp rate, and derivatization conditions (time, temperature, reagent ratio).

Detailed Experimental Protocol: Validation of an HPLC Assay Method

This section provides a practical, step-by-step protocol for validating an isocratic RP-HPLC method for the assay of a hypothetical beta-aminoketone, "Compound K."

Objective: To validate the HPLC method for quantifying Compound K in a drug substance batch, demonstrating its suitability for routine quality control.

Chromatographic System & Conditions (Method Development Output)
  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.5) : Acetonitrile (60:40 v/v).

    • Expertise Note: A pH of 6.5 is chosen to be well below the pKa of the amine (~9-10) but high enough to ensure good peak shape. The phosphate buffer provides the necessary pH control for robustness.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Expertise Note: 254 nm is a common wavelength for aromatic ketones. A full UV scan should be performed during development to confirm the absorbance maximum.

  • Injection Volume: 10 µL.

  • Standard & Sample Diluent: Mobile Phase.

Validation Protocol Execution

The following diagram outlines the decision logic for selecting an analytical technique.

G start Start: Analyze Beta-Aminoketone q1 Is the compound thermally stable & volatile? start->q1 q2 Is derivatization feasible & reproducible? q1->q2 No gcms Primary Choice: Use GC-MS q1->gcms Yes hplc Primary Choice: Use HPLC q2->hplc No q2->gcms Yes hplc_alt Alternative: Use HPLC gcms->hplc_alt If issues arise (e.g., decomposition)

Caption: Decision tree for analytical method selection.

Step 1: Specificity

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of Compound K.

  • Prepare a sample of Compound K spiked with known related substances and potential degradation products.

  • Run the spiked sample to demonstrate that the peak for Compound K is resolved from all other peaks (Resolution > 2.0).

  • Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples to ensure the method can separate degradants from the main peak.

Step 2: Linearity

  • Prepare a stock solution of Compound K reference standard.

  • Perform serial dilutions to create at least five concentration levels ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Step 3: Accuracy (Recovery)

  • Prepare a placebo (matrix without the active ingredient).

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of Compound K standard. Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Step 4: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of Compound K at 100% of the target concentration from the same homogenous batch.

    • Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the cumulative RSD for all 12 determinations (6 from repeatability + 6 from intermediate).

    • Acceptance Criteria: Cumulative RSD ≤ 2.0%.

Step 5: System Suitability

  • Trustworthiness Note: System Suitability Testing (SST) is a self-validating check performed before every run. It ensures the chromatographic system is performing adequately.

  • Prepare a system suitability solution (a standard solution of Compound K).

  • Inject this solution five times before starting the sample analysis.

  • Acceptance Criteria:

    • RSD of peak areas ≤ 1.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Conclusion

The validation of analytical methods for beta-aminoketones is a mandatory exercise in scientific rigor, underpinned by the ICH Q2(R1) framework. For most routine assay and impurity determinations, RP-HPLC offers a robust, versatile, and highly precise platform. Its operational simplicity makes it an efficient choice for quality control environments. Conversely, when the analytical challenge demands the utmost specificity for trace-level impurities or definitive identification, GC-MS becomes the superior tool, provided the challenges of thermal stability and derivatization are properly addressed and validated.

Ultimately, the choice is not about which method is "better" in a vacuum, but which is more "fit for purpose." A thorough understanding of the analyte's chemistry, coupled with the principles outlined in this guide, will empower researchers and drug development professionals to select, validate, and implement analytical methods that guarantee data integrity and product quality.

References

A Comparative Guide to Spectral Data Interpretation for Aminoketone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Aminoketones and the Imperative of Unambiguous Characterization

Aminoketones represent a pivotal class of organic compounds, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[1][2] Their biological significance is underscored by their presence in various drug molecules, including the vasodilator tolperisone and the anti-diabetic agent sitagliptin.[3][4] The precise arrangement of the amine and ketone functionalities dictates the molecule's reactivity, bioavailability, and therapeutic efficacy. Consequently, rigorous and unambiguous structural characterization is not merely a procedural step but a cornerstone of successful drug development and chemical synthesis.

This guide provides a comprehensive comparison of the primary spectroscopic techniques employed for the characterization of aminoketones: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present comparative experimental data, and offer field-proven insights to navigate the nuances of spectral interpretation for this vital class of molecules. Our focus will be on elucidating the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For aminoketones, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the amino and keto groups and determining the substitution pattern.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) of protons in a ¹H NMR spectrum is highly sensitive to their electronic environment.[5][6] The electron-withdrawing nature of the carbonyl group and the nitrogen atom in aminoketones significantly influences the chemical shifts of adjacent protons.

  • α-Protons to the Carbonyl: Protons on the carbon atom adjacent to the carbonyl group (α-protons) are deshielded and typically resonate in the range of 2.1–2.6 ppm .[7][8]

  • α-Protons to the Amine: Protons on the carbon atom adjacent to the amino group are also deshielded, with their chemical shift influenced by the nature of the amine (primary, secondary, or tertiary) and the solvent. These signals can often be found in the 2.8-4.5 ppm region.[9]

  • N-H Protons: The chemical shift of protons directly attached to the nitrogen atom (N-H) is highly variable and can appear over a broad range (1–5 ppm for amines).[10] Their presence is a key indicator of a primary or secondary amine. In many active anticonvulsant enaminones, the NH proton peak is observed between δ 4.50 and 9.70 ppm.[11] Tertiary amines, lacking an N-H bond, will not show a signal in this region.[12][13]

Splitting Patterns (Multiplicity): The splitting of a proton signal provides information about the number of neighboring, non-equivalent protons (n+1 rule).[10] This is crucial for establishing the connectivity of different proton environments within the aminoketone structure.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbon of the ketone group is highly deshielded and exhibits a characteristic signal in the downfield region of the spectrum, typically between 205-220 ppm .[14]

  • α-Carbons: Carbons adjacent to the carbonyl and amino groups also show distinct chemical shifts, aiding in the complete assignment of the carbon framework.

Experimental Protocol: ¹H and ¹³C NMR Analysis of a β-Aminoketone

Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of a synthesized β-aminoketone.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified β-aminoketone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[16]

    • Analyze the chemical shifts, splitting patterns, and integration to assign the signals to the specific protons and carbons in the aminoketone structure.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For aminoketones, IR spectroscopy provides definitive evidence for the presence of both the carbonyl (C=O) and amino (N-H) functionalities.

  • Carbonyl (C=O) Stretch: Ketones exhibit a strong, sharp absorption band in the region of 1710-1725 cm⁻¹ .[17] Conjugation with an aromatic ring or a double bond can lower this frequency to around 1690-1666 cm⁻¹ .[17][18]

  • Amine (N-H) Stretch:

    • Primary Amines (R-NH₂): Show two distinct bands in the 3200-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations.[12][13][17]

    • Secondary Amines (R₂-NH): Exhibit a single, weaker band in the same region.[12][13][17]

    • Tertiary Amines (R₃-N): Do not have an N-H bond and therefore do not show any absorption in this region.[12][13][17]

  • N-H Bend: Primary amines also show a characteristic bending vibration (scissoring) near 1600 cm⁻¹ .[17]

Comparative Data: IR Frequencies for Amines and Ketones

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Intensity
Ketone (aliphatic)C=O stretch1710 - 1725Strong, Sharp
Ketone (aromatic)C=O stretch1690 - 1666Strong, Sharp
Primary AmineN-H stretch3200 - 3500 (two bands)Medium
Secondary AmineN-H stretch3200 - 3500 (one band)Weak to Medium
Primary AmineN-H bend~1600Variable
Aliphatic C-N stretchC-N stretch1250 - 1020Medium to Weak
Aromatic C-N stretchC-N stretch1335 - 1250Strong

Workflow for IR Spectral Analysis

IR_Workflow start Acquire IR Spectrum check_carbonyl Strong, sharp peak at ~1700 cm⁻¹? start->check_carbonyl carbonyl_present Ketone C=O confirmed check_carbonyl->carbonyl_present Yes no_carbonyl Re-evaluate sample purity/structure check_carbonyl->no_carbonyl No check_nh Peaks in 3200-3500 cm⁻¹ region? carbonyl_present->check_nh two_peaks Two peaks? check_nh->two_peaks Yes no_nh Tertiary Amine (R₃-N) likely check_nh->no_nh No primary_amine Primary Amine (R-NH₂) confirmed two_peaks->primary_amine Yes secondary_amine Secondary Amine (R₂-NH) confirmed two_peaks->secondary_amine No end Structure consistent with Aminoketone primary_amine->end secondary_amine->end no_nh->end

Caption: Workflow for the identification of aminoketone functional groups using IR spectroscopy.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[19]

  • Molecular Ion (M⁺): The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the aminoketone. The "Nitrogen Rule" is particularly useful here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[20]

  • Fragmentation Analysis: The molecular ion can fragment into smaller, charged species, creating a unique fragmentation pattern that can be used to deduce the structure.[19][20][21] For aminoketones, characteristic fragmentation pathways include:

    • α-Cleavage: This is a common fragmentation pathway for both amines and ketones.[21] Cleavage of the bond adjacent to the nitrogen atom in amines is a dominant process, leading to the formation of a stable iminium ion.[22][23] Similarly, cleavage of a bond adjacent to the carbonyl group can occur. The resulting fragment ions can help to distinguish between isomers.

    • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as water (H₂O) or ammonia (NH₃) can also be observed.[24]

Fragmentation of a Generic β-Aminoketone

MS_Fragmentation aminoketone R¹-C(=O)-CH₂-CH₂-NR²R³ Molecular Ion (M⁺) fragment1 R¹-C(=O)⁺ Acylium Ion aminoketone:f1->fragment1 α-cleavage fragment2 CH₂=NR²R³⁺ Iminium Ion aminoketone:f1->fragment2 α-cleavage

Caption: Common α-cleavage fragmentation pathways for a generic β-aminoketone in mass spectrometry.

IV. UV-Visible Spectroscopy: A Complementary Technique

While not as structurally informative as NMR, IR, or MS, UV-Visible spectroscopy can be a useful complementary technique, particularly for conjugated aminoketones. The carbonyl group in ketones exhibits a weak n → π* transition at around 270-300 nm and a strong π → π* transition at shorter wavelengths.[25] The presence of an amino group and conjugation with aromatic rings can shift these absorptions to longer wavelengths (a bathochromic or red shift).[26][27] This technique is often employed to monitor the progress of reactions involving the formation or consumption of aminoketones.[28]

V. Comparative Analysis and Integrated Approach

No single technique provides a complete structural picture. The most robust characterization of an aminoketone is achieved through an integrated approach, where the data from each spectroscopic method are used to corroborate and complement one another.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, relative number of protonsHigh resolution, detailed structural informationCan be complex for large molecules, requires soluble sample
¹³C NMR Carbon frameworkDirect observation of the carbon skeletonLower sensitivity, longer acquisition times
IR Spectroscopy Presence of functional groups (C=O, N-H)Rapid, non-destructive, good for functional group identificationLimited structural information beyond functional groups
Mass Spectrometry Molecular weight, fragmentation patternsHigh sensitivity, provides molecular formulaFragmentation can be complex to interpret, may not always show a molecular ion
UV-Visible Spectroscopy Electronic transitions, conjugationGood for quantitative analysis and reaction monitoringLimited structural information

Conclusion: A Synergistic Strategy for Confident Characterization

The comprehensive characterization of aminoketones is a critical step in chemical synthesis and drug development. A synergistic approach that leverages the strengths of NMR, IR, and Mass Spectrometry provides an irrefutable and self-validating dataset. By understanding the principles behind each technique and the characteristic spectral features of aminoketones, researchers can confidently elucidate the structure of these important molecules, ensuring the integrity and success of their scientific endeavors.

References

Aminoketones vs. Amino-oxetanes: A Comparative Guide for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. The aminoketone moiety, while a common pharmacophore, often presents significant liabilities, including metabolic instability and off-target effects such as hERG channel inhibition. This guide provides an in-depth comparative analysis of the 3-amino-oxetane motif as a modern, three-dimensional bioisostere for aminoketones. We will explore the physicochemical, pharmacokinetic, and pharmacological consequences of this substitution, supported by experimental data and detailed protocols to empower researchers in their drug design campaigns.

The Principle of Bioisosterism: More Than Just Swapping Atoms

Bioisosterism is the strategic exchange of a functional group within a bioactive molecule for another group with similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity while optimizing its disposition in the body.[1] This is not merely about maintaining steric volume or electronics; it's a nuanced strategy to enhance potency, improve selectivity, and, most critically, mitigate liabilities in absorption, distribution, metabolism, and excretion (ADME) or toxicity.[1]

The α-aminoketone is a prevalent feature in many biologically active compounds, capable of forming key hydrogen bond interactions with protein targets. However, its success is often hampered by inherent weaknesses. The ketone is susceptible to metabolic reduction, and the basic amine can contribute to off-target activities, most notably the blockade of the hERG potassium channel, a primary anti-target in drug development due to its role in cardiac repolarization.[2] The 3-amino-oxetane has emerged as a compelling bioisosteric replacement, offering a potential solution to these challenges by mimicking the key interactions of the aminoketone while introducing beneficial changes to the molecule's overall properties.[3][4]

The Aminoketone Moiety: A Profile of Utility and Liability

Role in Target Engagement

The aminoketone motif is a powerful pharmacophore primarily due to its hydrogen bonding capabilities. The carbonyl oxygen acts as a hydrogen bond acceptor, while the adjacent amine can serve as a hydrogen bond donor. This duality allows for specific and strong interactions within a protein's binding pocket, anchoring the molecule and contributing to its potency.

Key Liabilities

Despite its utility, the aminoketone structure carries two significant liabilities that frequently stall or terminate drug development programs:

  • Metabolic Instability: The ketone group is a prime target for metabolic reduction by carbonyl reductases, converting it to a secondary alcohol. This transformation drastically alters the molecule's shape, polarity, and hydrogen bonding capacity, typically leading to a loss of potency and altered pharmacokinetic profile.

  • hERG Channel Inhibition: The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac rhythm.[5] A common pharmacophore for hERG inhibition consists of a basic nitrogen atom and a lipophilic region. Many aminoketone-containing drugs fit this profile, leading to a high risk of cardiotoxicity. Mitigating this hERG liability is a mandatory and often resource-intensive step in drug development.[2][6]

The Amino-oxetane Moiety: A Three-Dimensional Solution

The 3-amino-oxetane is a strained, four-membered heterocyclic ring system that has gained significant traction as a bioisostere for carbonyls and, by extension, aminoketones.[3][7] Its utility stems from its ability to act as a "three-dimensional mimic" of the ketone's key electronic features while simultaneously improving the molecule's drug-like properties.

Structural and Electronic Mimicry

The oxygen atom within the oxetane ring is a hydrogen bond acceptor, and its lone pair orientation can be comparable to that of a carbonyl group.[4][8] When an amino group is placed at the 3-position, the resulting 3-amino-oxetane preserves the crucial hydrogen bond donor-acceptor dyad of the parent aminoketone.

Physicochemical Advantages

The switch from an aminoketone to an amino-oxetane induces several beneficial shifts in physicochemical properties:

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than a ketone, effectively blocking the reduction pathway.[7] This leads to increased metabolic half-life and improved bioavailability.

  • Enhanced Aqueous Solubility: The non-planar, polar nature of the oxetane ring disrupts crystal packing and can lead to a significant improvement in aqueous solubility.[3][9]

  • Modulated Basicity (pKa): The electron-withdrawing inductive effect of the oxetane oxygen reduces the basicity (pKa) of the adjacent amine.[3] This reduction in basicity is a key strategy for mitigating hERG channel inhibition, as a less basic amine is less likely to engage with the channel's binding site.[10]

  • Increased Three-Dimensionality: Moving from a planar carbonyl to a puckered oxetane ring increases the molecule's sp³ character. This added three-dimensionality can improve binding selectivity and allow for exploration of new chemical space.[11]

Head-to-Head Comparison: Physicochemical and ADME Properties

The theoretical advantages of the amino-oxetane bioisostere are best illustrated through a direct comparison of key drug-like properties. The following table summarizes typical data from a matched molecular pair analysis, where an aminoketone lead compound is compared directly to its 3-amino-oxetane analogue.

PropertyAminoketone Analogue3-Amino-oxetane AnalogueRationale for Change
Molecular Weight (Da) 350.4364.4Slight increase due to CH₂ -> O + C exchange.
cLogP 3.52.9The polar oxetane ring reduces lipophilicity.[12]
Aqueous Solubility (µM) 15150Improved solubility due to reduced planarity and increased polarity.[9][11]
pKa (of amine) 9.27.5Inductive effect of the oxetane oxygen lowers basicity.[3]
Microsomal T½ (min) < 5> 60Oxetane blocks the site of rapid metabolic (ketone) reduction.[9][11]
hERG IC₅₀ (µM) 0.8> 30Reduced basicity and altered conformation disrupt the hERG pharmacophore.[10][12]
Caco-2 Permeability (Papp A→B) 8 x 10⁻⁶ cm/s6 x 10⁻⁶ cm/sPermeability may be slightly reduced due to lower lipophilicity but often remains acceptable.[13]

Values are representative and cited from general findings in the literature.

Case Study: Mitigating hERG Liability in a Kinase Inhibitor Program

In a hypothetical kinase inhibitor program, a lead compound (Compound A) containing an aminoketone hinge-binder showed excellent potency but was flagged for significant hERG inhibition (IC₅₀ = 0.5 µM) and rapid metabolic clearance in human liver microsomes (T½ < 10 min).

Strategy: A bioisosteric replacement of the aminoketone with a 3-amino-oxetane was proposed to address these liabilities.

Outcome: The resulting amino-oxetane analogue (Compound B) demonstrated a vastly improved safety and pharmacokinetic profile. The hERG IC₅₀ increased to >30 µM, effectively removing the cardiotoxicity risk.[2] Furthermore, the metabolic stability was dramatically enhanced, with a microsomal half-life exceeding 60 minutes.[11] Crucially, the on-target kinase potency was maintained, as the amino-oxetane successfully mimicked the hydrogen bonding interactions of the original aminoketone in the kinase hinge region. This case highlights the power of this bioisosteric switch to resolve critical drug development hurdles.

Experimental Protocols for Evaluation

Accurate assessment of these key properties is critical. Below are detailed, self-validating protocols for two essential assays in this comparative evaluation.

Workflow for Bioisosteric Evaluation

The decision to pursue a bioisosteric replacement should be data-driven. The following workflow illustrates the key experimental steps.

G cluster_0 Initial Lead cluster_1 Problem Identification cluster_2 Hypothesis & Design cluster_3 Synthesis & Re-evaluation cluster_4 Decision Lead Aminoketone Lead Identified ADME In Vitro ADME Screening (Microsomal Stability) Lead->ADME Test Safety In Vitro Safety Screening (hERG Assay) Lead->Safety Test Hypothesis Hypothesis: Liabilities due to aminoketone ADME->Hypothesis Poor Stability Safety->Hypothesis hERG Liability Design Design Amino-oxetane Analogue Hypothesis->Design Synthesis Synthesize Analogue Design->Synthesis Re_ADME Re-run ADME Assays Synthesis->Re_ADME Re_Safety Re-run Safety Assays Synthesis->Re_Safety Potency Confirm On-Target Potency Synthesis->Potency Decision Improved Profile? Re_ADME->Decision Re_Safety->Decision Potency->Decision Decision->Lead No, Re-design Go Advance Candidate Decision->Go Yes

Caption: Decision workflow for aminoketone to amino-oxetane bioisosteric replacement.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[14]

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Clint) of a compound upon incubation with liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier).

  • Test compound stock solution (10 mM in DMSO).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]

  • Phosphate buffer (100 mM, pH 7.4).

  • Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[15] Prepare a working solution of the test compound by diluting the DMSO stock in buffer to the desired starting concentration (e.g., 1 µM), ensuring the final DMSO concentration is ≤ 0.25%.[15][16]

  • Incubation Setup: In a 96-well plate, add the microsomal working solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: To initiate the metabolic reaction, add the NADPH regenerating system to the wells.[17] For a negative control (to assess non-NADPH dependent degradation), add buffer instead of the cofactor system.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume (e.g., 4x) of ice-cold ACN with the internal standard.[15] The ACN precipitates the microsomal proteins, quenching the enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life is calculated as T½ = 0.693 / k.

Causality and Validation: The inclusion of a "minus cofactor" control is essential to ensure that the observed compound loss is due to NADPH-dependent enzymatic metabolism and not chemical instability. Positive control compounds with known metabolic fates (e.g., high-turnover and low-turnover compounds) must be run in parallel to validate the activity of the microsomal batch.[15]

Protocol 2: Caco-2 Permeability Assay

This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocytes, to predict intestinal permeability of orally administered drugs.[18][19]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells.

  • Transwell™ plates (e.g., 24-well plates with inserts).

  • Cell culture medium and reagents.

  • Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4 (basolateral) and pH 6.5 (apical, to mimic the gut).

  • Test compound dosing solution (e.g., 10 µM in HBSS).[19]

  • LC-MS/MS system.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the semipermeable membrane of the Transwell™ inserts. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer with functional tight junctions.[20]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values within an acceptable range, which confirms the integrity of the tight junctions.[19]

  • Assay Setup: Gently wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Transport: Add the test compound dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport (Optional but Recommended): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical side.[20]

  • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[19]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Causality and Validation: The assay is validated by running high-permeability (e.g., antipyrine) and low-permeability (e.g., atenolol) control compounds.[20] An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux, suggesting the compound is a substrate for transporters like P-glycoprotein.[20]

Synthetic Considerations

While a full synthetic review is beyond the scope of this guide, it is important to note that the accessibility of key building blocks has greatly improved. α-Aminoketones are typically prepared via methods like α-bromination of a ketone followed by amine displacement. The synthesis of 3-amino-oxetanes has been advanced through various routes, often starting from commercially available oxetan-3-one or via multi-step sequences from precursors like epichlorohydrin.[21][22][23] Recent developments, such as defluorosulfonylative coupling, have further expanded the toolbox for creating diverse amino-oxetane libraries.[24]

Conclusion and Future Outlook

The strategic replacement of an aminoketone with a 3-amino-oxetane represents a powerful and validated approach in modern medicinal chemistry. This bioisosteric switch directly addresses common liabilities associated with the aminoketone motif, namely metabolic instability via ketone reduction and hERG-mediated cardiotoxicity. The amino-oxetane offers a metabolically robust, three-dimensional scaffold that often improves solubility and mitigates hERG risk by reducing amine basicity, all while effectively mimicking the key hydrogen bonding interactions required for target potency. By employing the rigorous experimental evaluations outlined in this guide, drug discovery teams can confidently leverage the amino-oxetane as a superior alternative, accelerating the development of safer and more effective drug candidates.

References

Safety Operating Guide

Navigating the Safe Handling of 3-((Dimethylamino)methyl)-5-methylhexan-2-one: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS No. 91342-74-4). As a pharmaceutical-related compound with an incompletely characterized toxicological profile, a cautious and well-informed approach to handling is critical. This document moves beyond a simple checklist to explain the reasoning behind each recommendation, empowering you to work safely and effectively.

Hazard Assessment: Understanding the Risks

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. While some safety data sheets (SDS) for this compound lack comprehensive data, others indicate specific risks that must be addressed.[1][2]

Based on available information, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • May cause respiratory irritation (H335)[3]

Given the potential for these health effects, a comprehensive PPE strategy is not just recommended, but essential for safe handling.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks associated with this compound. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]Protects against splashes and aerosols that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Skin Chemical-resistant gloves and a lab coat or impervious protective clothingGloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]Prevents skin contact that can lead to irritation. A lab coat protects the body from incidental splashes.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for larger quantities or if there is a risk of aerosolization.A self-contained breathing apparatus may be necessary for firefighting or major spills.[2]Minimizes the risk of inhaling vapors or aerosols that can cause respiratory tract irritation.

In-Depth Guidance on PPE Selection and Use

Hand Protection: Choosing the Right Gloves

The selection of appropriate gloves is critical, as skin contact is a primary route of exposure. Not all glove materials offer the same level of protection against all chemicals. For aminoketones like this compound, consider the following:

  • Nitrile Gloves : Offer good resistance to a variety of chemicals and are a common choice for laboratory settings. They provide protection against oils, greases, and some acids and bases.[5]

  • Neoprene Gloves : Made of synthetic rubber, these gloves protect against a broad range of chemicals, including hydraulic fluids, gasoline, alcohols, and organic acids.[5]

  • Butyl Gloves : These synthetic rubber gloves are highly resistant to a wide array of chemicals, including ketones, esters, and strong acids.[5]

It is strongly advised to perform on-site testing of gloves to determine safe usage, as conditions, exposure times, and chemical concentrations can affect performance. [6] Always inspect gloves for any signs of degradation or perforation before use.[2] Use proper glove removal technique to avoid contaminating your skin.[3]

Eye and Face Protection: A Non-Negotiable Barrier

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[3]

  • Chemical Safety Goggles : Should be worn at all times when handling the compound. They provide a seal around the eyes to protect from splashes and vapors.

  • Face Shield : Should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Ensure that your eye and face protection meets the standards set by the Occupational Safety and Health Administration (OSHA) or equivalent regulatory bodies in your region.[4]

Body Protection: Beyond the Lab Coat

A standard lab coat is the minimum requirement for body protection. For tasks with a higher risk of significant splashes or spills, consider additional protective clothing:

  • Chemical-Resistant Apron : Can be worn over a lab coat to provide an extra layer of protection.

  • Coveralls : For extensive handling, disposable coveralls can protect personal clothing from contamination.

Respiratory Protection: Engineering Controls First

The primary method for controlling respiratory hazards should always be engineering controls, such as working in a well-ventilated area or under a chemical fume hood.[4] If these controls are not sufficient to maintain exposure below safe limits, or during emergency situations, respiratory protection will be necessary. The choice of respirator will depend on the specific conditions of use.

Step-by-Step Handling Protocol

The following workflow is designed to ensure a safe and systematic approach to handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace handle_weigh Carefully Weigh/Measure Compound prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe_removal Properly Remove and Dispose of PPE cleanup_dispose->cleanup_ppe_removal

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][3]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[2][3]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Spill and Leak Procedures

In the case of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment, including a self-contained breathing apparatus if necessary.[1][2] Absorb the spill with an inert material such as vermiculite, sand, or earth and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[3]

Disposal Plan: Responsible Waste Management

All waste materials, including the compound itself, any contaminated materials, and disposable PPE, must be treated as hazardous waste.

  • Segregation : Keep waste this compound and related materials separate from other waste streams.

  • Labeling : Clearly label all waste containers with the contents and associated hazards.

  • Disposal : Arrange for disposal through a licensed professional waste disposal service.[3][7] Do not dispose of this chemical down the drain or with general laboratory trash.[7]

The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Conclusion: A Culture of Safety

The safe handling of this compound is achievable through a combination of understanding the risks, utilizing the correct personal protective equipment, and adhering to established safety protocols. This guide provides a framework for developing your laboratory's specific procedures. Always consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local, state, and federal regulations.[8][9][10] By prioritizing safety, you protect yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-((Dimethylamino)methyl)-5-methylhexan-2-one
Reactant of Route 2
Reactant of Route 2
3-((Dimethylamino)methyl)-5-methylhexan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.